ST-193
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21/h4-14,16-17,25H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSZEXYTKSIPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Arenaviruses, particularly species like Lassa virus (LASV) and Junín virus (JUNV), are significant human pathogens responsible for severe hemorrhagic fevers with high mortality rates. The lack of effective, targeted therapeutics has driven research into novel antiviral agents. ST-193, a benzimidazole derivative, has emerged as a potent, broad-spectrum small-molecule inhibitor of arenavirus entry. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the molecular processes and experimental workflows. This compound acts at a post-attachment stage of viral entry by targeting the viral glycoprotein complex (GPC), preventing the pH-dependent membrane fusion essential for the release of the viral genome into the host cell cytoplasm.
Core Mechanism of Action: Inhibition of Viral Entry
This compound is a direct-acting antiviral that functions as a viral entry inhibitor. Its primary mechanism involves the specific targeting of the arenavirus envelope glycoprotein complex (GPC), which is essential for mediating the fusion of the viral and host cell membranes.
The key steps in its mechanism are:
-
Post-Attachment Inhibition: this compound does not block the initial attachment of the virus to host cell receptors.[1] Evidence suggests that the inhibitor's target is not the receptor-binding GP1 subunit, but rather the fusion-mediating GP2 subunit.[1]
-
Targeting the GP2 Subunit: The sensitivity to this compound is dictated by a specific region within the transmembrane GP2 subunit of the GPC.[1] This region is critical for the conformational changes that drive membrane fusion.
-
Stabilization of the Pre-Fusion Complex: this compound is believed to stabilize the pre-fusion conformation of the GPC.[2][3] Arenavirus entry is triggered by the acidic environment of the endosome, which induces a conformational change in the GPC. This compound antagonizes this pH-induced activation, preventing the GPC from transitioning to its fusion-active state.[3][4]
-
Inhibition of Membrane Fusion: By stabilizing the GPC, this compound directly inhibits the pH-dependent fusion of the viral envelope with the endosomal membrane.[1][4] This blockade prevents the release of the viral ribonucleoprotein complex into the cytoplasm, thereby halting the infection at a critical early stage. This compound has been shown to inhibit pH-dependent cell-cell fusion mediated by LASV and JUNV GPs and also prevents the pH-induced shedding of the GP1 subunit, a key marker of GPC activation.[1][4]
Molecular Target and Binding Site
Genetic mapping and mutagenesis studies have pinpointed the molecular determinants of this compound sensitivity to a specific region of the GPC.
-
Primary Target: The target is a segment of approximately 30 amino acids within the C-terminal portion of the GP2 subunit .[1] This region encompasses the predicted transmembrane domain (TMD) and the adjacent membrane-proximal ectodomain.[1]
-
SSP-GP2 Interface: The mechanism of this compound is closely linked to the interaction between the Stable Signal Peptide (SSP) and the GP2 subunit. This pH-sensitive interface is a critical regulator of fusion activation.[3][4] this compound, along with other classes of arenavirus fusion inhibitors, is thought to share a common molecular target at the SSP-GP2 interface, stabilizing its pre-fusion state against acidification.[3][4]
-
Resistance Mutations: Serial passaging of Tacaribe virus (TCRV) in the presence of this compound led to the selection of resistant variants.[1] Mutations conferring resistance were identified in or near the predicted TMD of GP2, such as F436I (corresponding to F446 in LASV GPC).[5] Site-directed mutagenesis studies further confirmed that specific residues in this region, such as positions 421 and 425 in LASV GP2, are key determinants of sensitivity.[1]
Quantitative Data: In Vitro Potency and Spectrum
This compound demonstrates potent and broad-spectrum activity against multiple arenaviruses, particularly those pathogenic to humans. Its efficacy is typically measured by the 50% inhibitory concentration (IC50).
| Virus / Assay | IC50 Value (nM) | Assay Type | Reference |
| Lassa Virus (LASV) | 1.4 - 1.6 | Pseudotype Entry Assay | [1][6] |
| Junín Virus (JUNV) | 0.2 - 0.62 | Pseudotype Entry Assay | [1][6] |
| Machupo Virus (MACV) | 3.1 - 12 | Pseudotype Entry Assay | [1][6] |
| Guanarito Virus (GTOV) | 0.44 | Pseudotype Entry Assay | [6] |
| Sabiá Virus (SABV) | 0.2 - 12 | Pseudotype Entry Assay | [1] |
| Tacaribe Virus (TCRV) | Potently inhibits | Pseudotype Entry Assay | [1] |
| Lymphocytic Choriomeningitis Virus (LCMV) | >10,000 (31 µM) | Pseudotype Entry Assay | [1] |
| Vesicular Stomatitis Virus (VSV) | >10,000 | Pseudotype Entry Assay | [1] |
| LASV GP-mediated Cell-Cell Fusion | <50 | Cell-Cell Fusion Assay | [1][4] |
| JUNV GP-mediated Cell-Cell Fusion | 700 - 900 | Cell-Cell Fusion Assay | [1][4] |
Note: The high IC50 values against LCMV and the unrelated VSV highlight the specificity of this compound for pathogenic arenaviruses.
Experimental Protocols
The mechanism of action of this compound was elucidated through a series of specialized virological and molecular assays.
Pseudotype-Based Viral Entry Assay
This is the primary high-throughput screening method used to identify and characterize entry inhibitors in a Biosafety Level 2 (BSL-2) environment.
-
Principle: A replication-defective viral core (e.g., from a lentivirus like HIV-1 or a rhabdovirus like VSV) lacking its own envelope protein is engineered to express a reporter gene (e.g., luciferase or GFP). This core is then "pseudotyped" by co-transfecting producer cells with a plasmid expressing the arenavirus GPC. The resulting pseudovirions can infect cells in a GPC-dependent manner, and infection is quantified by measuring reporter gene activity.
-
Methodology:
-
Production: HEK293T cells are co-transfected with plasmids encoding the viral core, the reporter gene, and the specific arenavirus GPC.
-
Harvest: Viral supernatants containing the pseudovirions are harvested 48-72 hours post-transfection.
-
Inhibition Assay: Target cells (e.g., Vero or A549) are pre-incubated with serial dilutions of this compound.
-
Infection: The pseudovirus-containing supernatant is added to the cells.
-
Quantification: After 48-72 hours, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The reduction in signal relative to vehicle-treated controls is used to calculate the IC50 value.
-
Cell-Cell Fusion Assay
This assay specifically measures the membrane fusion step of viral entry, independent of receptor binding and endocytosis.
-
Principle: One population of cells is engineered to express the arenavirus GPC and a viral-like fusogen-activating element (e.g., T7 polymerase). A second population of target cells expresses the cognate receptor and a reporter gene under the control of a promoter recognized by the activating element (e.g., T7 promoter driving β-galactosidase). When the two cell types are co-cultured and exposed to a low-pH buffer, GPC-mediated fusion of their plasma membranes occurs, allowing the activating element to reach the reporter gene and drive its expression.
-
Methodology:
-
Cell Preparation: Effector cells expressing GPC are plated. Target cells expressing the reporter construct are added to form a co-culture.
-
Inhibitor Treatment: The co-culture is treated with various concentrations of this compound.
-
Fusion Trigger: The culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period (15-30 minutes) to trigger GPC conformational changes.
-
Recovery: The cells are returned to neutral pH medium and incubated for several hours.
-
Readout: Cells are lysed, and the activity of the reporter enzyme is quantified (e.g., using a colorimetric substrate for β-galactosidase).
-
Generation and Mapping of Resistant Variants
This genetic approach is crucial for identifying the specific viral target of an inhibitor.
-
Principle: The virus is subjected to selective pressure by culturing it in the presence of the inhibitor. Mutations that reduce the inhibitor's efficacy will be positively selected, allowing the virus to replicate.
-
Methodology:
-
Serial Passage: A replication-competent arenavirus (e.g., the BSL-2 model virus TCRV) is serially passaged in cultured cells in the presence of gradually increasing concentrations of this compound.[1]
-
Isolation: A resistant viral population is isolated that can replicate efficiently at high inhibitor concentrations.
-
Sequencing: Viral RNA is extracted from the resistant population, and the GPC gene is reverse-transcribed, amplified by PCR, and sequenced.
-
Validation: Identified mutations are introduced back into a wild-type GPC expression plasmid using site-directed mutagenesis. The impact of each mutation on this compound sensitivity is then confirmed using the pseudotype entry assay.
-
In Vivo Efficacy
The potent in vitro activity of this compound has been validated in animal models. In a lethal Lassa virus challenge model using guinea pigs, treatment with this compound significantly enhanced survival compared to vehicle or ribavirin-treated groups.[7][8] The treatment led to a 2- to 3-log reduction in viremia and reduced signs of disease, providing strong proof-of-concept for its potential as a therapeutic for Lassa fever.[7]
Conclusion
This compound is a highly potent and specific inhibitor of arenavirus entry. Its mechanism of action is well-defined, involving the stabilization of the viral GPC at the SSP-GP2 interface, which prevents the low-pH-triggered conformational changes required for membrane fusion in the endosome. This targeted action blocks viral infection at an early and essential stage. The broad spectrum of activity against clinically significant arenaviruses, combined with proven in vivo efficacy, establishes this compound and its analogs as leading candidates for the development of much-needed therapeutics to combat arenavirus hemorrhagic fevers.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-induced activation of arenavirus membrane fusion is antagonized by small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
ST-193: A Potent Broad-Spectrum Arenavirus Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against members of the Arenaviridae family, many of which are causative agents of severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies employed in its characterization.
Antiviral Spectrum of this compound
This compound has been extensively evaluated for its inhibitory activity against a range of arenaviruses. The compound exhibits submicromolar to nanomolar potency against several pathogenic New World and Old World arenaviruses.
Quantitative Antiviral Activity Data
The antiviral efficacy of this compound is commonly quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%.
| Virus | Virus Family | IC50 / EC50 (nM) | Assay Type | Reference |
| Lassa Virus (LASV) | Arenaviridae | 1.4 - 1.6 | Pseudotype Assay | [][2][3] |
| Junin Virus (JUNV) | Arenaviridae | 0.62 | Not Specified | [][2][3] |
| Machupo Virus (MACV) | Arenaviridae | 3.1 | Not Specified | [][2][3] |
| Guanarito Virus (GTOV) | Arenaviridae | 0.44 | Not Specified | [][2][3] |
| Sabiá Virus (SABV) | Arenaviridae | 0.2 - 12 | Pseudotype Assay | [2][3][4] |
| Tacaribe Virus (TCRV) | Arenaviridae | Potent Inhibition | Pseudotype Assay | [4][5] |
Note: this compound has shown no antiviral activity against lymphocytic choriomeningitis virus (LCMV), a related arenavirus, or the unrelated vesicular stomatitis virus (VSV) at concentrations up to 10 μM, highlighting its specificity.[2][3][4]
Based on the conducted research, there is no evidence to suggest that this compound possesses antiviral activity against viruses from the Flaviviridae family, such as Dengue virus, Zika virus, West Nile virus, Yellow Fever virus, or Japanese encephalitis virus.
Mechanism of Action
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[][4] The proposed mechanism involves the following key steps:
-
Binding to the GP2 Subunit: this compound is believed to bind to a region within the GP2 subunit of the viral glycoprotein spike.[4]
-
Stabilization of the Prefusion Conformation: This binding event is thought to stabilize the prefusion conformation of the GP complex.[6]
-
Inhibition of pH-Dependent Fusion: By locking the GP complex in its prefusion state, this compound prevents the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes.[6]
-
Blockade of Viral Entry: Consequently, the viral genetic material is unable to enter the host cell cytoplasm, effectively halting the infection at an early stage.
Experimental Protocols
The antiviral activity and mechanism of action of this compound have been elucidated through a combination of in vitro and in vivo studies.
Pseudotype Virus Entry Assay
This is a primary method used to screen for and characterize viral entry inhibitors in a lower biosafety level environment.
Objective: To determine the concentration of this compound required to inhibit viral entry mediated by specific arenavirus glycoproteins.
Methodology:
-
Pseudotype Virus Production: Lentiviral or other retroviral core particles are produced in cell culture (e.g., HEK293T cells) that lack their own envelope protein but express a reporter gene (e.g., luciferase or GFP). These core particles are co-transfected with a plasmid expressing the arenavirus glycoprotein of interest (e.g., Lassa virus GP). This results in the formation of "pseudotype" viruses, which have the core of a safe virus but the entry machinery of the target arenavirus.
-
Infection of Target Cells: Target cells (e.g., Vero E6) are seeded in multi-well plates and subsequently infected with the pseudotype viruses in the presence of serial dilutions of this compound.
-
Quantification of Viral Entry: After a suitable incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase-expressing pseudotypes, a substrate is added, and luminescence is measured. For GFP-expressing pseudotypes, fluorescence is measured.
-
Data Analysis: The reduction in reporter gene expression in the presence of this compound compared to a vehicle control is used to calculate the IC50 value.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to confirm the antiviral activity of this compound against authentic, replication-competent arenaviruses in a high-containment laboratory (BSL-4).
Objective: To determine the concentration of this compound required to reduce the number of infectious virus particles.
Methodology:
-
Virus-Compound Incubation: A known amount of infectious arenavirus is incubated with serial dilutions of this compound for a specific period.
-
Infection of Cell Monolayers: Confluent monolayers of susceptible cells (e.g., Vero E6) are infected with the virus-compound mixtures.
-
Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells. The plates are then incubated to allow for the formation of plaques (localized areas of cell death).
-
Plaque Visualization and Counting: After several days, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of this compound is compared to the number in the vehicle control.
-
Data Analysis: The concentration of this compound that reduces the number of plaques by 50% (PRNT50) or 80% (PRNT80) is determined.
Visualizations
Logical Workflow for this compound Antiviral Screening
Caption: Workflow for the discovery and evaluation of this compound.
Proposed Mechanism of Action of this compound
Caption: this compound inhibits arenavirus entry.
References
ST-193: A Potent Broad-Spectrum Arenavirus Entry Inhibitor
An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of ST-193 for Researchers, Scientists, and Drug Development Professionals.
The compound this compound has emerged as a significant small-molecule inhibitor of arenaviruses, a family of viruses that includes several causative agents of severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, tailored for professionals in the fields of virology, medicinal chemistry, and drug development.
Discovery of this compound
This compound, a benzimidazole derivative, was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of arenavirus entry. The initial screening utilized a lentiviral pseudotype system expressing the Lassa virus (LASV) envelope glycoprotein (GP). This approach allowed for the safe and efficient identification of compounds that block the initial stages of viral infection.
Following the HTS, a lead optimization program was initiated to improve the potency and drug-like properties of the initial hits. This effort led to the development of this compound, with the chemical name 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine. This compound demonstrated significantly enhanced antiviral activity compared to the initial lead compounds.
Quantitative Antiviral Activity of this compound
This compound exhibits potent, broad-spectrum activity against a range of arenaviruses, particularly those pathogenic to humans. The antiviral efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of viral activity in in vitro assays.
| Virus | Assay Type | IC50 (nM) |
| Lassa Virus (LASV) | Pseudovirus Entry Assay | 1.6[1] |
| Junin Virus (JUNV) | Pseudovirus Entry Assay | 0.62[2][3][4] |
| Machupo Virus (MACV) | Pseudovirus Entry Assay | 3.1[2][3][4] |
| Guanarito Virus (GTOV) | Pseudovirus Entry Assay | 0.44[2][3][4] |
| Sabiá Virus (SABV) | Pseudovirus Entry Assay | 0.2 - 12[1][2][3][4] |
In addition to its in vitro potency, this compound has shown promising results in animal models of arenavirus infection. In a lethal Lassa virus challenge model using guinea pigs, treatment with this compound resulted in a significant increase in survival compared to both vehicle-treated and ribavirin-treated control groups.
| Animal Model | Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| Guinea Pig | This compound | 25 | 62.5[5][6] |
| Guinea Pig | This compound | 80 | 62.5[5][6] |
| Guinea Pig | Ribavirin | 25 | 0[5][6] |
| Guinea Pig | Vehicle Control | N/A | 0[5][6] |
Experimental Protocols
Hypothetical Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on the known synthesis of structurally similar 1,5-disubstituted benzimidazole derivatives. The following represents a detailed, hypothetical protocol for the synthesis of 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine (this compound).
Step 1: Synthesis of N-(4-methoxyphenyl)-2-nitro-4-bromoaniline
-
To a solution of 1,4-dibromo-2-nitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-methoxyaniline (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture at 90°C for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2-nitro-4-bromoaniline.
Step 2: Synthesis of 1-(4-methoxyphenyl)-5-bromobenzimidazole
-
To a solution of N-(4-methoxyphenyl)-2-nitro-4-bromoaniline (1.0 eq) in a mixture of isopropanol, ethanol, and water, add iron powder (Fe) (5.0 eq) and ammonium chloride (NH4Cl) (1.0 eq).
-
Heat the reaction mixture at 80°C for 2 hours.
-
Add formic acid (HCOOH) to the reaction mixture and continue heating at 80°C for an additional 3 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 1-(4-methoxyphenyl)-5-bromobenzimidazole, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(4-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]benzimidazol-5-amine (this compound)
-
In a reaction vessel, combine 1-(4-methoxyphenyl)-5-bromobenzimidazole (1.0 eq), (4-isopropylphenyl)methanamine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a phosphine ligand such as Xantphos (0.1 eq), and a base such as sodium tert-butoxide (1.5 eq) in an anhydrous, deoxygenated solvent like toluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 110°C for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
Arenavirus Pseudovirus Entry Assay
This assay is used to quantify the inhibitory effect of a compound on the entry of arenaviruses into host cells in a BSL-2 environment.
-
Production of Pseudoviruses:
-
Co-transfect HEK293T cells with three plasmids:
-
A plasmid encoding the arenavirus glycoprotein (GP) of interest (e.g., Lassa virus GP).
-
A plasmid encoding a lentiviral backbone with a reporter gene (e.g., luciferase or GFP) and lacking the native envelope gene.
-
A plasmid providing the necessary lentiviral packaging and replication proteins.
-
-
Incubate the transfected cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudotyped viral particles.
-
Clarify the supernatant by centrifugation and filtration.
-
-
Infection and Inhibition Assay:
-
Seed target cells (e.g., Vero or A549 cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound) in cell culture medium.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Add a standardized amount of the arenavirus pseudovirus to each well.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification of Inhibition:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated virus control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
Plaque Reduction Assay
This assay is a functional method to determine the titer of infectious virus and to quantify the antiviral activity of a compound in a BSL-4 laboratory for live arenaviruses.
-
Cell Plating:
-
Seed a confluent monolayer of susceptible cells (e.g., Vero E6 cells) in 6-well or 12-well plates.
-
-
Virus Adsorption and Compound Treatment:
-
Prepare serial dilutions of the live arenavirus.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium containing the compound and infect the cells with a known titer of the virus (typically 50-100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a crystal violet solution to visualize the plaques (areas of dead or lysed cells).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the IC50 value from the dose-response curve.
-
Mechanism of Action of this compound
This compound is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein complex (GPC). The GPC is a trimer of heterodimers, with each heterodimer consisting of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2), along with a stable signal peptide (SSP).
The proposed mechanism of action for this compound involves the following steps:
-
Binding to the GPC Complex: this compound is thought to bind to a pocket at the interface of the GP2 subunit and the SSP.
-
Stabilization of the Prefusion Conformation: This binding stabilizes the GPC in its prefusion conformation.
-
Inhibition of pH-Dependent Fusion: Arenaviruses enter host cells via endocytosis. The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. By stabilizing the prefusion state of the GPC, this compound prevents these pH-dependent conformational changes, thereby blocking membrane fusion and viral entry.
This mechanism is supported by evidence showing that this compound inhibits pH-dependent cell-cell fusion mediated by the arenavirus GP and that resistance mutations to this compound map to the GP2 subunit.
Visualizations
Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.
Caption: Hypothetical workflow for the synthesis of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. s204.q4cdn.com [s204.q4cdn.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. SIGA Technologies, Inc. - TEPOXX (tecovirimat) Approved in Japan for the Treatment of Orthopoxviruses [investor.siga.com]
- 6. Different Mechanisms of Cell Entry by Human-Pathogenic Old World and New World Arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
ST-193: A Potent Broad-Spectrum Inhibitor of Arenavirus Entry
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ST-193 is a novel small-molecule inhibitor demonstrating potent and broad-spectrum antiviral activity against arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound. It details the mechanism of action, focusing on the inhibition of arenavirus entry into host cells, and provides established experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antiviral therapeutics.
Molecular Structure and Chemical Properties
This compound, with the chemical formula C24H25N3O, is a benzimidazole derivative.[1] Its structure is defined by a central benzimidazole core substituted with a 4-methoxyphenyl group at the 1-position and a ((4-isopropylphenyl)methyl)amino group at the 5-position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H25N3O | [1] |
| Molecular Weight | 371.47 g/mol | [1] |
| CAS Number | 489416-12-8 | [1] |
| Appearance | Off-white to pink solid | [1] |
| SMILES | CC(C1=CC=C(CNC2=CC=C3C(N=CN3C4=CC=C(OC)C=C4)=C2)C=C1)C | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [2] |
| Melting Point | Data not publicly available | |
| pKa | Data not publicly available |
Biological Activity and In Vivo Efficacy
This compound is a highly potent inhibitor of arenavirus entry, exhibiting low nanomolar to sub-nanomolar activity against a range of pathogenic arenaviruses. Its efficacy has been demonstrated in both in vitro and in vivo models.
Table 2: In Vitro Antiviral Activity of this compound (IC50 Values)
| Virus | IC50 (nM) | Reference |
| Guanarito virus | 0.44 | [1] |
| Junin virus | 0.62 | [1] |
| Lassa virus (LASV) | 1.4 | [1] |
| Machupo virus | 3.1 | [1] |
| Lassa virus (LASV) pseudotypes | 1.6 | [1] |
| Junín, Machupo, Guanarito, and Sabiá pseudotypes | 0.2 to 12 | [1] |
In Vivo Studies: In a guinea pig model of Lassa fever, this compound demonstrated significant therapeutic potential. Animals treated with this compound exhibited fewer signs of disease and enhanced survival rates compared to control groups.[1] Specifically, this compound treatment resulted in a 2- to 3-log reduction in viremia.[1]
Mechanism of Action: Inhibition of Arenavirus Entry
This compound targets the entry stage of the arenavirus life cycle. Arenavirus entry is a multi-step process initiated by the binding of the viral glycoprotein complex (GPC) to host cell receptors.
The arenavirus GPC is composed of three subunits: the stable signal peptide (SSP), the receptor-binding subunit (GP1), and the transmembrane fusion subunit (GP2). The entry process can be summarized as follows:
-
Attachment: The GP1 subunit binds to specific host cell surface receptors. For New World arenaviruses like Junin and Machupo, the primary receptor is transferrin receptor 1 (TfR1). Old World arenaviruses, such as Lassa virus, primarily use α-dystroglycan (α-DG) as a receptor.
-
Internalization: Following receptor binding, the virus is internalized into the host cell via endocytosis. The specific endocytic pathway can vary depending on the virus and host cell type.
-
Fusion: The acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral envelope with the endosomal membrane. This fusion event is mediated by the GP2 subunit and releases the viral ribonucleoprotein (RNP) complex into the cytoplasm, initiating viral replication.
This compound is believed to interfere with the pH-dependent membrane fusion step, thereby preventing the release of the viral genome into the host cell cytoplasm.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently available in the reviewed literature. The compound was identified through the screening of a chemical library and subsequent structure-activity relationship (SAR) studies of analogs of an initial hit compound. The general approach likely involves standard organic synthesis methodologies for the construction of the benzimidazole core and subsequent functionalization.
Arenavirus Pseudovirus Entry Assay (Luciferase-Based)
This assay is a common method to screen for inhibitors of viral entry in a lower biosafety level environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) pseudotyped with the arenavirus GPC. The viral core carries a reporter gene, such as luciferase.
Detailed Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HEK293T) in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in cell culture medium.
-
Incubation with Compound: Remove the growth medium from the cells and add the diluted this compound. Incubate for a short period (e.g., 1 hour) at 37°C.
-
Infection: Add the arenavirus pseudovirus to each well. Include control wells with virus only (no compound) and cells only (no virus).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer compatible with the luciferase assay system.
-
Luciferase Assay: Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by infectious virus. This assay must be performed in a high-containment laboratory (BSL-4 for highly pathogenic arenaviruses).
Detailed Methodology:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in 6-well plates and grow to confluency.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of infectious arenavirus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 5-7 days for Lassa virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
Conclusion
This compound is a promising lead compound for the development of therapeutics against arenavirus infections. Its potent, broad-spectrum activity and demonstrated in vivo efficacy warrant further investigation and optimization. The information and protocols provided in this technical guide are intended to facilitate future research into this and other novel arenavirus inhibitors.
References
ST-193: An In-depth Technical Review of Initial Cytotoxicity and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity and safety data for ST-193, a potent, broad-spectrum inhibitor of arenavirus entry. The information presented is compiled from foundational preclinical studies to serve as a resource for researchers in the fields of virology and antiviral drug development.
In Vitro Cytotoxicity Profile
Initial in vitro cytotoxicity assessment of this compound was conducted to determine its potential for inducing cell death in a standard cell line.
Quantitative Cytotoxicity Data
The 50% cytotoxic concentration (CC50) of this compound was determined in Human Embryonic Kidney (HEK) 293T/17 cells. This cell line is a derivative of the 293T cell line, which is highly transfectable and commonly used in virology research.
| Cell Line | Compound | CC50 (µM) |
| 293T/17 | This compound | 48 |
Table 1: In Vitro Cytotoxicity of this compound
Experimental Protocol: Cytotoxicity Assay
The following protocol outlines the methodology used to determine the CC50 value of this compound.
Objective: To assess the cytotoxic effect of this compound on 293T/17 cells.
Materials:
-
HEK 293T/17 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: 293T/17 cells are seeded into 96-well microplates at a predetermined density to ensure they are in the exponential growth phase at the time of the assay.
-
Compound Dilution: A serial dilution of this compound is prepared in culture medium. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) is also included.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Following incubation, the cell viability reagent is added to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis: The luminescence readings from the this compound-treated wells are normalized to the vehicle-treated control wells (representing 100% viability). The CC50 value is then calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Safety and Tolerability Profile
Initial in vivo studies were conducted in a guinea pig model of Lassa virus (LASV) infection to assess the safety and tolerability of this compound.
In Vivo Safety Data Summary
This compound was found to be well-tolerated when administered daily via intraperitoneal (i.p.) injection for 14 days.[1]
| Animal Model | Dosing Regimen | Duration | Observations |
| Strain 13 Guinea Pigs | 25 mg/kg/day (i.p.) | 14 days | Well-tolerated |
| Strain 13 Guinea Pigs | 100 mg/kg/day (i.p.) | 14 days | Well-tolerated |
Table 2: In Vivo Safety Summary of this compound in Guinea Pigs
Experimental Protocol: In Vivo Safety Study
The following protocol provides an overview of the in vivo study conducted to evaluate the safety of this compound.
Objective: To assess the safety and tolerability of this compound in a guinea pig model.
Animal Model: Strain 13 guinea pigs, a well-established model for Lassa fever.
Materials:
-
This compound formulated for intraperitoneal injection
-
Vehicle control (e.g., saline or other appropriate vehicle)
-
Sterile syringes and needles
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period before the start of the study.
-
Group Assignment: Animals are randomly assigned to treatment groups (e.g., vehicle control, 25 mg/kg/day this compound, 100 mg/kg/day this compound).
-
Dosing: this compound or vehicle is administered daily via intraperitoneal injection for 14 consecutive days.
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and body weight.
-
Data Collection: Body weights are recorded regularly throughout the study. At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and major organs may be harvested for histopathological examination.
-
Data Analysis: Data from the this compound-treated groups are compared to the vehicle control group to identify any adverse effects.
Mechanism of Action: Arenavirus Entry Inhibition
This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.
The arenavirus GP is a trimer of heterodimers, with each heterodimer consisting of a receptor-binding subunit (GP1) and a transmembrane fusion subunit (GP2), along with a stable signal peptide (SSP). Viral entry into the host cell is a multi-step process:
-
Attachment: The GP1 subunit binds to a specific receptor on the host cell surface.
-
Endocytosis: The virus-receptor complex is internalized into an endosome.
-
pH-Dependent Fusion: The acidic environment of the endosome triggers a conformational change in the GP complex, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.
This compound is believed to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the GP complex. This stabilization prevents the pH-induced conformational changes necessary for membrane fusion, thereby blocking viral entry.
References
The Core Mechanism of AMG 193: A Targeted Approach for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
AMG 193, a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule, represents a significant advancement in precision oncology. It is a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5) that induces synthetic lethality in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a detailed technical overview of the mechanism of action of AMG 193, supported by preclinical data and experimental methodologies.
The Principle of Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy behind AMG 193 is rooted in the concept of synthetic lethality. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[1][2] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the conversion of methylthioadenosine (MTA) to adenine and 5'-methylthioribose-1-phosphate.
In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[2] MTA is structurally similar to S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions, including those catalyzed by PRMT5. This accumulation of MTA results in its competitive binding to the SAM-binding pocket of PRMT5, leading to partial inhibition of PRMT5's methyltransferase activity.[2] This creates a state of "PRMT5 hypomorphism" where the cancer cells become uniquely dependent on the remaining PRMT5 activity for their survival.
AMG 193 is designed to exploit this vulnerability. It is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex with significantly higher affinity than to the PRMT5-SAM complex.[3] This selective and potent inhibition of the residual PRMT5 activity in MTAP-deleted cells, while sparing normal tissues with functional MTAP, is the cornerstone of its therapeutic window.
Molecular Mechanism of Action of AMG 193
The binding of AMG 193 to the MTA-bound PRMT5 complex leads to a cascade of downstream cellular events, ultimately culminating in cancer cell death. The primary consequences of potent PRMT5 inhibition by AMG 193 include:
-
Disruption of RNA Splicing: PRMT5 is a key regulator of spliceosome assembly and function through the symmetric dimethylation of arginine residues on Sm proteins (SmB, SmD1, and SmD3). Inhibition of PRMT5 by AMG 193 leads to aberrant alternative mRNA splicing, including increased intron retention.[1] This disruption of normal splicing results in the production of non-functional proteins and cellular stress.
-
Cell Cycle Arrest: The dysregulation of gene expression and cellular stress induced by AMG 193 triggers cell cycle arrest, primarily at the G2/M phase.[4] This prevents the cancer cells from progressing through the cell division cycle.
-
Induction of DNA Damage: PRMT5 plays a role in the DNA damage response pathway. Its inhibition by AMG 193 leads to an accumulation of DNA damage, which, coupled with the cell cycle arrest, pushes the cancer cells towards apoptosis.[4]
The culmination of these effects is a potent and selective induction of apoptosis in MTAP-deleted cancer cells.
Quantitative Preclinical Data
The selective antitumor activity of AMG 193 has been demonstrated in a range of preclinical models.
In Vitro Cellular Activity
AMG 193 exhibits significant selectivity for MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.
| Cell Line | MTAP Status | AMG 193 IC50 (µmol/L) | Selectivity (Fold) | Reference |
| HCT116 | Wild-Type | >10 | ~40x | [5] |
| HCT116 | Deleted | 0.25 | ~40x | [5] |
| Tumor Model | AMG 193 Dose | Tumor Growth Inhibition (%) | Reference | |
| BxPC-3 (Pancreatic) | 100 mg/kg QD | 96 | [2][5] | |
| U87MG (Glioblastoma) | 100 mg/kg QD | 88 | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and incubated overnight.
-
Compound Treatment: Cells are treated with a serial dilution of AMG 193 or vehicle control (DMSO) for 6 days.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using a four-parameter logistic curve fit.
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Cells are treated with AMG 193 for 72 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with a primary antibody specific for symmetric dimethylarginine (SDMA). A loading control antibody (e.g., β-actin) is used for normalization.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Fixation: Cells are treated with AMG 193 for 72 hours, harvested, and fixed in ice-cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using cell cycle analysis software.
Comet Assay for DNA Damage
-
Cell Treatment and Embedding: Cells are treated with AMG 193 for 48 hours, harvested, and embedded in low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions, which allows damaged DNA to migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Gold) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
RNA Sequencing for Alternative Splicing Analysis
-
RNA Extraction and Library Preparation: RNA is extracted from cells treated with AMG 193 or vehicle control. RNA quality is assessed, and sequencing libraries are prepared using a poly(A) selection method.
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Sequencing reads are aligned to the reference genome. Alternative splicing events, including intron retention, exon skipping, and alternative splice site usage, are quantified using bioinformatics tools such as rMATS or MAJIQ.
Visualizations
Signaling Pathway of AMG 193 in MTAP-Deleted Cancers
Caption: Mechanism of AMG 193 in MTAP-deleted versus wild-type cells.
Experimental Workflow for Assessing AMG 193 Activity
Caption: Workflow for preclinical evaluation of AMG 193.
Logical Relationship of MTAP Deletion and PRMT5 Inhibition
Caption: The synthetic lethal interaction exploited by AMG 193.
References
- 1. onclive.com [onclive.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
An In-depth Technical Guide to MTA-Cooperative PRMT5 Inhibitors
Executive Summary: The discovery of MTA-cooperative Protein Arginine Methyltransferase 5 (PRMT5) inhibitors represents a significant advancement in precision oncology. This strategy exploits a common cancer-specific vulnerability—the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 10-15% of all human cancers.[1][2] Deletion of MTAP leads to the accumulation of its substrate, 5’-methylthioadenosine (MTA), which acts as a weak endogenous inhibitor of PRMT5.[3][4] MTA-cooperative inhibitors are uniquely designed to bind with high affinity to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells with high MTA levels.[5][6] This mechanism creates a synthetic lethal interaction, selectively killing MTAP-deleted tumor cells while sparing normal tissues, thereby offering a potentially wide therapeutic index.[7][8] This guide provides a detailed overview of the mechanism, quantitative data, experimental protocols, and signaling pathways relevant to this promising class of therapeutic agents.
Introduction: The PRMT5-MTAP Synthetic Lethal Axis
PRMT5: A Key Regulator in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone protein substrates.[7][9] In complex with its cofactor MEP50 (Methylosome Protein 50), PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to regulate numerous critical cellular processes, including transcription, RNA splicing, signal transduction, and the DNA damage response.[10][11] PRMT5 is overexpressed in a wide range of malignancies, including lymphoma, lung, and breast cancers, and its elevated activity is often correlated with poor patient prognosis.[12][13][14]
MTAP Deletion: Creating a Therapeutic Window
The gene for methylthioadenosine phosphorylase (MTAP) is located on chromosome 9p21, adjacent to the well-known tumor suppressor gene CDKN2A.[2][15] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in about 10-15% of human cancers, making it one of the most common genetic deletions in oncology.[3][16]
MTAP is a critical enzyme in the methionine salvage pathway, where it catabolizes 5’-methylthioadenosine (MTA).[7][15] In MTAP-deleted cancer cells, the absence of the enzyme leads to a massive accumulation of intracellular MTA—up to 1000-fold higher than in normal cells.[3][5] This accumulation creates a unique metabolic state that can be exploited therapeutically. MTA is structurally similar to the universal methyl donor SAM and acts as a competitive, weak endogenous inhibitor of PRMT5.[4][6] This partial inhibition renders MTAP-deleted cells exquisitely dependent on the remaining PRMT5 activity for survival, establishing a classic synthetic lethal relationship.[1][8]
The MTA-Cooperative Inhibition Mechanism
First-generation PRMT5 inhibitors were developed as SAM-competitive or SAM-cooperative agents and do not discriminate between MTAP-wildtype (WT) and MTAP-deleted cells.[7][11] This lack of selectivity can lead to on-target toxicities in normal tissues, limiting their therapeutic window.[4][11]
MTA-cooperative inhibitors employ a novel mechanism. They are specifically designed to have low affinity for PRMT5 alone but bind with high potency to the ternary PRMT5•MTA complex.[3][5] The inhibitor occupies a portion of the SAM binding pocket that is left unoccupied when MTA is bound, forming a stable PRMT5•MTA•Inhibitor complex.[3] This cooperative binding event potently and selectively shuts down PRMT5 activity only in the high-MTA environment of MTAP-deleted cancer cells.[4][6]
References
- 1. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tangotx.com [tangotx.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 function and targeting in cancer [cell-stress.com]
- 11. books.rsc.org [books.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. amgenoncology.com [amgenoncology.com]
- 15. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercebiotech.com [fiercebiotech.com]
The Role of PRMT5 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes and a key player in the survival and proliferation of cancer cells. As a Type II protein arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification has profound effects on gene expression, RNA splicing, signal transduction, and the DNA damage response, making PRMT5 a compelling target for novel cancer therapies. This in-depth technical guide provides a comprehensive overview of the role of PRMT5 in cancer cell survival, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to support ongoing research and drug development efforts.
Data Presentation
PRMT5 Expression and Prognostic Significance in Cancer
PRMT5 is frequently overexpressed in a wide range of human cancers, and its elevated expression is often correlated with poor patient prognosis.[1][2] A meta-analysis of 32 studies encompassing 15,583 patients revealed that high PRMT5 expression is significantly associated with advanced tumor stage and poorer overall and progression-free survival.[1]
| Cancer Type | Association of High PRMT5 Expression with Prognosis | Reference |
| Pan-Cancer Analysis | Poor Overall Survival (HR = 1.59) | [1] |
| Poor Progression-Free Survival (HR = 1.53) | [1] | |
| Advanced Tumor Stage (OR = 2.12) | [1] | |
| Hepatocellular Carcinoma | Poor Overall Survival | [1] |
| Pancreatic Cancer | Poor Overall Survival | [1] |
| Breast Cancer | Poor Overall Survival | [1][2] |
| Gastric Cancer | Associated with Prolonged Survival (in some contexts) | [2] |
| Lung Cancer | Poor Overall Survival | [1][2] |
| Epithelial Ovarian Cancer | Poor Overall and Progression-Free Survival | [3] |
| Bladder Cancer | Poor Overall and Progression-Free Survival | [4] |
Efficacy of PRMT5 Inhibitors on Cancer Cell Viability
The development of small molecule inhibitors targeting the catalytic activity of PRMT5 has provided a promising avenue for therapeutic intervention. These inhibitors have demonstrated potent anti-proliferative effects across a variety of cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | 11 | |
| Maver-1 (Mantle Cell Lymphoma) | 18 | ||
| Jeko-1 (Mantle Cell Lymphoma) | 29 | ||
| EPZ015666 (GSK3203591) | A375 (Melanoma) | 18 | |
| HCT116 (Colon Cancer) | 22 | ||
| LOU-NH-91 (B-cell Lymphoma) | 25 | ||
| Compound 17 (PPI Inhibitor) | LNCaP (Prostate Cancer) | 430 | [5] |
| A549 (Non-small Cell Lung Cancer) | 447 | [5] | |
| HLCL61 | ATL cell lines | 3.09 - 7.58 µM | [6] |
| CMP5 | ATL patient cells | 23.94–33.12 µM | [6] |
| 3039-0164 | PRMT5 enzymatic activity | 10.09 µM | [7][8] |
PRMT5 Inhibition and Induction of Apoptosis
Inhibition of PRMT5 has been shown to induce apoptosis in cancer cells. For instance, knockdown of PRMT5 in ovarian cancer cell lines A2780 and SKOV3 resulted in a significant increase in the percentage of apoptotic cells.[3]
| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |
| A2780 (Ovarian Cancer) | Control siRNA | 16.27 ± 0.84% | [3] |
| PRMT5 siRNA | 29.37 ± 0.90% | [3] | |
| SKOV3 (Ovarian Cancer) | Control siRNA | 14.13 ± 1.36% | [3] |
| PRMT5 siRNA | 28.93 ± 0.60% | [3] |
Experimental Protocols
Western Blot Analysis for PRMT5 and Substrates
This protocol outlines the detection of PRMT5 and its methylated substrates by Western blotting.
1. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
3. Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
4. SDS-PAGE:
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
7. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for PRMT5 or a symmetrically dimethylated arginine (SDMA) motif overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) for PRMT5 Interactions
This protocol is for investigating the interaction of PRMT5 with its binding partners.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Centrifuge to clear the lysate.
2. Pre-clearing (Optional):
-
Incubate the lysate with protein A/G agarose beads for 30-60 minutes to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Add a primary antibody against PRMT5 or a potential interacting protein to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
4. Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific proteins.
5. Elution:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
6. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against PRMT5 and the suspected interacting protein.
Cell Viability (MTT) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with varying concentrations of a PRMT5 inhibitor or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
4. Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
1. Cell Treatment:
-
Treat cells with the PRMT5 inhibitor or control for the desired time.
2. Cell Harvesting:
-
Harvest both adherent and floating cells.
3. Staining:
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
4. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
PRMT5 Signaling in Cancer Cell Survival
Caption: PRMT5 signaling pathways in cancer cell survival.
Experimental Workflow for PRMT5 Inhibitor Screening
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] PRMT5 function and targeting in cancer | Semantic Scholar [semanticscholar.org]
Understanding MTAP Deletion in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene represents a significant and actionable therapeutic target in a notable fraction of solid tumors. This guide provides a comprehensive overview of the prevalence, molecular consequences, and therapeutic strategies associated with MTAP deletion, intended to inform and guide research and drug development efforts in this promising area of oncology.
Prevalence of MTAP Deletion Across Solid Tumors
MTAP is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21. This genetic event occurs across a wide range of solid tumors, creating a specific vulnerability that can be therapeutically exploited. The prevalence of MTAP deletion varies by cancer type, with some of the highest frequencies observed in glioblastoma, mesothelioma, and pancreatic cancer.
| Tumor Type | Frequency of MTAP Deletion/Loss (%) | References |
| Glioblastoma | 26 - 60 | [1] |
| Mesothelioma | 32.0 - 36.8 | [2] |
| Pancreatic Cancer | 18.4 - 91/300 (30.3) | [2][3] |
| Urothelial Carcinoma | 10.5 - 36.7 | [2] |
| Squamous Cell Carcinomas (various organs) | up to 38 | [2] |
| Lung Cancer (Non-Small Cell) | 14.3 - 17 | [2][3] |
| Biliary Tract Cancer | 15.6 | [2] |
| Gastric Cancer | 4 - 14 | [1] |
| Melanoma | 8/14 (57.1) | [3] |
| Osteosarcoma | 11/40 (27.5) | [3] |
| Chondrosarcoma | 7/14 (50) | [3] |
| Soft Tissue Sarcoma | 8/21 (38.1) | [3] |
| Gastrointestinal Stromal Tumors | 25/146 (17.1) | [3] |
| Endometrial Cancer | 7/50 (14) | [3] |
| Esophageal Carcinoma | 25/114 (21.9) | [3] |
| Chordoma | 12/30 (40) | [3] |
| Breast Cancer (Loss of Heterozygosity) | 19/119 (16) | [3] |
The Core Signaling Pathway and Synthetic Lethality
The loss of MTAP function leads to the accumulation of its substrate, 5'-deoxy-5'-methylthioadenosine (MTA). This metabolic alteration is the cornerstone of the therapeutic window in MTAP-deleted cancers. MTA is a weak endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme crucial for cell viability. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of heightened dependency on the remaining PRMT5 activity, a classic example of synthetic lethality. Further inhibition of PRMT5 with targeted therapies can selectively kill cancer cells with MTAP deletion while sparing normal, MTAP-proficient cells.
Another key vulnerability arises from the cell's reliance on de novo synthesis of adenine and methionine in the absence of the MTAP-mediated salvage pathway. This creates an opportunity for therapeutic intervention with agents that target these metabolic pathways. Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the methyl donor for PRMT5, has also been identified as a synthetic lethal target in MTAP-deleted cancers.
Caption: Signaling pathway in MTAP proficient vs. deleted cells.
Therapeutic Strategies and Quantitative Efficacy
The synthetic lethal vulnerabilities in MTAP-deleted tumors have led to the development of targeted inhibitors against PRMT5 and MAT2A.
PRMT5 Inhibitors
MTA-cooperative PRMT5 inhibitors are designed to selectively target the PRMT5-MTA complex, enhancing their specificity for MTAP-deleted cancer cells.
| Inhibitor | Target | Cell Line (MTAP status) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | References |
| MRTX1719 | PRMT5 | HCT116 (del) | 12 | HCT116 (del) Xenograft | Significant | [4] |
| HCT116 (WT) | 890 | Minimal | [4] | |||
| Panel (del) | Median: 90 | Various PDX models | Marked antitumor activity | [5] | ||
| Panel (WT) | Median: 2200 | [5] | ||||
| GSK3326595 | PRMT5 | HCT116 (del) | 189 | HCT116 (del) Xenograft | Similar to WT | [6] |
| HCT116 (WT) | 237 | HCT116 (WT) Xenograft | Similar to del | [6] | ||
| TNG908 | PRMT5 | Panel (del) | ~15-fold more potent than in WT | GBM Orthotopic Model | Near tumor stasis, 3-fold increased survival | [7][8] |
MAT2A Inhibitors
Inhibiting MAT2A reduces the cellular pool of SAM, thereby sensitizing MTAP-deleted cells to the MTA-induced partial inhibition of PRMT5.
| Inhibitor | Target | Cell Line (MTAP status) | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | References |
| AG-270 | MAT2A | HCT116 (ko) | 250 | KP4 (null) Xenograft | 67 | [9][10] |
| IDE397 | MAT2A | HCT116 (del) | More sensitive than WT | NSCLC CDX Model | Dose-dependent TGI and regression | [11] |
Experimental Protocols: Methodologies for Key Experiments
Detection of MTAP Deletion
4.1.1. Immunohistochemistry (IHC)
-
Principle: Detects the presence or absence of the MTAP protein in tumor tissue. Loss of staining indicates a potential homozygous deletion.
-
Protocol Outline:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against MTAP (e.g., a rabbit monoclonal antibody).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Interpretation: The presence of cytoplasmic and/or nuclear staining is considered positive. Complete absence of staining in tumor cells, with positive internal controls (e.g., stromal cells), is indicative of MTAP loss.
-
4.1.2. Fluorescence In Situ Hybridization (FISH)
-
Principle: Uses fluorescently labeled DNA probes to detect the presence or absence of the MTAP gene on chromosome 9.
-
Protocol Outline:
-
Probe Selection: A locus-specific probe for the MTAP gene (e.g., labeled with a red fluorophore) and a control probe for the centromere of chromosome 9 (e.g., labeled with a green fluorophore) are used.
-
Tissue Preparation: FFPE tissue sections are prepared as for IHC.
-
Pre-treatment: Sections are treated with a pre-treatment solution to permeabilize the cells.
-
Denaturation: The DNA in the tissue and the probes are denatured at a high temperature.
-
Hybridization: The fluorescent probes are applied to the tissue and allowed to hybridize to their target DNA sequences overnight.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Mounting: The slides are counterstained with DAPI to visualize the nuclei and mounted.
-
Analysis: The signals are visualized using a fluorescence microscope. A normal cell will show two red and two green signals. Homozygous deletion is indicated by the complete absence of red signals in the presence of two green signals.
-
4.1.3. Next-Generation Sequencing (NGS)
-
Principle: DNA sequencing is used to determine the copy number of the MTAP gene.
-
Protocol Outline:
-
DNA Extraction: DNA is extracted from tumor tissue.
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.
-
Sequencing: The library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the copy number of the MTAP gene is determined by analyzing the read depth across the gene locus. A significant decrease in read depth compared to control regions indicates a deletion.
-
Quantification of MTA
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Principle: A highly sensitive and specific method to quantify the concentration of MTA in biological samples.
-
Protocol Outline:
-
Sample Preparation:
-
Cells: Cells are harvested and lysed, and metabolites are extracted using a solvent mixture (e.g., methanol/acetonitrile/water).
-
Tissues: Tissues are homogenized, and metabolites are extracted.
-
-
Internal Standard: A stable isotope-labeled MTA is added to the samples as an internal standard for accurate quantification.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system, typically with a reversed-phase column.
-
Mass Spectrometry Detection: The separated metabolites are introduced into a mass spectrometer, and MTA is detected and quantified based on its specific mass-to-charge ratio.
-
In Vitro Inhibitor Activity Assays
-
Principle: To determine the potency of PRMT5 or MAT2A inhibitors in cell culture.
-
Protocol Outline:
-
Cell Seeding: MTAP-deleted and proficient cancer cell lines are seeded in multi-well plates.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
In Vivo Inhibitor Efficacy Studies
-
Principle: To evaluate the anti-tumor activity of inhibitors in animal models.
-
Protocol Outline:
-
Xenograft Model Establishment: MTAP-deleted human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Inhibitor Administration: The inhibitor is administered to the treatment group (e.g., orally or intraperitoneally) at various doses and schedules. The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
-
Synthetic Lethality Screening
CRISPR/Cas9 or shRNA Screens
-
Principle: To identify genes that are essential for the survival of MTAP-deleted cells but not MTAP-proficient cells.
-
Protocol Outline:
-
Library Transduction: A library of guide RNAs (for CRISPR) or short hairpin RNAs (for shRNA) targeting all genes in the genome is introduced into MTAP-deleted and proficient cancer cell lines.
-
Cell Culture and Selection: The cells are cultured for a period of time to allow for gene knockout or knockdown and subsequent effects on cell proliferation.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells, and the guide RNA or shRNA sequences are amplified and sequenced.
-
Data Analysis: The abundance of each guide RNA or shRNA is compared between the initial and final cell populations and between the MTAP-deleted and proficient cell lines. Genes for which the corresponding guide RNAs or shRNAs are depleted specifically in the MTAP-deleted cells are identified as synthetic lethal targets.
-
Visualizing Key Concepts and Workflows
The Logic of Synthetic Lethality in MTAP-Deleted Cancers
References
- 1. cancerdiagnostics.com [cancerdiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying Genetic Dependencies in Cancer by Analyzing siRNA Screens in Tumor Cell Line Panels [protocols.io]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. A CRISPR Competition Assay to Identify Cancer Genetic Dependencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
Initial clinical trial results for AMG 193
An In-Depth Technical Guide to the Initial Clinical Trial Results of AMG 193
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
PRMT5 is an enzyme that plays a crucial role in various cellular processes, including RNA splicing, gene expression, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3][7] In MTAP-deleted cancer cells, the accumulation of MTA leads to partial inhibition of PRMT5.[3][4] AMG 193 exploits this vulnerability by binding to the MTA-bound PRMT5, leading to complete and selective inhibition of its methyltransferase activity.[3] This enhanced inhibition disrupts essential cellular functions, ultimately resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.[3] Preclinical studies have shown that this targeted approach avoids the dose-limiting myelosuppression associated with first-generation, non-selective PRMT5 inhibitors.[4]
Clinical Trial Design and Methodology
The initial clinical data for AMG 193 comes from a Phase 1/1b/2, multicenter, open-label, first-in-human study (NCT05094336), also known as MTAPESTRY 101.[3][5][6][9]
Study Objectives:
-
Primary: To assess the safety and tolerability of AMG 193 monotherapy and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[5][6]
-
Secondary: To characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of AMG 193, and to evaluate its preliminary anti-tumor activity.[5][6]
Patient Population: Eligible patients were adults (≥18 years) with histologically confirmed, advanced or metastatic solid tumors harboring an MTAP deletion.[3] Patients were required to have measurable disease as per RECIST v1.1 criteria.[3]
Dose Escalation and Expansion: The study employed a dose-exploration and dose-expansion design. In the dose-exploration phase, patients received AMG 193 orally at doses ranging from 40 mg to 1600 mg once daily (QD) or 600 mg twice daily (BID) in 28-day cycles.[1][3][10] The MTD was determined to be 1200 mg QD.[1][10] The dose-expansion phase further evaluated the safety and efficacy at active and tolerable doses.[3]
Clinical Trial Results
Safety and Tolerability
| Adverse Event (AE) | Frequency |
| Nausea | 48.8% |
| Fatigue | 31.3% |
| Vomiting | 30.0% |
| Data from the dose exploration phase as of May 23, 2024.[1] |
Dose-limiting toxicities (DLTs) were observed at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[1] The MTD was established at 1200 mg once daily.[1][10] Notably, preliminary findings suggest that food does not significantly impact the exposure to AMG 193, which may help in managing nausea and vomiting.[3]
Efficacy
Encouraging anti-tumor activity was observed across a range of MTAP-deleted solid tumors.[1] At the active and tolerable doses of 800 mg QD, 1200 mg QD, or 600 mg BID, the objective response rate (ORR) was 21.4% (95% CI 10.3% to 36.8%) among 42 efficacy-assessable patients.[1]
| Tumor Type | Best Overall Response (n=76 at active doses) |
| Non-Small Cell Lung Cancer (NSCLC) (n=17) | 2 confirmed PRs, 3 unconfirmed PRs, 6 SD, 3 PD, 3 NE |
| Pancreatic Ductal Adenocarcinoma (PDAC) (n=23) | 2 confirmed PRs, 3 unconfirmed PRs, 4 SD, 8 PD, 6 NE |
| Biliary Tract Cancer (n=19) | 2 confirmed PRs, 8 SD, 3 PD, 6 NE |
| Esophageal/Gastric Cancer (n=6) | 1 confirmed PR, 1 unconfirmed PR, 2 SD, 2 PD |
| PR: Partial Response, SD: Stable Disease, PD: Progressive Disease, NE: Not Evaluable. Data presented at the 2024 ESMO Congress.[3] |
The median duration of response was 8.3 months, and the median duration of disease control was 9.2 months in the dose-exploration phase.[3] Responses were noted to occur as early as 8 weeks or as late as 16 weeks, indicating the potential for delayed responses.[3]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic analysis revealed that the mean exposure to AMG 193 increased in a dose-proportional manner up to 1200 mg.[1][3] The half-life of approximately 13 hours supports once-daily dosing.[3]
Pharmacodynamic assessments confirmed target engagement. At doses of 480 mg and higher, complete inhibition of PRMT5 was observed in paired tumor biopsies, as evidenced by a reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1][3]
Furthermore, a strong correlation was observed between anti-tumor activity and reductions in circulating tumor DNA (ctDNA).[3] Complete ctDNA clearance was seen at doses of 480 mg or higher.[3] Among patients with stable disease, 83% (33 out of 40) had a greater than 50% reduction in their ctDNA, and all 9 patients who achieved a partial response had a greater than 90% reduction.[3] These findings suggest that disease stabilization was a direct result of AMG 193's anti-tumor activity.[3]
Transcriptomic analysis of paired biopsies revealed that AMG 193 treatment led to cell cycle arrest, attenuation of the DNA damage response, and an increase in alternative splicing events, particularly intron retention, consistent with its mechanism of action.[3]
Conclusion
The initial clinical trial results for AMG 193 are promising, demonstrating a manageable safety profile and encouraging anti-tumor activity in patients with a variety of MTAP-deleted solid tumors. The MTA-cooperative inhibition of PRMT5 represents a novel and selective therapeutic strategy. The observed correlation between ctDNA clearance and clinical response further validates the drug's mechanism of action and provides a potential biomarker for treatment response. Ongoing and future studies will further delineate the role of AMG 193, both as a monotherapy and in combination with other anti-cancer agents, in this patient population with a high unmet medical need.[3]
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. oncodaily.com [oncodaily.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: ST-193 In Vitro Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 is a potent, broad-spectrum antiviral agent that has demonstrated significant in vitro activity against several members of the Arenaviridae family, including Lassa virus (LASV), Junin virus (JUNV), Machupo virus (MACV), and Guanarito virus (GTOV).[1][2][3] As an entry inhibitor, this compound represents a promising candidate for the development of therapeutics against arenavirus-induced hemorrhagic fevers.[1][4][5] The plaque reduction assay is a fundamental method for quantifying the antiviral activity of compounds like this compound by measuring the reduction in virus-induced plaque formation in a cell monolayer. This document provides a detailed protocol for conducting an in vitro plaque reduction assay to evaluate the efficacy of this compound against arenaviruses.
Quantitative Data Summary
The antiviral activity of this compound against various arenaviruses has been determined using in vitro assays. The following table summarizes the reported half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) of this compound.
| Virus | Assay Type | Cell Line | EC50 / IC50 (nM) | Reference |
| Lassa Virus (LASV) | Pseudotype Inhibition | HEK293T | 1.6 | [2][3] |
| Lassa Virus (LASV) | Pseudotype Inhibition | HEK293T | 1.4 | [2][3] |
| Junin Virus (JUNV) | Pseudotype Inhibition | HEK293T | 0.62 | [2][3] |
| Machupo Virus (MACV) | Pseudotype Inhibition | HEK293T | 3.1 | [2][3] |
| Guanarito Virus (GTOV) | Pseudotype Inhibition | HEK293T | 0.44 | [2] |
| Sabiá Virus | Pseudotype Inhibition | HEK293T | 0.2 - 12 | [2][3] |
Experimental Protocol: this compound In Vitro Plaque Reduction Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against a target arenavirus.
1. Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586) are a suitable host for arenavirus propagation and plaque formation.
-
Viruses: Lassa virus, Junin virus, or other susceptible arenaviruses. All work with live arenaviruses must be conducted in a BSL-4 facility.
-
Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (Growth Medium).
-
DMEM with 2% FBS (Infection Medium).
-
Phosphate-buffered saline (PBS).
-
-
Overlay: 1% methylcellulose or agarose in 2X MEM with 4% FBS.
-
Stain: 0.1% crystal violet solution in 20% ethanol.
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Humidified incubator at 37°C with 5% CO2.
-
Biosafety cabinet (Class II or higher).
-
Microscope.
-
2. Experimental Procedure
Day 1: Cell Seeding
-
Culture Vero E6 cells in Growth Medium.
-
Seed the Vero E6 cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well for a 6-well plate).
-
Incubate the plates at 37°C with 5% CO2 overnight.
Day 2: Virus Infection and Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in Infection Medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a no-virus control.
-
On the day of the experiment, aspirate the Growth Medium from the confluent cell monolayers and wash once with PBS.
-
Prepare a virus dilution in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
In separate tubes, mix equal volumes of the virus dilution with each this compound dilution and the vehicle control. Incubate this mixture for 1 hour at 37°C to allow this compound to bind to the virus.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture.
-
Incubate the plates for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.
Day 2-7: Overlay and Incubation
-
After the 1-hour adsorption period, aspirate the inoculum from the wells.
-
Gently add 2 mL of the methylcellulose or agarose overlay to each well.
-
Incubate the plates at 37°C with 5% CO2 for 4-5 days, or until plaques are visible.
Day 7: Plaque Staining and Counting
-
Aspirate the overlay.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Gently wash the wells with water.
-
Stain the cell monolayers with 0.1% crystal violet solution for 15-20 minutes.
-
Carefully wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
3. Data Analysis
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of plaque reduction against the log of the this compound concentration.
-
Determine the EC50 value by performing a nonlinear regression analysis of the dose-response curve.
Visualizations
Caption: Workflow of the this compound in vitro plaque reduction assay.
Caption: Proposed mechanism of this compound action, inhibiting arenavirus entry.
References
- 1. Development and optimization of a direct plaque assay for human and avian metapneumoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of the Filovirus Plaque Assay for Use in Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for improving accuracy of virus titration: standardization of plaque assay for Junin virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing ST-193 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 is a potent, broad-spectrum small molecule inhibitor of arenavirus entry. It has demonstrated significant efficacy in vitro against several pathogenic arenaviruses, including Lassa, Junin, Machupo, Guanarito, and Sabiá viruses. The primary mechanism of action of this compound is the inhibition of pH-dependent membrane fusion, a critical step in the viral entry process. This is achieved by targeting the viral envelope glycoprotein complex (GPC), specifically the GP2 subunit, thereby preventing the release of the viral ribonucleoprotein complex into the cytoplasm of the host cell.
These application notes provide detailed protocols for utilizing cell culture models to assess the antiviral efficacy of this compound. The described assays are essential for determining the potency (IC50), cytotoxicity (CC50), and selectivity index (SI) of the compound, which are critical parameters in the preclinical evaluation of antiviral candidates. The primary cell lines used in these protocols are Human Embryonic Kidney 293T (HEK-293T) cells for pseudovirus-based assays and Vero cells for plaque reduction assays with live viruses.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Arenavirus Pseudotypes
| Arenavirus Glycoprotein | Cell Line | Assay Type | IC50 (nM) | Citation |
| Lassa (Josiah) | HEK-293T | Pseudovirus Neutralization | 1.6 | [1] |
| Junin | HEK-293T | Pseudovirus Neutralization | 0.62 | [2] |
| Machupo | HEK-293T | Pseudovirus Neutralization | 3.1 | [2] |
| Guanarito | HEK-293T | Pseudovirus Neutralization | 0.44 | [2] |
| Sabiá | HEK-293T | Pseudovirus Neutralization | 0.2 - 12 | [1] |
| Tacaribe (TRVL-11573) | HEK-293T | Pseudovirus Neutralization | 12 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (µM) | Citation |
| HEK-293T/17 | Not Specified | ~48 | [1] |
Mandatory Visualizations
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining this compound antiviral efficacy.
Experimental Protocols
Cell Culture
1.1. HEK-293T Cell Culture for Pseudovirus Assays
-
Description: HEK-293T cells are highly transfectable and are used for the production of lentiviral pseudotypes and as target cells in neutralization assays.
-
Materials:
-
HEK-293T cells (ATCC® CRL-3216™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
96-well white, clear-bottom assay plates
-
-
Protocol:
-
Maintain HEK-293T cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
For passaging, wash the confluent cell monolayer with PBS and detach cells using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:5 to 1:10 ratio.
-
For the assay, seed 2 x 10^4 cells per well in a 96-well plate 24 hours prior to infection.
-
1.2. Vero Cell Culture for Plaque Reduction Neutralization Test (PRNT)
-
Description: Vero cells (African green monkey kidney) are susceptible to a wide range of viruses and form clear plaques, making them ideal for PRNT assays.
-
Materials:
-
Vero cells (ATCC® CCL-81™)
-
Eagle's Minimum Essential Medium (EMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
-
Protocol:
-
Culture Vero cells in EMEM with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency using the same procedure as for HEK-293T cells.
-
For PRNT, seed cells in 6-well or 12-well plates to form a confluent monolayer on the day of the assay.
-
Pseudovirus Neutralization Assay
-
Description: This assay quantifies the ability of this compound to inhibit viral entry mediated by arenavirus glycoproteins pseudotyped onto a lentiviral core. The readout is luciferase activity, which is proportional to the number of infected cells.
-
Materials:
-
HEK-293T cells seeded in 96-well plates
-
Arenavirus glycoprotein (e.g., Lassa GP) pseudotyped lentivirus (with a luciferase reporter gene)
-
This compound stock solution (in DMSO)
-
Complete DMEM
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Protocol:
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
In a separate 96-well plate, mix 50 µL of each this compound dilution with 50 µL of pseudovirus suspension. Include virus-only (no compound) and cells-only (no virus) controls.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Aspirate the medium from the HEK-293T cells seeded the previous day.
-
Transfer 100 µL of the virus-compound mixture to the corresponding wells of the cell plate.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
After incubation, add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the virus-only control and determine the IC50 value using a dose-response curve fitting software.
-
Plaque Reduction Neutralization Test (PRNT)
-
Description: The PRNT is the gold standard for quantifying the titer of neutralizing antibodies or the potency of antiviral compounds against live viruses. It measures the reduction in the number of viral plaques in the presence of the inhibitor.
-
Materials:
-
Confluent monolayer of Vero cells in 6-well plates
-
Live arenavirus stock (e.g., Lassa virus)
-
This compound stock solution (in DMSO)
-
Serum-free EMEM
-
Overlay medium (e.g., 1% methylcellulose in 2X EMEM with 4% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
-
Protocol:
-
Prepare serial dilutions of this compound in serum-free EMEM.
-
Mix equal volumes of each this compound dilution with a viral suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Wash the confluent Vero cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Aspirate the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 5-7 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percent plaque reduction for each this compound concentration and determine the IC50 value.
-
MTT Cytotoxicity Assay
-
Description: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of this compound that is toxic to the host cells (CC50).
-
Materials:
-
HEK-293T or Vero cells seeded in 96-well plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
-
-
Protocol:
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the cell plate with the this compound dilutions. Include compound-free (vehicle control) and cells-only controls.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cytotoxicity for each this compound concentration relative to the vehicle control and determine the CC50 value.
-
Disclaimer
These protocols are intended for research use only by trained professionals. All work with live pathogenic arenaviruses must be conducted in appropriate biosafety level (BSL-4) facilities, following all institutional and national safety guidelines. The user assumes all responsibility for the safe handling of materials and the execution of these protocols.
References
Application Notes and Protocols for ST-193 in Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of ST-193, a potent and broad-spectrum arenavirus entry inhibitor, in pseudovirus neutralization assays. These guidelines are intended for researchers, scientists, and professionals involved in antiviral drug discovery and development.
Introduction to this compound
This compound is a small-molecule inhibitor that demonstrates potent antiviral activity against a range of arenaviruses, many of which are responsible for severe hemorrhagic fevers[1][2]. It acts as an entry inhibitor, specifically targeting the viral envelope glycoprotein (GP) and preventing the pH-dependent fusion of the viral and host cell membranes, a critical step in the viral lifecycle[1]. Pseudovirus neutralization assays provide a safe and effective platform to evaluate the inhibitory activity of compounds like this compound in a BSL-2 laboratory setting, avoiding the need for highly pathogenic live viruses which require BSL-4 containment[1][3].
Mechanism of Action: this compound targets the GP2 subunit of the arenavirus glycoprotein, interfering with the conformational changes required for membrane fusion[1]. This mechanism has been elucidated through studies using pseudoviruses, which have shown that this compound inhibits viral entry post-attachment to the host cell[1].
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various arenavirus pseudotypes, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the reported IC50 values for this compound against different arenavirus pseudoviruses.
| Arenavirus Pseudotype | Target Cells | Assay Readout | IC50 (nM) | Reference |
| Lassa virus (LASV) | HEK293T/17 | Luciferase | 1.4 - 1.6 | [1][2] |
| Junín virus (JUNV) | HEK293T/17 | Luciferase | 0.2 - 0.62 | [1][2] |
| Machupo virus (MACV) | HEK293T/17 | Luciferase | 3.1 - 12 | [1][2] |
| Guanarito virus (GTOV) | HEK293T/17 | Luciferase | 0.44 | [2] |
| Sabiá virus (SABV) | HEK293T/17 | Luciferase | 0.2 - 12 | [1] |
| Tacaribe virus (TCRV) | HEK293T/17 | Luciferase | Potent Inhibition | [1][3] |
| Lymphocytic Choriomeningitis Virus (LCMV) | HEK293T/17 | Luciferase | >10,000 | [1] |
| Vesicular Stomatitis Virus (VSV) | HEK293T/17 | Luciferase | >10,000 | [1] |
Experimental Protocols
This section outlines the detailed protocols for conducting a pseudovirus neutralization assay with this compound. The workflow is divided into three main stages: pseudovirus production, pseudovirus titration, and the neutralization assay itself.
Pseudovirus Production
Arenavirus pseudoviruses are typically produced by co-transfecting host cells (e.g., HEK293T) with plasmids encoding the viral glycoprotein of interest, a viral backbone (often a lentiviral vector like HIV-1), and a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
Plasmids:
-
Arenavirus Glycoprotein (GP) expression plasmid (e.g., pLASV-GP)
-
Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
-
Cell culture medium (DMEM with 10% FBS)
-
Opti-MEM Reduced Serum Medium
-
0.45 µm filters
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask to reach 80-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the arenavirus GP plasmid and the lentiviral backbone plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection: Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO2.
-
Harvesting Pseudovirus: After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarification and Storage: Centrifuge the supernatant to pellet cell debris, filter through a 0.45 µm filter, aliquot, and store at -80°C.
Pseudovirus Titration
Before performing the neutralization assay, the titer of the pseudovirus stock must be determined to ensure a consistent and optimal viral input for the assay.
Materials:
-
HEK293T cells
-
Pseudovirus stock
-
96-well white, flat-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and incubate overnight.
-
Serial Dilution: Prepare serial dilutions of the pseudovirus stock in cell culture medium.
-
Infection: Add the diluted pseudovirus to the cells in the 96-well plate. Include wells with cells only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luminescence Reading: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the relative light units (RLU) using a luminometer.
-
Titer Calculation: The titer is typically expressed as the dilution of pseudovirus that results in an RLU value approximately 100-200 times the background.
Pseudovirus Neutralization Assay
This assay measures the ability of this compound to inhibit pseudovirus entry into host cells.
Materials:
-
This compound compound
-
Titered pseudovirus stock
-
HEK293T cells
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate as described for titration.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration might be 10 µM, with 3-fold or 5-fold serial dilutions.
-
Pre-incubation: In a separate 96-well plate, mix the diluted this compound with the titered pseudovirus (at the predetermined optimal dilution). Incubate this mixture at 37°C for 1 hour.
-
Infection: Transfer the this compound/pseudovirus mixture to the wells containing the HEK293T cells.
-
Controls:
-
Virus Control: Cells infected with pseudovirus in the absence of this compound (represents 0% inhibition).
-
Cell Control: Cells only, with no pseudovirus or this compound (represents 100% inhibition or background).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Data Acquisition: Measure the luciferase activity (RLU) in each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of neutralization for each this compound concentration using the following formula: % Neutralization = 100 × [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)]
-
Plot the percentage of neutralization against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic regression curve using software like GraphPad Prism.
-
Visualizations
Signaling Pathway of Arenavirus Entry and Inhibition by this compound
Caption: Arenavirus entry pathway and the inhibitory action of this compound on the GP2 subunit.
Experimental Workflow for Pseudovirus Neutralization Assay
Caption: Step-by-step workflow for the this compound pseudovirus neutralization assay.
Logical Relationship for Data Analysis
Caption: Logical flow for the analysis of raw RLU data to determine the IC50 value.
References
Application Notes and Protocols for ST-193 in In Vivo Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ST-193 in guinea pig models, based on established research protocols. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of this compound.
Compound Information
This compound is a small-molecule inhibitor that targets arenavirus entry, demonstrating potential as an antiviral therapeutic. Its efficacy has been evaluated in the guinea pig model of Lassa fever, a viral hemorrhagic fever endemic to West Africa.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in guinea pigs.
Table 1: In Vivo Efficacy of this compound Against Lassa Virus in Guinea Pigs
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Regimen | Survival Rate (%) |
| This compound | 25 | Intraperitoneal (i.p.) | Once daily for 14 days | 62.5% |
| This compound | 80 | Intraperitoneal (i.p.) | Once daily for 14 days | 62.5% |
| Ribavirin | 25 | Intraperitoneal (i.p.) | Once daily for 14 days | 0% |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | Once daily for 14 days | 0% |
Data extracted from a study where Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain)[1][2][3].
Table 2: Pharmacokinetic Parameters of this compound in Guinea Pigs
| Dosage (mg/kg) | Administration Route | Key Findings |
| 25 | Intraperitoneal (i.p.) | Plasma concentrations were maintained above the in vitro effective concentration (EC50) of 1.6 nM. |
| 100 | Intraperitoneal (i.p.) | Dose-dependent increase in plasma concentration. No substantial accumulation was observed after 14 daily doses. |
Pharmacokinetic analysis was performed on female Hartley guinea pigs[1].
Experimental Protocols
This section details the methodologies for key experiments involving this compound in guinea pig models.
In Vivo Efficacy Study Protocol
Objective: To evaluate the antiviral efficacy of this compound in a lethal Lassa virus guinea pig model.
Animal Model:
-
Species: Guinea Pig
-
Strain: Strain 13[1]
Materials:
-
This compound compound
-
Vehicle (see preparation below)
-
Ribavirin (positive control)
-
Lassa virus (LASV), Josiah strain[1]
-
Sterile syringes and needles
-
Personal Protective Equipment (PPE) for BSL-4 containment
Vehicle Preparation:
-
Dissolve this compound in 40% HP-β-CD (hydroxypropyl-β-cyclodextrin).
-
Acidify the solution by adding 10% final volume of 1 M HCl.
-
Neutralize the solution by adding 10% final volume of 1 M NaOH.
-
The final ratio of the components will be 0.8:0.1:0.1 of HP-β-CD, HCl, and NaOH solutions, respectively[1].
Procedure:
-
Acclimate animals to the housing conditions.
-
Randomly assign guinea pigs to four groups:
-
Group 1: this compound (25 mg/kg)
-
Group 2: this compound (80 mg/kg)
-
Group 3: Ribavirin (25 mg/kg)
-
Group 4: Vehicle control
-
-
Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Shortly after the initial treatment, infect all animals with a lethal dose of Lassa virus.
-
Continue daily i.p. administration of the respective treatments for a total of 14 days[1][2][3].
-
Monitor animals daily for clinical signs of disease (e.g., fever, weight loss, lethargy).
-
Record survival data for the duration of the study.
-
Collect blood samples at specified time points to measure viremia (viral load in the blood).
Outcome Measures:
-
Survival rate
-
Reduction in viremia (2-3 log reduction was observed with this compound treatment)[1][2]
-
Clinical signs of disease
-
Body temperature changes (this compound treated animals showed a return to normal temperature by day 19 post-infection)[1][2]
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in guinea pigs.
Animal Model:
-
Species: Guinea Pig
-
Strain: Female Hartley[1]
Materials:
-
This compound compound
-
Vehicle (prepared as described in section 3.1)
-
Sterile syringes and needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC/MS) equipment
Procedure:
-
Acclimate female Hartley guinea pigs to the housing conditions.
-
Divide animals into two dosage groups: 25 mg/kg and 100 mg/kg of this compound.
-
Administer a single intraperitoneal (i.p.) injection of the corresponding this compound dose. The compound is prepared as a 10 mg/ml solution, with injection volumes of 2.5 ml/kg for the 25 mg/kg dose and 10 ml/kg for the 100 mg/kg dose[1].
-
Collect blood samples at various time points post-injection. A staggered sampling approach can be used, with two animals per dose per time point being sampled in an alternating fashion[1].
-
Process the blood samples to separate plasma.
-
Analyze the plasma samples using a validated LC/MS method to determine the concentration of this compound.
-
For studies involving multiple doses, blood can be collected after the first and last dose to assess for drug accumulation[1].
Outcome Measures:
-
Plasma concentration of this compound over time
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.
Experimental Workflow: In Vivo Efficacy Study
Caption: Experimental workflow for the in vivo efficacy study of this compound.
References
Preparing ST-193 Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-193 is a potent, broad-spectrum inhibitor of arenavirus entry, demonstrating significant antiviral activity against several hemorrhagic fever viruses, including Lassa, Junin, Machupo, and Guanarito viruses.[1][2] Its mechanism of action involves the inhibition of pH-dependent membrane fusion, a critical step in the viral life cycle.[1][2][3] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in various cell-based assays, ensuring accurate and reproducible experimental outcomes.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₃O |
| Molecular Weight | 371.47 g/mol |
| CAS Number | 489416-12-8 |
| Appearance | Off-white to pink solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL or 269.20 mM with ultrasonic assistance) |
Antiviral Activity of this compound
This compound has demonstrated potent inhibitory activity against a range of arenaviruses in various cell lines. The half-maximal inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) are summarized below.
| Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (nM) |
| Guanarito virus | HEK293T/17 | Luciferase Reporter Gene Assay | 0.44 (EC₅₀) |
| Junin virus | Not specified | Not specified | 0.62 (IC₅₀) |
| Lassa virus | Not specified | Not specified | 1.4 (IC₅₀) |
| Machupo virus | Not specified | Not specified | 3.1 (IC₅₀) |
| Lassa virus (pseudotype) | Not specified | Not specified | 1.6 (IC₅₀) |
| Junin virus (pseudotype) | Not specified | Not specified | 0.2 - 12 (IC₅₀ range) |
| Machupo virus (pseudotype) | Not specified | Not specified | 0.2 - 12 (IC₅₀ range) |
| Guanarito virus (pseudotype) | Not specified | Not specified | 0.2 - 12 (IC₅₀ range) |
| Sabiá virus (pseudotype) | Not specified | Not specified | 0.2 - 12 (IC₅₀ range) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 0.001 L * 371.47 g/mol * 1000 mg/g = 3.7147 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.72 mg of this compound powder and place it into a sterile microcentrifuge tube or amber vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid in dissolution.[4]
-
-
Storage:
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into a final working concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with a preference for 0.1% or lower, to minimize solvent-induced cytotoxicity.[5][6]
-
A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[5]
Procedure:
-
Determine the final desired concentration of this compound for your experiment based on the known IC₅₀ values or your experimental design.
-
Perform serial dilutions: It is recommended to perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the final desired concentration. This helps to avoid precipitation of the compound.
-
Example for a final concentration of 10 nM in 1 mL of medium:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of sterile cell culture medium to get a 10 µM solution. Mix well by gentle pipetting.
-
Prepare the final working solution: Add 1 µL of the 10 µM intermediate solution to 999 µL of cell culture medium to achieve a final concentration of 10 nM.
-
-
-
Add to cells: Immediately add the prepared working solution to your cell cultures.
Protocol 3: Determining the Cytotoxicity of this compound in a Non-Infected Cell Line
It is crucial to assess the cytotoxicity of this compound in your specific cell line of interest to determine the optimal non-toxic working concentration range. A common method for this is the MTT assay.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 50 µM) and decreasing in 2- or 3-fold steps. Also, include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the this compound dilutions. Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Mechanism of Action and Signaling Pathway
This compound inhibits arenavirus entry by targeting the viral glycoprotein complex (GPC).[1] The GPC is composed of three subunits: GP1, GP2, and the stable signal peptide (SSP).[7] The entry process is initiated by the binding of the GP1 subunit to a host cell receptor, followed by endocytosis of the virion.[8] Acidification of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes, which is mediated by the GP2 subunit.[2][8] this compound is believed to bind to the GP2 subunit and stabilize the pre-fusion conformation of the GPC, thereby preventing the pH-dependent membrane fusion and the release of the viral ribonucleoprotein complex into the cytoplasm.[1]
Caption: Arenavirus entry and inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell-based assays.
Caption: Workflow for this compound solution preparation.
References
- 1. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 3. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. emulatebio.com [emulatebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lentiviral Pseudotype Assays in ST-193 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral pseudotype assays provide a safe and versatile platform for studying viral entry and screening for inhibitors. These systems utilize replication-deficient lentiviral vectors, which are engineered to express a reporter gene (e.g., luciferase or GFP), and are pseudotyped with the envelope glycoproteins of a heterologous virus. This allows for the study of viral entry mediated by specific viral glycoproteins in a biosafety level 2 (BSL-2) environment, even for viruses that are typically handled at higher biosafety levels.
While traditionally used for screening neutralizing antibodies and viral entry inhibitors, this application note details a protocol for adapting lentiviral pseudotype assays for the high-throughput screening of small molecule compounds, such as ST-193, to assess their potential off-target effects on viral transduction or general cellular cytotoxicity. This compound is an MTA-cooperative PRMT5 inhibitor being investigated for its efficacy in MTAP-deleted cancers.[1][2][3][4][5] Understanding the broader biological effects of such compounds is crucial in drug development. This protocol describes the production of lentiviral particles pseudotyped with the Vesicular Stomatitis Virus G protein (VSV-G), a widely used glycoprotein that mediates broad cellular tropism, and their application in a screening assay with this compound.
Principle of the Assay
The assay measures the impact of a test compound (this compound) on the efficiency of lentiviral pseudotype transduction into a target cell line. A reduction in the reporter gene signal (e.g., luciferase activity) in the presence of the compound can indicate either a direct inhibition of a cellular process required for viral entry and integration or general cytotoxicity. The use of a broadly tropic envelope protein like VSV-G allows for the assessment of compound effects on a fundamental and ubiquitous viral entry pathway.
Experimental Protocols
Generation of VSV-G Pseudotyped Lentiviral Particles
This protocol describes the generation of pseudotyped lentiviral particles by co-transfecting HEK293T cells with three plasmids: a lentiviral backbone plasmid carrying a reporter gene, a packaging plasmid, and a plasmid encoding the VSV-G envelope protein.[6][7]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lentiviral backbone plasmid (e.g., pLenti-Luciferase-IRES-ZsGreen)
-
Packaging plasmid (e.g., psPAX2)
-
VSV-G envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)[8][9]
-
Poly-L-lysine coated plates
-
Opti-MEM
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a DNA mixture in a sterile microfuge tube containing the lentiviral backbone, packaging, and envelope plasmids in a ratio of 4:3:1, respectively. For a 10 cm dish, a total of 15-20 µg of DNA is typically used.
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells.
-
-
Incubation and Harvest:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 16-24 hours, replace the transfection medium with fresh complete DMEM.
-
Harvest the supernatant containing the pseudoviral particles at 48 and 72 hours post-transfection.[9]
-
Pool the harvested supernatants and clarify by centrifugation at 3,000 x g for 15 minutes to remove cell debris.
-
For higher concentrations, the supernatant can be concentrated using ultracentrifugation or commercially available concentration reagents.
-
-
Storage: Aliquot the pseudovirus and store at -80°C. Avoid repeated freeze-thaw cycles.
Titration of Pseudotyped Lentiviral Particles
To ensure reproducible results in the screening assay, the titer of the pseudovirus stock must be determined. This protocol describes titration using a luciferase-based assay.
Materials:
-
HEK293T cells (or the target cell line for the screen)
-
96-well white, clear-bottom plates
-
Complete DMEM
-
Pseudovirus stock
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed 1.25 x 10^4 HEK293T cells per well in a 96-well plate and incubate for 8-12 hours.[6]
-
Serial Dilution of Pseudovirus: Prepare serial dilutions of the pseudovirus stock (e.g., 10-fold dilutions from 10^-2 to 10^-7) in complete DMEM.
-
Transduction:
-
Remove the culture medium from the cells.
-
Add 100 µL of each viral dilution to the wells in triplicate. Include a "cells only" control (no virus).
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Read the luminescence using a plate reader.
-
-
Titer Calculation: The titer is expressed as Relative Light Units per milliliter (RLU/mL). Identify the dilution that gives a signal approximately 1000-fold above the background (cells only control) and back-calculate the RLU/mL of the undiluted stock.[10][11]
This compound Screening Assay
This protocol outlines the screening of this compound for its effect on VSV-G pseudotyped lentivirus transduction.
Materials:
-
Target cell line (e.g., HEK293T)
-
96-well white, clear-bottom plates
-
Complete DMEM
-
Pseudovirus stock (diluted to a concentration that gives a robust luciferase signal, e.g., 2 x 10^5 RLU/well)[6]
-
This compound compound (serially diluted)
-
Luciferase assay reagent
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed 1.25 x 10^4 target cells per well in a 96-well plate and incubate overnight.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in complete DMEM. Add the desired concentrations of this compound to the cells in triplicate. Include a "vehicle only" control (e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Transduction: Add the diluted pseudovirus to each well.
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Luciferase Assay: Measure luciferase activity as described in the titration protocol.
-
(Optional) Cytotoxicity Assay: In a parallel plate prepared under the same conditions, measure cell viability to distinguish between specific inhibition of transduction and general cytotoxicity.
Data Presentation
The quantitative data from the screening assay should be organized to facilitate easy comparison and interpretation.
Table 1: Titer of VSV-G Pseudotyped Lentivirus Stock
| Viral Dilution | Mean RLU | Standard Deviation | Fold over Background |
| 1:100 | 1,850,000 | 95,000 | 18,500 |
| 1:1,000 | 210,000 | 18,000 | 2,100 |
| 1:10,000 | 25,000 | 2,300 | 250 |
| 1:100,000 | 2,600 | 350 | 26 |
| No Virus Control | 100 | 15 | 1 |
| Titer (RLU/mL) = 210,000 (RLU) x 1,000 (dilution factor) / 0.1 (mL/well) = 2.1 x 10^9 RLU/mL |
Table 2: Screening Data for this compound
| This compound (µM) | Mean RLU | % Inhibition of Transduction | % Cell Viability |
| 0 (Vehicle) | 205,000 | 0% | 100% |
| 0.1 | 198,000 | 3.4% | 98% |
| 1 | 185,000 | 9.8% | 95% |
| 10 | 95,000 | 53.7% | 92% |
| 50 | 25,000 | 87.8% | 65% |
| 100 | 5,000 | 97.6% | 30% |
| % Inhibition = [1 - (RLU_compound / RLU_vehicle)] x 100 | |||
| % Cell Viability = (Viability_compound / Viability_vehicle) x 100 |
Visualizations
Caption: Workflow for the generation of pseudotyped lentiviral particles.
Caption: Experimental workflow for this compound screening using the lentiviral pseudotype assay.
Caption: Logical relationship for interpreting screening assay results.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193 Effective in Multiple Tumor Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. Effective screening of SARS-CoV-2 neutralizing antibodies in patient serum using lentivirus particles pseudotyped with SARS-CoV-2 spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of SARS-CoV-2 Lentiviral Pseudotypes and Correlation between Pseudotype-Based Neutralisation Assays and Live Virus-Based Micro Neutralisation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models of Lassa Fever for the Evaluation of ST-193: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of established animal models in the evaluation of ST-193, a promising antiviral candidate for the treatment of Lassa fever. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to assess the efficacy of this compound and other potential therapeutics against Lassa virus (LASV).
Introduction to Lassa Fever and this compound
Lassa fever is a viral hemorrhagic fever caused by the Lassa virus, an arenavirus endemic to West Africa.[1][2][3] The disease is responsible for a significant number of annual infections and deaths.[4][5] Currently, there are no FDA-approved vaccines, and treatment options are limited, with the off-label use of ribavirin showing some, though not consistent, efficacy.[1][2][4][6] this compound is a small-molecule inhibitor that targets the GP2 subunit of the Lassa virus glycoprotein, thereby preventing viral entry into host cells.[1][7] Preclinical studies have demonstrated its potential as a therapeutic agent against Lassa fever.[1][2][3]
Animal Models for Lassa Fever Research
The development of effective countermeasures against Lassa fever relies on the use of relevant animal models that can replicate the key features of human disease. Several animal models have been established and are utilized for pathogenesis studies and the evaluation of vaccines and antiviral candidates.[4][8][9][10]
Guinea Pig Models:
-
Strain 13 Guinea Pigs: Inbred Strain 13 guinea pigs are highly susceptible to Lassa virus and develop a uniformly lethal disease that mimics many aspects of severe human Lassa fever, including interstitial pneumonia, pulmonary edema, and multi-organ necrosis.[1] This makes them a preferred small animal model for efficacy studies of antiviral compounds.[1][4][11][12]
-
Hartley Guinea Pigs: Outbred Hartley guinea pigs are also susceptible to LASV infection; however, the disease course is less uniform, with lower mortality rates compared to Strain 13 guinea pigs.[4][12] Achieving consistent lethality often requires adaptation of the virus strain through serial passage in guinea pigs.[4]
Mouse Models:
-
STAT1 Knockout (STAT1-/-) Mice: Mice lacking a functional STAT1 gene are highly susceptible to Lassa virus infection and develop a lethal disease with pathology similar to that observed in humans.[13] This model is valuable for studying the role of the interferon signaling pathway in Lassa fever pathogenesis and for evaluating therapeutics.[13][14][15][16]
-
Other Immunodeficient Mouse Strains: Various other immunodeficient mouse strains, such as those with knockouts in interferon receptors (IFNAR-/-), are also used in Lassa fever research.[8]
Non-Human Primate (NHP) Models:
-
Cynomolgus Macaques: Cynomolgus macaques are considered a highly relevant model for Lassa fever as they develop a disease that closely mirrors the different outcomes observed in humans, from mild illness to fatal hemorrhagic fever.[17][18][19] They are crucial for the advanced preclinical evaluation of vaccines and therapeutics.[17][20]
This compound Evaluation in the Guinea Pig Model: A Case Study
A key study evaluated the in vivo efficacy of this compound in the Strain 13 guinea pig model of Lassa fever. The findings from this study are summarized below and provide a framework for designing similar experiments.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the evaluation of this compound in Lassa virus-infected Strain 13 guinea pigs.
Table 1: Survival Rates of LASV-Infected Guinea Pigs [1][2][3]
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Survival Rate (%) |
| This compound | 25 | 8 | 62.5 |
| This compound | 80 | 8 | 62.5 |
| Ribavirin | 25 | 8 | 0 |
| Vehicle Control | - | 7 | 0 |
Table 2: Viremia in LASV-Infected Guinea Pigs [1][2]
| Treatment Group | Key Finding |
| This compound | Mediated a 2-3 log reduction in viremia relative to vehicle-treated controls. |
| Vehicle Control | High levels of viremia observed. |
| Ribavirin | Did not significantly reduce viremia compared to the vehicle control. |
Table 3: Clinical Observations in LASV-Infected Guinea Pigs [1]
| Clinical Parameter | This compound Treated Groups | Vehicle and Ribavirin Groups |
| Body Temperature | Elevated by day 9, returned to normal by day 19 in the majority of animals. | Elevated by day 9, remained high until animals became moribund. |
| Body Weight | 25 mg/kg group showed progressive weight gain. 80 mg/kg group initially lost weight but stabilized and began to gain weight around day 21. | Steady weight loss until euthanasia. |
| Morbidity Scores | Consistently lower scores, returning to pre-infection levels before the study endpoint. | Consistently higher scores. |
Experimental Protocols
This section provides a detailed methodology for conducting an efficacy study of this compound in the Strain 13 guinea pig model of Lassa fever, based on published protocols.[1][2]
Animal Model and Husbandry
-
Animal Strain: Inbred Strain 13 guinea pigs.
-
Age/Weight: Specify the age and weight range of the animals at the start of the study.
-
Housing: Animals should be housed in a BSL-4 containment facility. Provide details on cage type, bedding, and environmental enrichment.
-
Diet: Standard guinea pig chow and water should be provided ad libitum.
Lassa Virus Strain and Challenge Preparation
-
Virus Strain: Lassa virus, Josiah strain.
-
Virus Stock Preparation: Describe the method for propagating and titrating the virus stock (e.g., plaque assay on Vero cells).
-
Challenge Dose: 1000 plaque-forming units (pfu) administered subcutaneously. This dose is uniformly lethal in Strain 13 guinea pigs.[1]
Treatment Administration
-
Test Compound: this compound.
-
Vehicle: Describe the vehicle used for dissolving/suspending this compound (e.g., a buffer formulation).
-
Dosage and Administration Route:
-
Control Groups:
-
Positive Control: Ribavirin (25 mg/kg, i.p.).
-
Negative Control: Vehicle only (i.p.).
-
Post-Infection Monitoring and Data Collection
-
Survival: Monitor animals daily for 30 days post-infection and record survival.
-
Clinical Signs: Observe and record clinical signs of disease daily (e.g., piloerection, reduced appetite, lethargy). A standardized scoring system for morbidity should be used.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Body Temperature: Measure and record the body temperature of each animal daily using a rectal probe or other appropriate method.
-
Viremia:
-
Collect blood samples at specified time points post-infection (e.g., days 3, 7, 10, 14, 21, and 28).
-
Process blood to obtain serum.
-
Determine viral titers in serum using a plaque assay.
-
Humane Endpoints
-
Establish clear criteria for humane euthanasia of animals that become moribund to minimize suffering. This may include a certain percentage of weight loss, specific clinical scores, or inability to reach food or water.
Visualizations
Mechanism of Action: this compound Inhibition of Lassa Virus Entry
References
- 1. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Biological Characteristics and Mouse Model of Lassa Virus From the First Imported Case in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for Lassa virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Lassa Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models, Prophylaxis, and Therapeutics for Arenavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The search for animal models for Lassa fever vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Animal Models of Lassa Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Auditory function analysis in immunodeficient STAT1 knock-out mice: considerations for viral infection models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fatal Lassa fever in cynomolgus monkeys is associated with systemic viral dissemination and inflammation | PLOS Pathogens [journals.plos.org]
- 18. Fatal Lassa fever in cynomolgus monkeys is associated with systemic viral dissemination and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Recently Isolated Lassa Virus From Mali Demonstrates Atypical Clinical Disease Manifestations and Decreased Virulence in Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting arenaviruses, with a particular focus on entry inhibitors such as ST-193. Arenaviruses, including Lassa virus (LASV) and Junin virus (JUNV), are causative agents of severe hemorrhagic fevers, posing significant public health threats.[1][2][3] The development of effective antiviral therapeutics is, therefore, a critical priority. The protocols and data presented herein are intended to guide researchers in the discovery and characterization of novel arenavirus inhibitors.
Introduction to Arenavirus Inhibition and this compound
Arenaviruses are enveloped RNA viruses that initiate infection by binding to host cell receptors and entering through the endocytic pathway.[4] A key target for antiviral drug development is the viral entry process, which is mediated by the viral glycoprotein complex (GPC).[1][4][5] The GPC is a trimer of subunits: GP1, responsible for receptor binding, and GP2, which mediates membrane fusion. A stable signal peptide (SSP) also plays a crucial role in the GPC's function.[1][4]
This compound is a potent, broad-spectrum arenavirus entry inhibitor identified through high-throughput screening.[5][6][7] It belongs to a class of benzimidazole derivatives and has demonstrated nanomolar efficacy against a range of pathogenic arenaviruses, including Lassa, Junin, Machupo, Guanarito, and Sabiá viruses.[5][7][8] Mechanistic studies suggest that this compound inhibits the pH-dependent membrane fusion step of viral entry, likely by stabilizing the prefusion conformation of the GPC.[6][9]
High-Throughput Screening Assays for Arenavirus Inhibitors
The hazardous nature of many arenaviruses necessitates the use of Biosafety Level 4 (BSL-4) facilities for research with live viruses.[1] To facilitate drug discovery under less stringent biosafety conditions (BSL-2), several surrogate HTS assays have been developed. These assays are robust, scalable, and recapitulate key aspects of the arenavirus life cycle.
Pseudotype Virus-Based Assays
This is one of the most common HTS approaches for identifying arenavirus entry inhibitors.[5][10][11][12] These assays utilize a safe, replication-deficient viral core, typically from a retrovirus like HIV-1 or a rhabdovirus like vesicular stomatitis virus (VSV), which is "pseudotyped" with the arenavirus GPC.[1][11] The pseudotyped virus particles carry a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantitative measurement of viral entry into susceptible cells.
Key Features:
-
Specificity: Specifically screens for inhibitors of viral entry.[5]
-
High-throughput: Amenable to automation in 96- or 384-well formats.[10][11][12]
Minigenome Rescue System Assays
Minigenome (MG) or replicon-based assays are powerful tools that can recapitulate not only viral entry but also replication and transcription of the arenavirus genome.[1][13][14] These systems consist of a plasmid-driven "minigenome" RNA that contains a reporter gene flanked by the viral non-coding regions. When co-expressed with the viral nucleoprotein (NP) and the RNA-dependent RNA polymerase (L protein), the minigenome is replicated and transcribed, leading to reporter gene expression.[1] If the system also includes the GPC and Z matrix protein, virus-like particles (VLPs) can be produced that are capable of a single round of infection.[1]
Key Features:
-
Comprehensive: Can screen for inhibitors targeting multiple stages of the viral life cycle (entry, replication, transcription).[1]
-
Safety: Can be adapted for use at BSL-2.[1]
-
Sensitivity: Provides a robust and quantitative readout.
Cell-Based Budding Assays
This type of assay is designed to identify inhibitors of arenavirus budding, a late step in the viral life cycle driven by the Z protein. A cell-based luciferase assay has been developed for the high-throughput screening of inhibitors of Z-mediated budding.[2]
Key Features:
-
Specific Target: Focuses on the viral budding process.[2]
-
Quantitative: Uses a luciferase reporter for easy quantification.[2]
-
HTS Amenable: Can be adapted for high-throughput formats.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and other selected compounds against various arenaviruses as reported in the literature.
Table 1: In Vitro Potency of this compound Against Various Arenavirus Pseudotypes
| Virus | IC50 (nM) | Reference |
| Lassa virus (LASV) | 1.6 | [5][7][8] |
| Junin virus (JUNV) | 0.62 - 12 | [5][7][8] |
| Machupo virus (MACV) | 3.1 - 12 | [5][7][8] |
| Guanarito virus (GTOV) | 0.44 - 12 | [5][7][8] |
| Sabiá virus (SABV) | 0.2 - 12 | [5] |
Table 2: Inhibitory Activity of Various Compounds Against Lassa Virus
| Compound | Assay Type | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Lacidipine | LASVpv | Entry | ~2.5 | >100 | >40 | [11][15] |
| Phenothrin | LASVpv | Entry | ~3.0 | >100 | >33 | [11][15] |
| Bergamottin | LASVpv | Entry | 3.615 | >50 | >13.8 | [10][16] |
| Casticin | LASVpv | Entry | 0.6954 | >50 | >71.9 | [10][16] |
| Arbidol | LASV | - | 10 | >50 | >5 | [17] |
| Sertraline | LASV | - | 7 | >50 | >7.1 | [17] |
| Niclosamide | LASV | - | 0.2 | ~10 | ~50 | [17] |
LASVpv: Lassa virus pseudovirus
Experimental Protocols
Protocol 1: Pseudovirus-Based High-Throughput Screening Assay
This protocol is adapted from HTS assays used to identify Lassa virus entry inhibitors.[10][11][15]
Objective: To identify and quantify the activity of compounds that inhibit arenavirus entry.
Materials:
-
HEK293T cells (for pseudovirus production)
-
Vero or A549 cells (target cells)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmids: packaging construct (e.g., pLP1, pLP2, pLP/VSVG for lentiviral systems), transfer vector with reporter gene (e.g., luciferase), and arenavirus GPC expression plasmid
-
Transfection reagent
-
Compound library
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
References
- 1. journals.asm.org [journals.asm.org]
- 2. A cell-based luciferase assay amenable to high-throughput screening of inhibitors of arenavirus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 5. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Botanical Drugs against Lassa Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a replicon cell line-based high throughput antiviral assay for screening inhibitors of Zika virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Inhibition of Arenaviruses by Combinations of Orally Available Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AMG 193 for In Vitro Cell Viability Assays
Introduction
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] It demonstrates significant promise as a targeted therapy for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3] The deletion of the MTAP gene, which occurs in approximately 10-15% of all human cancers, leads to the accumulation of the metabolite methylthioadenosine (MTA).[4] AMG 193 preferentially binds to the complex of PRMT5 and MTA, leading to potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells, while largely sparing normal, MTAP-wild-type (WT) cells.[2][5] This synthetic lethal approach provides a targeted strategy for treating various solid tumors, including non-small-cell lung cancer (NSCLC), pancreatic cancer, and cholangiocarcinoma.[1][6]
Mechanism of Action
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[7] This post-translational modification plays a key role in regulating numerous cellular processes, including gene expression, RNA splicing, signal transduction, and the DNA damage response.[8][9] In MTAP-deleted cancer cells, the accumulation of MTA creates a unique dependency on PRMT5. AMG 193 exploits this vulnerability by stabilizing the MTA-PRMT5 complex, leading to enhanced inhibition.[1][2] The inhibition of PRMT5 by AMG 193 in these cancer cells results in aberrant mRNA splicing, cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis.[1][2][5]
Signaling Pathway
Caption: Mechanism of MTA-cooperative inhibition of PRMT5 by AMG 193.
Experimental Protocols
This protocol provides a general framework for assessing the in vitro efficacy of AMG 193 on cancer cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended due to its high sensitivity and is cited in preclinical studies of AMG 193.[2] Alternatives like MTT or MTS assays can also be adapted.[10]
1. Materials and Reagents
-
Cell Lines:
-
AMG 193: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -80°C.
-
Culture Medium: Appropriate for the selected cell lines (e.g., IMDM/RPMI 1640).[11]
-
Supplements: Fetal Bovine Serum (FBS), L-glutamine, non-essential amino acids (NEAA), penicillin-streptomycin.
-
Reagents: DMSO (vehicle control), Trypsin-EDTA, Phosphate-Buffered Saline (PBS).
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Labware: White-walled, clear-bottom 96-well plates (for luminescence), standard cell culture flasks and plates, multichannel pipettes.
2. Experimental Procedure
-
Cell Seeding:
-
Culture and expand MTAP-deleted and MTAP-WT cell lines using standard aseptic techniques.
-
Harvest cells during the logarithmic growth phase and perform a cell count to determine viability (e.g., via Trypan Blue exclusion).
-
Seed the cells into a white-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. The seeding density should allow for logarithmic growth throughout the experiment and prevent confluence in the vehicle control wells at the assay endpoint.[11]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24-36 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.[11]
-
-
Compound Treatment:
-
Prepare a serial dilution of AMG 193 in culture medium from the stock solution. A common approach is a 3-fold dilution series with a top concentration of 3-10 µM.[11] Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate AMG 193 concentration or vehicle (DMSO) control.
-
Treat each concentration in triplicate to ensure reproducibility.
-
-
Incubation:
-
Incubate the treated plates for a duration relevant to the cell line's doubling time and the compound's mechanism. A 5-day incubation period has been used for AMG 193 sensitivity profiling.[12]
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "medium only" wells from all other experimental wells.
-
Normalization: Normalize the data to the vehicle (DMSO) control. The viability of the vehicle-treated cells is set to 100%.
-
Percent Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100
-
-
Dose-Response Curves: Plot the percent viability against the logarithmic concentration of AMG 193.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software like GraphPad Prism to calculate the IC₅₀ value, which is the concentration of AMG 193 required to inhibit cell growth by 50%.
Experimental Workflow
Caption: Workflow for AMG 193 in vitro cell viability assay.
Data Presentation: AMG 193 IC₅₀ Values
The following table summarizes representative IC₅₀ values for AMG 193 in isogenic and various cancer cell lines, highlighting its selectivity for MTAP-deleted cells.
| Cell Line | Cancer Type | MTAP Status | AMG 193 IC₅₀ (µM) | Reference |
| HCT116 | Colorectal | Deleted | ~ 0.1 | [1] |
| HCT116 | Colorectal | Wild-Type | > 4.0 | [1] |
| Various | Pancreatic | Deleted | Sensitive | [1] |
| Various | Lung | Deleted | Sensitive | [1] |
| Various | Biliary Tract | Deleted | Sensitive | [1] |
| Various | Lymphoma | Deleted | Sensitive | [1] |
| Various | Pancreatic, Lung, etc. | Wild-Type | Less Sensitive | [1][2] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. cell-stress.com [cell-stress.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Item - Response of chordoma cell lines to the PRMT5 inhibitor AMG 193 - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG 193 Studies Using Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing patient-derived xenograft (PDX) models in preclinical studies of AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). AMG 193 exhibits a synthetic lethal mechanism of action by selectively targeting cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.
Introduction to AMG 193 and its Mechanism of Action
AMG 193 is a targeted therapy that exploits the accumulation of methylthioadenosine (MTA) in cancer cells with a homozygous deletion of the MTAP gene, an event that occurs in approximately 10-15% of all human cancers.[1] In normal cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, MTA accumulates and weakly inhibits PRMT5. AMG 193 capitalizes on this by preferentially binding to the MTA-bound PRMT5, leading to potent and selective inhibition of its methyltransferase activity.[2][3][4] This enhanced inhibition of PRMT5 in MTAP-deleted cells induces DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues.[2][3][5][6]
Patient-Derived Xenograft (PDX) Models for AMG 193 Studies
PDX models, established by implanting patient tumor tissue directly into immunodeficient mice, are invaluable for preclinical cancer research as they closely recapitulate the heterogeneity and microenvironment of the original human tumor.[7][8][9] These models are crucial for evaluating the efficacy and pharmacodynamics of targeted therapies like AMG 193 in a setting that mirrors the clinical diversity of human cancers.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of AMG 193 in various MTAP-null PDX and cell line-derived xenograft (CDX) models.
Table 1: In Vivo Efficacy of AMG 193 in Xenograft Models
| Tumor Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |
| BxPC-3 (CDX) | Pancreatic Cancer | 100 mg/kg QD | 96 | [1][10] |
| U87MG (CDX) | Glioblastoma | 100 mg/kg QD | 88 | [1][10] |
| HCT116 MTAP-deleted (CDX) | Colorectal Cancer | 100 mg/kg QD | Significant SDMA inhibition | [2] |
| Pancreatic PDX | Pancreatic Cancer | Dose-dependent | Robust antitumor activity | [2] |
| Lung PDX | Non-Small Cell Lung Cancer | Dose-dependent | Robust antitumor activity | [2] |
| Melanoma PDX | Melanoma | Dose-dependent | Robust antitumor activity | [2] |
| Esophageal PDX | Esophageal Cancer | Dose-dependent | Robust antitumor activity | [2] |
Note: QD = once daily. TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of AMG 193 using PDX models are provided below.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for establishing subcutaneous PDX models from patient tumor tissue. Specifics may vary depending on the tumor type.
Materials:
-
Fresh patient tumor tissue (surgically resected or biopsy)
-
Survival medium (e.g., DMEM/F-12 with antibiotics)
-
Sterile scalpels, forceps, and Petri dishes
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Matrigel (optional)
-
Trocar for implantation
-
Anesthetic for mice
-
Calipers for tumor measurement
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. The tissue should be placed in survival medium and transported to the laboratory on ice as quickly as possible (ideally within 24 hours).[11][12]
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS. Mince the tissue into small fragments (approximately 2x2x2 mm³).[12]
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using a trocar, subcutaneously implant one to two tumor fragments. Matrigel can be co-injected to improve engraftment rates for some tumor types.
-
-
Monitoring:
-
Monitor the mice regularly for signs of tumor growth. Palpate the implantation site twice a week.
-
Once a tumor is palpable, begin measuring its dimensions (length and width) with calipers two to three times a week.[13][14]
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2 .[13]
-
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be passaged to a new cohort of mice for expansion.[5][8]
-
Model Characterization: It is crucial to characterize the established PDX model to ensure it retains the features of the original patient tumor. This includes histological analysis (H&E staining), immunohistochemistry for key markers, and molecular profiling to confirm the MTAP deletion status.[7][9]
Protocol 2: In Vivo Efficacy Study of AMG 193 in PDX Models
Materials:
-
Established PDX models with confirmed MTAP-null status
-
AMG 193 formulated for oral administration
-
Vehicle control
-
Oral gavage needles
-
Calipers
Procedure:
-
Cohort Formation: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer AMG 193 orally once daily (QD) at the desired dose levels (e.g., 25, 50, 100 mg/kg).[2]
-
Administer the vehicle control to the control group.
-
-
Tumor Measurement: Measure tumor volumes two to three times a week using calipers.[13]
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis, such as SDMA levels by immunohistochemistry (see Protocol 5).
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
AMG 193
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AMG 193 in culture medium. Add the desired concentrations of AMG 193 or DMSO vehicle to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[15][16]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC50 value (the concentration of AMG 193 that inhibits cell growth by 50%).
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines treated with AMG 193 or vehicle
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with AMG 193 for the desired time (e.g., 48-72 hours).
-
Fixation:
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol 5: Symmetric Dimethylarginine (SDMA) Immunohistochemistry (IHC)
This protocol is for detecting the pharmacodynamic effect of AMG 193 by measuring the levels of SDMA, a product of PRMT5 activity, in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate.
-
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of SDMA staining. A reduction in SDMA staining in AMG 193-treated tumors compared to controls indicates target engagement.
Visualizations
AMG 193 Mechanism of Action
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for AMG 193 efficacy studies in PDX models.
Logical Relationship of AMG 193's Cellular Effects
Caption: Cellular consequences of PRMT5 inhibition by AMG 193.
References
- 1. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 7. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mednexus.org [mednexus.org]
- 9. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. mdpi.com [mdpi.com]
- 15. OUH - Protocols [ous-research.no]
- 16. promega.com [promega.com]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. medicine.uams.edu [medicine.uams.edu]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for AMG 193 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, in mouse models of MTAP-deleted cancers. Detailed protocols for in vivo studies are provided to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of AMG 193.
Introduction
AMG 193 is a clinical-stage targeted therapy designed to exploit the synthetic lethal relationship between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5).[1][2] MTAP gene deletion occurs in approximately 10-15% of all human cancers.[3] The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), which in turn partially inhibits PRMT5.[3][4] AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal tissues where MTA levels are low.[1][5] Preclinical studies in various mouse models have demonstrated robust anti-tumor activity of AMG 193 at well-tolerated doses.[6][7]
Mechanism of Action and Signaling Pathway
In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with MTAP deletion, MTA accumulates. This elevated MTA level creates a unique therapeutic window. AMG 193 forms a stable ternary complex with PRMT5 and MTA, effectively inhibiting the methyltransferase activity of PRMT5.[5] The inhibition of PRMT5 in MTAP-deleted cells leads to a cascade of downstream effects, including aberrant mRNA splicing, cell cycle arrest at the G2/M phase, DNA damage, and ultimately, apoptosis.[1][6]
Quantitative Data Summary
Pharmacokinetics in Mice
AMG 193 exhibits favorable pharmacokinetic properties in mice, including good oral bioavailability.[5][8]
| Parameter | Value | Reference |
| Dose | 5 mg/kg (oral) | [5] |
| Clearance | 0.061 L/h/kg | [5] |
| Half-life (t½) | 1.6 hours | [5] |
| Bioavailability (F) | 77% | [5] |
| Plasma Protein Unbound Fraction | 0.071 | [5] |
In Vivo Efficacy in Xenograft Mouse Models
AMG 193 has demonstrated significant tumor growth inhibition (TGI) across a range of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MTAP-deleted cancers.[3][4][6][9]
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 (CDX) | Pancreatic | 100 mg/kg QD (oral) | 96% | [3][4][9] |
| U-87 MG (CDX) | Glioblastoma | 100 mg/kg QD (oral) | 88% | [3][4][9] |
| HCT116 (MTAP-deleted CDX) | Colorectal | Various doses (oral) | Dose-dependent | [6] |
Note: QD = once daily.
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of AMG 193 in a subcutaneous xenograft mouse model.
1. Materials and Reagents:
-
AMG 193
-
Vehicle (e.g., appropriate buffer or suspension formulation)
-
MTAP-deleted human cancer cell line (e.g., HCT116, BxPC-3)
-
Cell culture medium and supplements
-
Matrigel (or similar extracellular matrix)
-
Female athymic nude mice (6-8 weeks old)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
-
Anesthesia
2. Cell Culture and Implantation:
-
Culture MTAP-deleted cancer cells according to standard protocols.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Dosing and Administration:
-
Prepare AMG 193 in the appropriate vehicle at the desired concentrations.
-
Administer AMG 193 or vehicle control to the respective groups via oral gavage once daily (QD).[6][8]
-
A typical dose range for efficacy studies is 25-100 mg/kg.[6]
5. Monitoring and Endpoints:
-
Measure tumor volumes and body weights twice weekly.[6]
-
Monitor the general health and behavior of the animals daily.
-
The study endpoint is typically reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
Calculate the percentage of tumor growth inhibition (%TGI) relative to the vehicle control group.
6. Pharmacodynamic (PD) Analysis:
-
At the end of the study, or in a separate satellite group of animals, collect tumor tissue and plasma samples at specified time points after the final dose.
-
Analyze tumor lysates for levels of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, using an ELISA or Western blot to confirm target engagement.[6][7] A significant reduction in SDMA levels in the AMG 193-treated groups compared to the vehicle group indicates on-target activity.[5]
Safety and Tolerability in Mouse Models
Preclinical studies have shown that AMG 193 is well-tolerated in mice at doses that result in robust anti-tumor activity.[6][8] Importantly, no significant effects on body weight or on normal hematopoietic lineages (e.g., white blood cells, red blood cells, platelets) have been observed.[6] This favorable safety profile is consistent with the MTA-cooperative mechanism of action, which spares PRMT5 activity in normal, MTAP-proficient tissues.[1]
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 4. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 5. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. sophion.com [sophion.com]
Application Notes and Protocols: Profiling and Characterization of Cell Lines Sensitive to AMG 193 Treatment
For Research Use Only.
Introduction
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant investigational agent that functions as a methylthioadenosine (MTA)-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in regulating gene expression, RNA splicing, DNA damage response, and cell cycle progression.[3][4][5]
The therapeutic efficacy of AMG 193 is rooted in a synthetic lethal interaction within cancer cells harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[6] The absence of the MTAP enzyme leads to the intracellular accumulation of its substrate, MTA. MTA is a structural analog of S-adenosylmethionine (SAM), the universal methyl donor and a cofactor for PRMT5. This accumulation of MTA results in partial inhibition of PRMT5. AMG 193 capitalizes on this by preferentially binding to the MTA-bound PRMT5 complex, leading to potent and selective inhibition of its methyltransferase activity in MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient tissues.[7][8] This targeted inhibition in MTAP-null cells induces DNA damage, G2/M cell cycle arrest, and apoptosis, ultimately leading to tumor growth inhibition.[7][9][10]
These application notes provide a summary of cancer cell lines sensitive to AMG 193, along with detailed protocols for key in vitro assays to assess cellular responses to the compound.
Cell Lines Sensitive to AMG 193 Treatment
The sensitivity of cancer cell lines to AMG 193 is strongly correlated with the MTAP deletion status. A comprehensive screen of over 850 cancer cell lines has confirmed that cell lines with MTAP and CDKN2A loss exhibit heightened sensitivity to AMG 193.[7][9] The following tables summarize quantitative data for representative sensitive cell lines.
Table 1: In Vitro Sensitivity of Human Cancer Cell Lines to AMG 193
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Notes |
| HCT116 MTAP-deleted | Colorectal Carcinoma | Null | 0.107[2][11] | Isogenic cell line pair demonstrates high selectivity. |
| HCT116 MTAP-WT | Colorectal Carcinoma | Wild-Type | > 4.0[2][9] | ~40-fold less sensitive than its MTAP-deleted counterpart.[12] |
| BxPC-3 | Pancreatic Adenocarcinoma | Null[13] | - | Endogenously MTAP-null. |
| U-87 MG | Glioblastoma | Null | - | Endogenously MTAP-null. |
| DOHH-2 | B-cell Lymphoma | Null | - | Endogenously MTAP-null.[11] |
Table 2: In Vivo Antitumor Activity of AMG 193 in Xenograft Models
| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| BxPC-3 | Pancreatic Adenocarcinoma | 100 mg/kg, once daily (oral) | 96% | |
| U-87 MG | Glioblastoma | 100 mg/kg, once daily (oral) | 88% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of AMG 193 and the workflows for the experimental protocols described below.
Caption: Mechanism of AMG 193 in MTAP-deleted cells.
Caption: Workflow for CellTiter-Glo® viability assay.
Caption: Workflow for Annexin V and PI apoptosis assay.
Experimental Protocols
Cell Viability Assay
This protocol is adapted for the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[6]
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
AMG 193
-
DMSO (vehicle control)
-
White, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The seeding density should be optimized for each cell line to ensure that cells are in the exponential growth phase at the end of the assay.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of AMG 193 in complete culture medium. An 8-point dose-response curve is recommended.
-
Include a DMSO-only control (at the same final concentration as the highest AMG 193 dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of AMG 193 or DMSO.
-
Incubate the plate for 5 to 6 days at 37°C in a humidified, 5% CO₂ incubator.[2][14]
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[15]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the DMSO-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log concentration of AMG 193 and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cells treated with AMG 193 or DMSO
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with desired concentrations of AMG 193 and a DMSO control for a specified time (e.g., 48-72 hours).
-
After incubation, collect the culture medium (containing floating/apoptotic cells) and combine it with the adherent cells, which are harvested by gentle trypsinization.
-
-
Staining:
-
Centrifuge the cell suspension at 300-600 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[11]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry as soon as possible.
-
Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cells treated with AMG 193 or DMSO
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with AMG 193 or DMSO for the desired duration.
-
Harvest cells by trypsinization, collecting them into a single-cell suspension.
-
-
Fixation:
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final volume of approximately 5 mL. This prevents cell clumping.[16]
-
Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C in ethanol for several weeks.[16]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution.
-
Add RNase A to the cell suspension to degrade RNA, which PI can also bind.[9]
-
Incubate for 30 minutes at room temperature or overnight at 4°C, protected from light.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude doublets and aggregates from the analysis.
-
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content).
-
Conclusion
AMG 193 demonstrates potent and selective antitumor activity in cancer cell lines characterized by MTAP deletion. The provided protocols offer standardized methods for assessing the effects of AMG 193 on cell viability, apoptosis, and cell cycle distribution. These assays are fundamental for preclinical evaluation and for elucidating the mechanisms of action of this targeted therapeutic agent. The HCT116 isogenic pair serves as an excellent model system for confirming the selectivity of AMG 193 for MTAP-deficient cells. Researchers and drug development professionals can utilize these notes and protocols to effectively characterize the cellular response to AMG 193 in relevant cancer models.
References
- 1. promega.com [promega.com]
- 2. books.rsc.org [books.rsc.org]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. promega.com [promega.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ch.promega.com [ch.promega.com]
- 16. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols: AMG 193 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] It is designed to selectively target cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 10-15% of all human cancers.[1][4] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which structurally resembles the PRMT5 cofactor S-adenosyl methionine (SAM). This accumulation partially inhibits PRMT5, creating a synthetic lethal vulnerability that can be exploited by AMG 193.[4] AMG 193 preferentially binds to the MTA-bound PRMT5 complex, leading to potent inhibition of its methyltransferase activity, induction of DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor cell death while sparing normal tissues.[3][5][6][7] Preclinical and emerging clinical data suggest that combining AMG 193 with standard-of-care chemotherapy agents can lead to enhanced anti-tumor activity.[3][5][6][7]
These application notes provide a summary of the preclinical rationale and available clinical trial information for combining AMG 193 with other chemotherapy agents. Detailed protocols for in vitro and in vivo studies are outlined to guide further research in this promising area of cancer therapy.
Signaling Pathway and Mechanism of Action
The antitumor activity of AMG 193 stems from its selective inhibition of PRMT5 in MTAP-deleted cancer cells. This targeted approach leads to a cascade of downstream effects culminating in cell death.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers. | Semantic Scholar [semanticscholar.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Preclinical Evaluation of AMG 193 in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, small-molecule inhibitor that demonstrates a novel mechanism of action by targeting protein arginine methyltransferase 5 (PRMT5) in a methylthioadenosine (MTA)-cooperative manner.[1][2] This targeted approach is particularly relevant for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common alteration found in approximately 10-15% of all cancers, including a significant subset of pancreatic adenocarcinomas.[3]
The deletion of the MTAP gene leads to the accumulation of its substrate, MTA, within the cancer cells. AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition of PRMT5's methyltransferase activity in MTAP-deleted cancer cells while sparing normal cells with intact MTAP.[1][2] Inhibition of PRMT5, a key enzyme that methylates arginine residues on histone and non-histone proteins, disrupts several cellular processes critical for cancer cell survival, including RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Preclinical studies have shown that this targeted inhibition leads to cell cycle arrest, induction of apoptosis, and robust antitumor activity in MTAP-deleted cancer models, including those for pancreatic cancer.[1][4]
These application notes provide a comprehensive overview of the preclinical data for AMG 193 in pancreatic cancer and detailed protocols for key in vitro and in vivo experiments to evaluate its therapeutic potential.
Data Presentation
In Vitro Sensitivity of Pancreatic Cancer Cell Lines to AMG 193
The in vitro potency of AMG 193 has been evaluated in various cancer cell lines. A key study demonstrated the high degree of selectivity of an MTA-cooperative PRMT5 inhibitor, AM-9747 (a tool compound with similar activity to AMG 193), for MTAP-deleted cancer cells compared to their wild-type counterparts.
| Cell Line | MTAP Status | IC50 (µM) | Reference |
| HCT116 Isogenic Pair | MTAP-deleted | ~0.1 | [1] |
| MTAP WT | >4 | [1] | |
| BxPC-3 (Pancreatic) | MTAP-deleted | Not explicitly stated, but sensitive | [1] |
Note: While the referenced study shows a dose-response curve for the MTAP-deleted pancreatic cancer cell line BxPC-3, a specific IC50 value was not provided in the main text. The data indicates significant sensitivity.
In Vivo Antitumor Efficacy of AMG 193 in a Pancreatic Cancer Xenograft Model
Oral administration of AMG 193 has demonstrated significant, dose-dependent tumor growth inhibition in a patient-derived xenograft (PDX) model of MTAP-deleted pancreatic cancer.
| Model | Treatment | Dosage | TGI (%)* | p-value | Reference |
| Pancreatic Cancer PDX | AMG 193 | 100 mg/kg, PO, QD | Not explicitly quantified, but significant tumor regression observed | <0.0001 | [4] |
*TGI (Tumor Growth Inhibition) percentage is not explicitly stated in the reference but is inferred from the graphical representation of tumor volume over time, which shows substantial tumor regression.
Signaling Pathway and Experimental Workflow
AMG 193 Mechanism of Action in MTAP-deleted Pancreatic Cancer
Caption: Mechanism of AMG 193 in MTAP-deleted pancreatic cancer cells.
Preclinical Evaluation Workflow for AMG 193
Caption: A typical workflow for the preclinical assessment of AMG 193.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in pancreatic cancer cell lines with varying MTAP status.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
AMG 193 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of AMG 193 in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the AMG 193 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Symmetric Dimethylarginine (SDMA) ELISA
Objective: To measure the levels of SDMA, a pharmacodynamic biomarker of PRMT5 activity, in cell lysates or tumor homogenates following AMG 193 treatment.
Materials:
-
Cell or tumor samples treated with AMG 193
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDMA ELISA kit (commercially available)
-
BCA protein assay kit
-
Microplate reader
Protocol:
-
Prepare cell lysates or tumor homogenates from AMG 193-treated and control samples.
-
Determine the total protein concentration of each sample using a BCA protein assay.
-
Perform the SDMA ELISA according to the manufacturer's instructions. This typically involves:
-
Adding a standardized amount of protein from each sample to the wells of the ELISA plate.
-
Incubating with a primary antibody specific for SDMA.
-
Washing the wells and adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that develops a colorimetric signal in the presence of the enzyme.
-
Stopping the reaction and measuring the absorbance at the recommended wavelength.
-
-
Calculate the concentration of SDMA in each sample based on a standard curve.
-
Normalize the SDMA levels to the total protein concentration for each sample.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of AMG 193 on cell cycle distribution in pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells treated with AMG 193
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat pancreatic cancer cells with AMG 193 or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.
-
Add PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence intensity of the PI-stained cells.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Alternative Splicing Analysis by RNA-Sequencing
Objective: To identify changes in RNA splicing patterns induced by AMG 193 treatment.
Materials:
-
Pancreatic cancer cells treated with AMG 193
-
RNA extraction kit
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for splicing analysis (e.g., rMATS, MAJIQ)
Protocol:
-
Treat pancreatic cancer cells with AMG 193 or vehicle control for a specified time.
-
Extract total RNA from the cells using a commercial kit, ensuring high quality and integrity.
-
Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an NGS platform to generate high-throughput sequencing data.
-
Perform quality control on the raw sequencing reads and align them to a reference genome.
-
Use specialized bioinformatics tools to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) that are differentially regulated between AMG 193-treated and control samples.
-
Validate key splicing changes using RT-PCR.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Biomarker Analysis in AMG 193 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biomarker-driven approach for the clinical development of AMG 193, an MTA-cooperative PRMT5 inhibitor. The accompanying protocols offer detailed methodologies for the key biomarker assays essential for patient selection, pharmacodynamic assessment, and response monitoring in AMG 193 clinical trials.
Introduction to AMG 193 and its Biomarker Strategy
AMG 193 is a first-in-class, orally bioavailable, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) that exhibits a unique mechanism of action. It is an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits the PRMT5 enzyme when it is in complex with its endogenous substrate, 5'-deoxy-5'-methylthioadenosine (MTA).[1][2] This mechanism is particularly relevant in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4]
The MTAP gene is located on chromosome 9p21, adjacent to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[5][6] Due to this proximity, MTAP is frequently co-deleted with CDKN2A in approximately 10-15% of human cancers, including non-small cell lung cancer, pancreatic cancer, biliary tract cancer, and mesothelioma.[4][7] The loss of MTAP function leads to the accumulation of MTA within the cancer cells.[3][4] AMG 193 leverages this MTA-rich environment to achieve selective and potent inhibition of PRMT5 in cancer cells, while sparing normal, MTAP-proficient tissues.[1][2] This targeted approach, based on the principle of synthetic lethality, is designed to improve the therapeutic index compared to non-selective PRMT5 inhibitors.[4][8]
Inhibition of PRMT5 by AMG 193 has been shown to induce DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][9][10] Clinical trials, such as the NCT05094336 study, have demonstrated preliminary anti-tumor activity of AMG 193 in patients with MTAP-deleted solid tumors.[5][7]
The biomarker strategy for AMG 193 clinical trials is centered around three key areas:
-
Patient Selection: Identifying patients with tumors harboring homozygous MTAP deletion to enrich for a population most likely to respond to AMG 193.
-
Target Engagement and Pharmacodynamics: Measuring the downstream effects of PRMT5 inhibition to confirm that the drug is hitting its target and eliciting a biological response.
-
Monitoring Treatment Response: Assessing changes in tumor burden and molecular markers to evaluate the efficacy of the treatment.
Key Biomarkers and Their Roles
| Biomarker Category | Biomarker | Purpose |
| Patient Selection | Homozygous deletion of the MTAP gene (often co-deleted with CDKN2A) | To identify eligible patients for AMG 193 treatment.[11][12] |
| Loss of MTAP protein expression | An alternative or confirmatory method for identifying MTAP-deficient tumors.[11] | |
| Pharmacodynamics | Symmetric Dimethylarginine (SDMA) | A product of PRMT5 enzymatic activity; its reduction in serum or tumor tissue indicates target engagement.[1][2] |
| Response Monitoring | Circulating Tumor DNA (ctDNA) | To assess molecular response and changes in tumor burden over the course of treatment.[5][7] |
Data Presentation
Table 1: Summary of Clinical Response to AMG 193 in Patients with MTAP-Deleted Solid Tumors (Phase 1 Dose Exploration/Expansion)
Data from the NCT05094336 trial presented at the 2024 ESMO Congress for patients receiving active doses of AMG 193.[7]
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Objective Response Rate (ORR) (Confirmed PRs) |
| Non–Small Cell Lung Cancer (NSCLC) | 17 | 2 | 3 | 6 | 3 | 3 | 11.8% |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 | 8.7% |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 | 3 | 6 | 10.5% |
| Esophageal/Gastric Cancer | 6 | 1 | 1 | 2 | 2 | 0 | 16.7% |
| Total (across various tumor types) | 76 | - | - | - | - | - | Overall ORR: 21.4% (for n=42 efficacy-evaluable patients) [5] |
Experimental Protocols
Protocol 1: Detection of MTAP Homozygous Deletion by Next-Generation Sequencing (NGS) of Tumor Tissue
1.1. Principle: This protocol describes the use of a targeted NGS panel to detect homozygous deletion of the MTAP and CDKN2A genes in DNA extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
1.2. Materials:
-
FFPE tumor tissue block or slides
-
DNA extraction kit for FFPE tissue (e.g., QIAamp DNA FFPE Tissue Kit, Qiagen)
-
Quantification kit for double-stranded DNA (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific)
-
Targeted NGS panel covering the MTAP and CDKN2A gene regions, as well as other cancer-relevant genes for broader genomic context.
-
NGS library preparation kit (e.g., KAPA HyperPrep Kit, Roche)
-
NGS instrument (e.g., Illumina NextSeq or NovaSeq)
-
Bioinformatics pipeline for copy number variation (CNV) analysis.
1.3. Procedure:
-
Sample Preparation:
-
A pathologist will identify and mark the tumor area on an H&E-stained slide from the FFPE block.
-
Macro- or micro-dissection will be performed to enrich for tumor cells.
-
DNA will be extracted from the enriched tumor tissue according to the manufacturer's protocol of the chosen DNA extraction kit.
-
-
DNA Quantification and Quality Control:
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
-
Assess DNA quality (e.g., using a TapeStation or Bioanalyzer) to ensure it is suitable for NGS library preparation.
-
-
Library Preparation and Sequencing:
-
Prepare NGS libraries using the targeted gene panel and library preparation kit, following the manufacturer's instructions. This involves DNA fragmentation, end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Pool the libraries and sequence them on an NGS instrument to achieve a minimum of 500x coverage for the target regions.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome (e.g., hg19 or hg38).
-
Utilize a validated bioinformatics pipeline to call copy number variations. This typically involves comparing the read depth of the target genes (MTAP, CDKN2A) to a panel of normal samples or to other regions of the genome within the same sample.
-
Homozygous deletion is determined by a significant reduction in the normalized read coverage across the entire gene region, approaching zero.
-
1.4. Interpretation: A tumor is considered to have a homozygous MTAP deletion if the CNV analysis indicates a loss of both alleles of the MTAP gene. The co-deletion of CDKN2A is often used as a confirmatory finding.
Protocol 2: Detection of MTAP Protein Loss by Immunohistochemistry (IHC)
2.1. Principle: This protocol outlines the use of IHC to detect the absence of MTAP protein expression in FFPE tumor tissue, which serves as a surrogate for MTAP gene deletion.
2.2. Materials:
-
FFPE tumor tissue slides (4-5 µm thick)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Primary antibody: Rabbit monoclonal anti-MTAP antibody.
-
Detection system (e.g., HRP-polymer-based detection kit)
-
Chromogen (e.g., DAB)
-
Hematoxylin for counterstaining
-
Mounting medium
2.3. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a pre-heated antigen retrieval solution. The optimal buffer and heating method (e.g., pressure cooker, steamer) should be validated for the specific anti-MTAP antibody used.
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-MTAP antibody at a pre-optimized dilution and time.
-
Wash and incubate with the secondary antibody and polymer-HRP conjugate as per the detection kit instructions.
-
Apply the DAB chromogen and monitor for color development.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
2.4. Interpretation:
-
Positive Control: Normal tissue adjacent to the tumor (e.g., stromal cells, lymphocytes) should show cytoplasmic and/or nuclear staining for MTAP.
-
Negative Control: Omission of the primary antibody should result in no staining.
-
Scoring: MTAP protein expression is evaluated in the tumor cells. Loss of expression is defined as complete absence of staining in the tumor cells in the presence of positive internal controls (staining in non-neoplastic cells).
Protocol 3: Quantification of Circulating Tumor DNA (ctDNA) by NGS
3.1. Principle: This protocol describes the extraction of cell-free DNA (cfDNA) from plasma and the use of a targeted NGS panel to detect and quantify tumor-specific mutations, allowing for the monitoring of ctDNA levels as a measure of treatment response.
3.2. Materials:
-
Whole blood collected in specialized cfDNA collection tubes (e.g., Streck Cell-Free DNA BCT)
-
Plasma separation centrifuge
-
cfDNA extraction kit (e.g., QIAamp Circulating Nucleic Acid Kit, Qiagen)
-
Quantification kit for dsDNA
-
Targeted NGS panel (ideally covering mutations identified in the patient's tumor tissue at baseline)
-
NGS library preparation kit optimized for low-input DNA
-
NGS instrument
-
Bioinformatics pipeline for variant calling and allele frequency determination.
3.3. Procedure:
-
Plasma Preparation:
-
Collect whole blood and process within the time frame specified by the collection tube manufacturer to prevent contamination with genomic DNA from white blood cells.
-
Perform a two-step centrifugation process to separate plasma from blood cells.
-
-
cfDNA Extraction and Quantification:
-
Extract cfDNA from the plasma using a specialized kit.
-
Quantify the extracted cfDNA.
-
-
Library Preparation and Sequencing:
-
Prepare NGS libraries from the cfDNA. Due to the low input amount, specialized kits and protocols are required.
-
Sequence the libraries to a high depth (e.g., >5000x) to enable sensitive detection of low-frequency variants.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Use a validated variant caller to identify somatic mutations and determine their variant allele frequency (VAF).
-
ctDNA levels can be reported as the mean or maximum VAF of the tracked mutations.
-
3.4. Interpretation: A decrease in the VAF of tumor-specific mutations in serial plasma samples collected during treatment is indicative of a positive response to AMG 193. Conversely, an increase or reappearance of ctDNA may suggest disease progression or acquired resistance.
Protocol 4: Measurement of Serum Symmetric Dimethylarginine (SDMA) by LC-MS/MS
4.1. Principle: This protocol describes the quantification of SDMA in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for measuring small molecules.
4.2. Materials:
-
Serum samples
-
Internal standard (e.g., stable isotope-labeled SDMA)
-
Protein precipitation solution (e.g., methanol with formic acid)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
Analytical column for separation (e.g., C18 column)
-
SDMA calibrators and quality control samples
4.3. Procedure:
-
Sample Preparation:
-
Thaw serum samples, calibrators, and quality controls.
-
Add the internal standard to each sample.
-
Precipitate proteins by adding the protein precipitation solution.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate SDMA from other serum components using a chromatographic gradient.
-
Detect and quantify SDMA and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve using the calibrator samples.
-
Calculate the concentration of SDMA in the patient samples and quality controls by interpolating their peak area ratios (SDMA/internal standard) against the calibration curve.
-
4.4. Interpretation: A reduction in serum SDMA levels from baseline following treatment with AMG 193 indicates successful inhibition of PRMT5 activity.
Mandatory Visualization
Caption: AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells.
Caption: Biomarker Analysis Workflow for AMG 193 Clinical Trials.
Caption: Logical Relationship of Biomarker, Treatment, and Outcome.
References
- 1. deancare.com [deancare.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. urology.wiki [urology.wiki]
- 4. cancerdiagnostics.com [cancerdiagnostics.com]
- 5. Next Generation Sequencing of Prostate Cancer from a Patient Identifies a Deficiency of Methylthioadenosine Phosphorylase (MTAP), an Exploitable Tumor Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anti-MTAP Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 8. Determination of Asymmetric and Symmetric Dimethylarginine in Serum from Patients with Chronic Kidney Disease: UPLC-MS/MS versus ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. NCT05094336 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. mtapdeletion.com [mtapdeletion.com]
Troubleshooting & Optimization
Technical Support Center: ST-193 Solubility in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with ST-193 in cell culture media. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information for successful experimentation.
Identifying Your this compound Compound
The designation "this compound" can refer to at least two distinct chemical compounds. To ensure you are using the correct information, please identify your compound using its Chemical Abstracts Service (CAS) number and its intended biological activity.
-
This compound (Arenavirus Inhibitor): A potent, broad-spectrum inhibitor of arenavirus entry.[1][2][3][4]
-
CAS Number: 489416-12-8
-
-
Glutaminase Inhibitor Compound 968: A cell-permeable, reversible inhibitor of a mitochondrial glutaminase C (GAC).[5] This compound is sometimes referred to by different names in various contexts.
-
CAS Number: 311795-38-7
-
Technical Support for this compound (Arenavirus Inhibitor, CAS: 489416-12-8)
Solubility Data
The solubility of this compound can vary based on its form (free base or hydrochloride salt) and the solvent used. Below is a summary of reported solubility data.
| Compound Form | Solvent | Concentration | Notes | Source(s) |
| This compound | DMSO | 100 mg/mL (269.20 mM) | Requires ultrasonic assistance. Use newly opened, hygroscopic DMSO for best results. | [1] |
| This compound hydrochloride | DMSO | ≥ 150 mg/mL (367.70 mM) | To enhance solubility, warming the solution to 37°C and using an ultrasonic bath is recommended. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base, MW: 371.47 g/mol )[3]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 10 mM stock, use 3.71 mg of this compound.
-
Add the calculated volume of DMSO to the this compound powder.
-
Vortex briefly to mix.
-
Place the tube in an ultrasonic bath for 10-15 minutes, or until the compound is completely dissolved.[1] The solution should be clear.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with DMSO if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
-
Storage:
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
-
Troubleshooting FAQs for this compound (Arenavirus Inhibitor)
Q1: My this compound precipitated when I added it to my cell culture medium. What should I do?
A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells.[7][8]
-
Dilution Method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume.
-
Presence of Serum: If your final medium contains serum, adding the this compound stock directly to the serum-containing medium can sometimes help, as the compound may bind to serum proteins like albumin, which can improve its stability in solution.[7]
-
Pre-warm Media: Ensure your cell culture media is warmed to 37°C before adding the this compound solution.
Q2: What is the maximum concentration of this compound I can use in my cell culture?
A2: The maximum concentration will depend on the cell line and the tolerance to the final DMSO concentration. This compound is a very potent inhibitor with IC50 values in the low nanomolar range for various arenaviruses.[1][2][4] Therefore, high concentrations are often not required. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment, ensuring the final DMSO concentration remains in a non-toxic range.
Visualization of this compound Mechanism and Workflow
Caption: this compound inhibits the entry of arenaviruses into host cells.
Caption: Workflow for preparing and applying this compound to cell cultures.
Technical Support for Glutaminase Inhibitor 968 (CAS: 311795-38-7)
Solubility Data
Compound 968 is soluble in several organic solvents but has very limited aqueous solubility.
| Solvent | Concentration | Notes | Source(s) | | :--- | :--- | :--- | :--- | :--- | | DMSO | 5 mg/mL | May require warming. | | | DMSO | 11 mg/mL | |[9][10] | | DMSO | 14 mg/mL | |[5] | | DMSO | 25 mg/mL (52.59 mM) | |[11] | | DMF | 16 mg/mL | |[5] | | Ethanol | 0.5 - 1 mg/mL | |[5][10] | | DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | Very low solubility in aqueous buffer. |[5] |
Experimental Protocols
Protocol 2: Preparation of a 10 mM Compound 968 Stock Solution in DMSO
-
Materials:
-
Glutaminase Inhibitor 968 (MW: 475.4 g/mol )[5]
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Water bath or heating block
-
-
Procedure:
-
Equilibrate the vial of Compound 968 to room temperature.
-
Weigh the desired amount of powder. For 1 mL of a 10 mM stock, use 4.75 mg.
-
Add the appropriate volume of DMSO.
-
Vortex to mix. If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) until it becomes clear.
-
Sterile filter the stock solution using a 0.22 µm DMSO-compatible syringe filter if needed.
-
Prepare single-use aliquots to prevent degradation from multiple freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution at -20°C.
-
Troubleshooting FAQs for Glutaminase Inhibitor 968
Q1: I observed a precipitate in my cell culture medium after adding Compound 968. How can I prevent this?
A1: This is likely due to the low aqueous solubility of the compound.[5] Consider the following:
-
Check Final DMSO Level: Keep the final DMSO concentration in your media below 0.5% to avoid cell toxicity and reduce the chance of precipitation.[7][8]
-
Use a High-Concentration Stock: Preparing a more concentrated stock solution in DMSO (e.g., 25 mg/mL) allows you to add a smaller volume to your media, keeping the final DMSO percentage low.[11]
-
Dilution Technique: Rapidly mix or vortex the media as you add the DMSO stock to facilitate quick dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serum Interaction: The presence of serum in the culture medium can help stabilize the compound in solution.[7] If using serum-free media, you may need to optimize the final concentration of Compound 968 to stay below its solubility limit in that specific medium.
Q2: Can I dissolve Compound 968 directly in PBS or cell culture media?
A2: No, this is not recommended. The solubility of Compound 968 in aqueous buffers like PBS is very low (e.g., 0.3 mg/mL in a DMF:PBS mixture).[5] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO.
Visualization of Glutaminase Inhibitor 968 Mechanism
Caption: Compound 968 inhibits cancer cell proliferation by targeting Glutaminase C.
General Troubleshooting for Poorly Soluble Compounds
The following decision tree can help troubleshoot precipitation issues encountered with compounds dissolved in DMSO when added to cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 489416-12-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 4. This compound hydrochlorid|cas [dcchemicals.com]
- 5. Glutaminase Inhibitor Compound 968 | CAS 311795-38-7 | Cayman Chemical | Biomol.com [biomol.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. biossusa.com [biossusa.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: Optimizing ST-193 Concentration for Maximum Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ST-193, a potent broad-spectrum arenavirus entry inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral compound that inhibits the entry of arenaviruses into host cells. It functions by targeting the viral envelope glycoprotein complex (GPC) and preventing the pH-dependent membrane fusion step that is crucial for the release of the viral genome into the cytoplasm. Specifically, this compound is thought to stabilize the prefusion conformation of the GPC, thereby blocking the conformational changes required for fusion.
Q2: Which viruses are susceptible to this compound?
A2: this compound has demonstrated potent, broad-spectrum activity against various arenaviruses, particularly those pathogenic to humans. This includes Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus (SABV).[1][2][3][4]
Q3: What is the typical effective concentration range for this compound?
A3: The 50% inhibitory concentration (IC50) for this compound against susceptible arenaviruses typically falls within the low nanomolar range. However, the optimal concentration for maximum antiviral effect with minimal cytotoxicity should be determined empirically for each specific virus strain and cell line used in your experiments.
Q4: How does this compound gain entry into cells to exert its effect?
A4: this compound does not need to enter the host cell to exert its antiviral effect. It acts extracellularly by binding to the viral glycoprotein complex on the surface of the virion, preventing the virus from fusing with the endosomal membrane following endocytosis.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell density or virus input.
-
Solution: Ensure that cell seeding density is consistent across all wells and that the multiplicity of infection (MOI) of the virus is carefully controlled and reproduced in each assay. Use a cell counter for accurate cell seeding and perform viral titrations regularly.
-
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution at the recommended temperature and protect it from light.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental data points, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to minimize these effects.
-
Problem 2: No significant antiviral effect observed even at high concentrations of this compound.
-
Possible Cause: The virus strain is resistant to this compound.
-
Solution: Confirm the identity and susceptibility of your virus strain. Sensitivity to this compound is primarily determined by the GP2 subunit of the viral glycoprotein.[1] Sequence the GP2 gene of your virus to check for mutations that might confer resistance.
-
-
Possible Cause: The experimental assay is not sensitive enough.
-
Solution: Optimize your plaque reduction assay or other antiviral assays. This may include adjusting the incubation time, the concentration of the overlay medium, or the staining method to enhance the detection of viral plaques or cytopathic effects.
-
Problem 3: Significant cytotoxicity observed at concentrations where antiviral activity is expected.
-
Possible Cause: The cell line is particularly sensitive to this compound.
-
Solution: Perform a comprehensive cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line. The therapeutic index (TI), calculated as CC50/IC50, should be sufficiently high (generally ≥10) to ensure that the observed antiviral effect is not due to cell death.
-
-
Possible Cause: Contamination of the this compound stock solution.
-
Solution: Use a fresh, authenticated stock of this compound. If possible, verify the purity of the compound using analytical methods.
-
Data Presentation
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against Various Arenaviruses
| Virus | IC50 (nM) | Assay Method | Reference |
| Lassa Virus (LASV) Pseudotype | 1.6 | Pseudovirus Entry Assay | [1] |
| Junín Virus (JUNV) Pseudotype | 0.2 - 12 | Pseudovirus Entry Assay | [1][3] |
| Machupo Virus (MACV) Pseudotype | 0.2 - 12 | Pseudovirus Entry Assay | [1][3] |
| Guanarito Virus (GTOV) Pseudotype | 0.2 - 12 | Pseudovirus Entry Assay | [1][3] |
| Sabiá Virus (SABV) Pseudotype | 0.2 - 12 | Pseudovirus Entry Assay | [1][3] |
| Guanarito Virus (GTOV) | 0.44 | Not Specified | [4] |
| Junín Virus (JUNV) | 0.62 | Not Specified | [4] |
| Lassa Virus (LASV) | 1.4 | Not Specified | [4] |
| Machupo Virus (MACV) | 3.1 | Not Specified | [4] |
Experimental Protocols
Protocol 1: Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of viral plaque formation.
-
Cell Seeding:
-
Seed a 6-well plate with a suitable host cell line (e.g., Vero cells) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 10-fold dilutions of this compound in serum-free cell culture medium. The concentration range should bracket the expected IC50 value (e.g., from 0.01 nM to 1000 nM).
-
-
Virus Preparation:
-
Dilute the virus stock in serum-free medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each this compound dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only).
-
Incubate the virus-compound mixtures at 37°C for 1 hour.
-
Add 200 µL of each mixture to the corresponding wells of the 6-well plate.
-
Incubate the plate at 37°C for 1 hour to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Prepare a 2X overlay medium (e.g., 2X Eagle's Minimum Essential Medium) and a 1.2% solution of low-melting-point agarose in water. Equilibrate both to 42°C.
-
Mix equal volumes of the 2X overlay medium and the 1.2% agarose solution.
-
Aspirate the virus inoculum from the wells.
-
Add 2 mL of the agarose overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 4-7 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells with 10% formaldehyde for at least 4 hours.
-
Carefully remove the agarose overlay.
-
Stain the cell monolayer with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash the wells with water to remove excess stain.
-
Count the number of plaques in each well.
-
-
IC50 Calculation:
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay
This protocol describes how to measure the cytotoxicity of this compound on a given cell line.
-
Cell Seeding:
-
Seed a 96-well plate with the same host cell line used in the antiviral assay at a density of 1 x 10^4 cells per well.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of 2-fold dilutions of this compound in complete cell culture medium. The concentration range should be wider than that used for the IC50 determination to ensure the identification of a cytotoxic effect.
-
-
Cell Treatment:
-
Aspirate the seeding medium from the wells.
-
Add 100 µL of each this compound dilution to the corresponding wells. Include a cell control (medium only) and a background control (medium without cells).
-
Incubate the plate for the same duration as the antiviral assay.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Aspirate the medium containing MTT from the wells.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CC50 Calculation:
-
Calculate the percentage of cell viability for each this compound concentration relative to the cell control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
Troubleshooting ST-193 instability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of ST-193, a potent broad-spectrum arenavirus inhibitor. The following information addresses common questions and troubleshooting scenarios related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro use, this compound should be dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the product.[1]
Q2: How should this compound be stored after being dissolved in a solvent?
Once dissolved, the this compound stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: What is the recommended storage for the solid form of this compound?
The solid powder form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] It should be kept in a dry, dark place.[2]
Q4: Is this compound soluble in aqueous solutions?
The provided information does not indicate direct solubility in aqueous buffers. For in vivo studies in guinea pigs, this compound was formulated in a 32% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which is a common method to improve the aqueous solubility of hydrophobic compounds.[1]
Troubleshooting Guide
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded or that the solvent has absorbed water, reducing its solvating capacity.
-
Action: Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
Prevention: Ensure you are using a freshly opened bottle of high-purity DMSO.[1] Consider preparing a slightly lower concentration stock solution. Always store aliquots at -80°C to minimize temperature fluctuations.
Q2: My this compound solution appears discolored. Is it still usable?
The solid form of this compound is described as off-white to pink.[1] A significant color change in the solution could indicate degradation or contamination.
-
Action: It is best to discard the discolored solution and prepare a fresh stock from the solid compound.
-
Prevention: Protect the solution from light and store it at the recommended temperature in tightly sealed vials.
Q3: I am seeing inconsistent results in my antiviral assays with different aliquots of this compound. What could be the cause?
Inconsistent results can stem from several factors related to solution instability or handling.
-
Improper Storage: Repeated freeze-thaw cycles can degrade the compound. Ensure you are using single-use aliquots.[1]
-
Solvent Quality: The use of old or wet DMSO can affect the concentration and stability of the dissolved this compound.[1]
-
Pipetting Errors: Inaccurate pipetting, especially from a highly concentrated stock, can lead to significant variations in the final assay concentration. Ensure your pipettes are calibrated.
Data at a Glance
This compound Solubility and Storage Recommendations
| Form | Solvent/Condition | Concentration/Temperature | Storage Duration | Reference |
| Solid Powder | N/A | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | ||
| In Solution | DMSO | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | ||
| In Vivo Formulation | 32% (w/v) HP-β-CD | 10 mg/mL | Not specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound (Molecular Weight: 371.47 g/mol )[1]
-
High-purity, anhydrous DMSO (newly opened)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of solid this compound and the bottle of DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Calculation: To prepare a 100 mM stock solution, you will need to dissolve 37.15 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your experimental scale.
-
Dissolution:
-
Weigh the required amount of this compound powder and place it in an appropriately sized sterile tube.
-
Add the calculated volume of high-purity DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, immediately divide the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Visual Guides
Caption: Troubleshooting workflow for this compound instability.
This guide is intended to provide best-practice recommendations based on available product information. For specific applications or further assistance, please consult the relevant product datasheets or contact technical support.
References
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the arenavirus entry inhibitor, ST-193.
Troubleshooting Guide
This guide provides solutions to common problems observed during in vitro and in vivo experiments involving this compound and arenaviruses.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound against the same viral strain. | Inconsistent cell seeding density, variations in viral titer, or differences in assay incubation times. | Standardize cell seeding protocols. Use a consistent and recently titrated virus stock. Ensure precise timing for all incubation steps. |
| Complete loss of this compound activity against a previously susceptible arenavirus strain. | Emergence of a resistant viral population due to selective pressure from the compound. | Sequence the glycoprotein (GP) gene of the viral population to identify potential resistance mutations, particularly in the GP2 subunit.[1][2] Perform a plaque purification of the viral stock to isolate and test individual clones for this compound sensitivity. |
| Unexpected cytotoxicity observed in cell-based assays at effective this compound concentrations. | Off-target effects of the compound on the specific cell line used. Compound degradation or contamination. | Determine the CC50 (50% cytotoxic concentration) of this compound on the specific cell line in parallel with the antiviral assay to calculate the selectivity index (SI = CC50/IC50). Use a fresh, validated batch of this compound. Consider testing in a different, well-characterized cell line. |
| Inconsistent results in pseudovirus neutralization assays. | Low pseudovirus titer, inefficient pseudotyping, or variability in luciferase reporter gene expression. | Optimize pseudovirus production to ensure high titers. Confirm efficient incorporation of the arenavirus glycoprotein into pseudovirions via Western blot or other methods. Include a positive control (e.g., a known neutralizing antibody) and a negative control (e.g., pseudovirus with no envelope protein). |
| This compound shows potent in vitro activity but poor efficacy in animal models. | Suboptimal pharmacokinetic properties of this compound (e.g., poor bioavailability, rapid metabolism).[3][4] The animal model may not accurately reflect human disease pathogenesis. | Perform pharmacokinetic studies to determine the half-life, distribution, and metabolism of this compound in the specific animal model.[4] Consider alternative routes of administration or formulation strategies to improve drug exposure. Evaluate the viral challenge dose and timing of treatment initiation.[5] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor of arenavirus entry.[1] It targets the viral envelope glycoprotein complex (GPC) and is thought to bind to a site at the interface of the stable signal peptide (SSP) and the GP2 transmembrane subunit.[3][6] This binding stabilizes the pre-fusion conformation of the GPC, preventing the pH-dependent conformational changes necessary for the fusion of the viral and endosomal membranes, thus blocking viral entry into the host cell.[6][7]
2. Which arenaviruses are sensitive to this compound?
This compound has demonstrated broad-spectrum activity against many arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), Machupo virus (MACV), Guanarito virus (GTOV), and Sabiá virus.[1][3][8] However, it is significantly less active against Lymphocytic Choriomeningitis Virus (LCMV).[1]
3. What are the known mechanisms of resistance to this compound?
Resistance to this compound is primarily associated with specific amino acid mutations in the GP2 subunit of the arenavirus glycoprotein.[1][2] These mutations are often located in or near the transmembrane domain of GP2.[2][3] For example, mutations in Tacaribe virus (TCRV) GP2 have been shown to confer resistance to this compound.[2]
4. How can I test for this compound resistance in my arenavirus strain?
Resistance can be assessed using a variety of in vitro assays, including:
-
Pseudovirus Neutralization Assay: This is a common and safe method that uses replication-defective viral particles (e.g., lentiviral or VSV-based) expressing the arenavirus glycoprotein of interest. The assay measures the ability of this compound to inhibit pseudovirus entry into target cells, typically quantified by a reporter gene like luciferase.
-
Plaque Reduction Neutralization Test (PRNT): This is the gold standard for quantifying the inhibition of live, replication-competent virus. It measures the reduction in the number of viral plaques in the presence of varying concentrations of this compound.
-
Cell-Cell Fusion Assay: This assay assesses the ability of this compound to block the fusion of cells expressing the arenavirus glycoprotein with target cells, a process that mimics the viral fusion step.[6]
5. If I identify a resistant strain, what are my next steps?
-
Sequence the Glycoprotein Gene: This is crucial to identify the specific mutation(s) responsible for resistance.
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type background to confirm their role in conferring resistance.
-
Test Alternative Inhibitors: Investigate the efficacy of other arenavirus entry inhibitors that may have a different binding site or mechanism of action. Some compounds that also target the SSP-GP2 interface include ST-294 and LHF-535.[6][9]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Against Various Arenavirus Pseudotypes
| Arenavirus | Lineage | 50% Inhibitory Concentration (IC50) in nM |
| Lassa virus (Josiah) | Old World | 1.6 ± 0.3 |
| Junín virus | New World (Clade B) | 0.2 ± 0.03 |
| Machupo virus | New World (Clade B) | 2.3 ± 1.3 |
| Guanarito virus | New World (Clade B) | 0.34 ± 0.07 |
| Sabiá virus | New World (Clade B) | 0.2 to 12 (range) |
| Tacaribe virus | New World (Clade B) | 4 ± 2 |
| Lymphocytic choriomeningitis virus (Armstrong) | Old World | 31,000 ± 4,000 |
Data compiled from Larson et al., 2008.[1]
Table 2: Mutations in Tacaribe Virus (TCRV) GP2 Conferring Resistance to this compound
| Mutation | Fold Change in IC50 (vs. Wild-Type) |
| T434I | >100 |
Data adapted from Plewe et al., 2018.[2]
Experimental Protocols
1. Pseudovirus Neutralization Assay
This protocol describes a common method to assess the inhibitory activity of this compound using lentiviral pseudotypes.
a. Materials:
-
HEK293T cells
-
Target cells (e.g., Vero)
-
Lentiviral packaging and transfer vectors (e.g., psPAX2, pMD2.G, and a luciferase reporter plasmid)
-
Arenavirus glycoprotein expression plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Pseudovirus Production: Co-transfect HEK293T cells with the lentiviral packaging plasmids, the luciferase transfer vector, and the arenavirus glycoprotein expression plasmid.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Filter the supernatant and, if necessary, concentrate the pseudovirus particles.
-
Neutralization Assay: Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the pseudovirus with the this compound dilutions for 1 hour at 37°C.
-
Add the pseudovirus-compound mixture to the target cells.
-
Incubate for 48-72 hours at 37°C.
-
Readout: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve to a non-linear regression model.
2. Plaque Reduction Neutralization Test (PRNT)
This protocol outlines the gold-standard method for determining the antiviral activity of this compound against live arenaviruses. (Note: This protocol requires appropriate Biosafety Level 3 or 4 containment).
a. Materials:
-
Vero cells (or other susceptible cell line)
-
Live arenavirus stock of known titer
-
This compound
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
b. Protocol:
-
Seed Vero cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of this compound.
-
Mix the this compound dilutions with a standardized amount of arenavirus (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the medium from the Vero cell monolayers and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubate for 5-7 days (or until plaques are visible).
-
Fix the cells (e.g., with formalin) and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The PRNT50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Caption: Arenavirus entry pathway and the inhibitory action of this compound.
Caption: Workflow for investigating and confirming this compound resistance.
Caption: Logical relationship of molecular events leading to this compound resistance.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of arenavirus infection by a novel fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 4. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Induced Activation of Arenavirus Membrane Fusion Is Antagonized by Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusogenic structural changes in arenavirus glycoproteins are associated with viroporin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
Navigating ST-193 Antiviral Assays: A Technical Support Guide to Minimize Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ST-193 antiviral assays. This compound is a potent, broad-spectrum arenavirus entry inhibitor, and consistent, reproducible data is critical for its preclinical and clinical development. This guide offers detailed experimental protocols, data presentation tables, and visual workflows to address common challenges encountered during in vitro testing.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an arenavirus entry inhibitor. It specifically targets the glycoprotein 2 (GP2) subunit of the arenavirus glycoprotein complex (GPC). By binding to GP2, this compound prevents the pH-dependent membrane fusion process within the endosome, which is a critical step for the virus to release its genetic material into the host cell cytoplasm and initiate replication.[1][2]
Q2: Which arenaviruses are sensitive to this compound?
A2: this compound has demonstrated potent activity against a range of pathogenic New World arenaviruses, including Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabiá viruses.[1][3] It is also effective against Lassa virus (LASV), an Old World arenavirus.[1] However, it shows significantly less activity against Lymphocytic Choriomeningitis Virus (LCMV).[1]
Q3: What are the most common types of assays used to determine the antiviral activity of this compound?
A3: The most common in vitro assays are plaque reduction neutralization tests (PRNT) and lentiviral pseudotype entry assays. PRNT directly measures the inhibition of infectious virus replication by quantifying the reduction in viral plaques.[4][5] Pseudotype assays utilize a safe, replication-defective viral core (like lentivirus) carrying the arenavirus glycoprotein on its surface to measure viral entry into host cells, often using a reporter gene like luciferase.[1][6]
Q4: What is a typical IC50 range for this compound against sensitive arenaviruses?
A4: The 50% inhibitory concentration (IC50) for this compound is typically in the low nanomolar range for sensitive arenaviruses. For example, against Lassa virus pseudotypes, the IC50 is approximately 1.6 nM. For Junín, Machupo, Guanarito, and Sabiá virus pseudotypes, the IC50s range from 0.2 to 12 nM.[1][3]
II. Troubleshooting Guide
High variability in antiviral assay results can be a significant source of frustration and can compromise the integrity of your data. The following troubleshooting guide addresses common issues encountered in this compound antiviral assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell distribution across the plate.[7] | - Ensure thorough mixing of cell suspension before and during plating.- Use a calibrated multichannel pipette and ensure consistent dispensing technique.- Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting errors: Inaccurate dispensing of virus, compound, or reagents. | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Change pipette tips between dilutions and for each replicate. | |
| Virus stock variability: Inconsistent viral titer in aliquots.[8] | - Aliquot virus stock into single-use volumes to avoid repeated freeze-thaw cycles.- Gently mix the virus stock before use. | |
| Inconsistent IC50 values between experiments | Cell health and passage number: Cells that are unhealthy, over-confluent, or at a high passage number can exhibit altered susceptibility to viral infection and drug treatment.[7] | - Maintain a consistent cell passage number for all experiments.- Regularly check cell morphology and viability.- Do not let cells become over-confluent before seeding for an assay. |
| Variations in incubation times: Inconsistent incubation times for virus adsorption, compound treatment, or overall assay duration.[9] | - Strictly adhere to the optimized incubation times in your protocol.- Use a timer and stagger plate processing if necessary to ensure consistent timing for all plates. | |
| Reagent variability: Differences in media, serum, or other reagent lots.[7] | - Qualify new lots of reagents before use in critical experiments.- Purchase reagents from a consistent supplier and record lot numbers. | |
| No or very low viral infectivity (e.g., no plaques, low luciferase signal) | Low viral titer: The virus stock may have a lower titer than expected.[8] | - Re-titer the virus stock before starting a new set of experiments.- Use a fresh, validated virus stock. |
| Incorrect cell line: The cell line used may not be susceptible to the specific arenavirus or pseudovirus. | - Confirm that the cell line expresses the appropriate entry receptor for the virus being tested (e.g., α-dystroglycan for LASV, TfR1 for JUNV). | |
| Cell monolayer is not confluent: A non-confluent monolayer will not support efficient plaque formation.[10] | - Optimize cell seeding density to achieve a confluent monolayer on the day of infection.[11] | |
| "Edge effects" in multi-well plates | Uneven evaporation: The outer wells of a plate are more prone to evaporation, leading to changes in media concentration. | - Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.- Ensure proper humidity in the incubator. |
III. Experimental Protocols
A. Arenavirus Plaque Reduction Neutralization Test (PRNT) - Adapted Protocol
This protocol is a generalized procedure and should be optimized for the specific arenavirus and cell line being used.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution
-
Arenavirus stock of known titer
-
1.2% Avicel RC-591 or 1% Methylcellulose in 2X MEM
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding:
-
One day before the assay, seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well).[12]
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Dilution:
-
Prepare serial dilutions of this compound in serum-free medium. The final concentrations should bracket the expected IC50.
-
-
Virus Preparation:
-
Dilute the arenavirus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
-
Neutralization Reaction:
-
Mix equal volumes of each this compound dilution with the diluted virus.
-
Include a virus-only control (mixed with medium instead of compound) and a cell-only control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Inoculate each well with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay:
-
Prepare the overlay medium by mixing equal volumes of 1.2% Avicel or 1% Methylcellulose with 2X MEM.
-
After the 1-hour incubation, remove the inoculum and add 2 mL of the overlay medium to each well.[10]
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 4-7 days, depending on the virus.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour.
-
Gently remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
B. Lentiviral Pseudotype Entry Assay
Materials:
-
HEK293T cells
-
Plasmids:
-
Lentiviral backbone with a reporter gene (e.g., luciferase)
-
Packaging plasmid (e.g., psPAX2)
-
Arenavirus glycoprotein (GP) expression plasmid
-
-
Transfection reagent
-
Target cells (e.g., Vero E6)
-
Luciferase assay reagent
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone, packaging, and arenavirus GP plasmids using a suitable transfection reagent.
-
Harvest the supernatant containing the pseudovirus particles 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
-
Assay:
-
Seed target cells in a 96-well plate one day prior to the assay.
-
On the day of the assay, prepare serial dilutions of this compound.
-
Mix the pseudovirus with the this compound dilutions and incubate for 1 hour at 37°C.
-
Add the pseudovirus-compound mixture to the target cells.
-
Incubate for 48-72 hours.
-
-
Readout:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.
-
Determine the IC50 value as described for the PRNT assay.
-
IV. Data Presentation
Table 1: In Vitro Activity of this compound Against Various Arenavirus Pseudotypes
| Virus | Virus Family | IC50 (nM) | Assay Type | Cell Line |
| Lassa (LASV) | Old World Arenavirus | 1.6 | Pseudotype Entry | HEK293T |
| Junín (JUNV) | New World Arenavirus | 0.2 - 12 | Pseudotype Entry | HEK293T |
| Machupo (MACV) | New World Arenavirus | 0.2 - 12 | Pseudotype Entry | HEK293T |
| Guanarito (GTOV) | New World Arenavirus | 0.2 - 12 | Pseudotype Entry | HEK293T |
| Sabiá | New World Arenavirus | 0.2 - 12 | Pseudotype Entry | HEK293T |
| Lymphocytic Choriomeningitis (LCMV) | Old World Arenavirus | >10,000 | Pseudotype Entry | HEK293T |
Data compiled from literature.[1][3]
V. Mandatory Visualizations
Arenavirus Entry and Fusion Pathway
Caption: Arenavirus entry pathway and the point of inhibition by this compound.
Experimental Workflow for Plaque Reduction Neutralization Test (PRNT)
Caption: Step-by-step workflow for a Plaque Reduction Neutralization Test.
Logical Relationship of Factors Affecting Assay Variability
Caption: Key factors contributing to variability in antiviral assays.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. sitesv2.anses.fr [sitesv2.anses.fr]
- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. protocols.io [protocols.io]
- 7. biocompare.com [biocompare.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems [app.jove.com]
- 11. researchgate.net [researchgate.net]
- 12. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
ST-1926 (Adarotene) Technical Support Center
Note on Nomenclature: The compound ST-1926, also known as Adarotene, is an atypical synthetic retinoid. This guide addresses its quality control and purity assessment. It should not be confused with ST-193, an arenavirus inhibitor. The similarity in naming may lead to confusion, and researchers are advised to confirm the identity of their compound by its full chemical name or CAS number (496868-77-0 for ST-1926).
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control (QC) and purity assessment of ST-1926. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ST-1926 and what is its primary mechanism of action?
A1: ST-1926 (Adarotene) is a third-generation atypical synthetic retinoid. While it is structurally related to retinoic acid, its primary antitumor mechanism involves the induction of DNA damage and inhibition of DNA polymerase α (POLA1), leading to S-phase cell cycle arrest and apoptosis.[1][2][3] These effects can be independent of retinoic acid receptor (RAR) signaling pathways, making ST-1926 effective even in cancer cells resistant to classical retinoids like all-trans-retinoic acid (ATRA).[3][4]
Q2: How should I properly store ST-1926 powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of ST-1926. Like many retinoids, it is sensitive to light, oxygen, and heat.
-
Solid Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[5] For shorter periods, storage at 4°C is acceptable (up to 2 years).[5] The vial should be kept tightly sealed and protected from light.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot the solution into tightly sealed, light-protected vials and store at -80°C for up to 2 years or -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation.[5]
Q3: What is the recommended solvent for dissolving ST-1926?
A3: ST-1926 is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for in vitro studies.[5][6] A concentration of up to 25 mg/mL (66.76 mM) in DMSO can be achieved, though this may require sonication.[5] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[5] For in vivo studies, complex formulations such as Ethanol:Cremophor:water mixtures have been used.[3]
Q4: My experimental results with ST-1926 are inconsistent. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Degradation: As a retinoid, ST-1926 is labile. Ensure it has been stored correctly, protected from light, and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Purity Issues: The presence of impurities or degradation products can alter the compound's effective concentration and activity. Verify the purity of your batch using the QC methods described below.
-
Solubility Problems: Incomplete dissolution of the compound in your experimental media can lead to a lower-than-expected active concentration. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent toxicity.
-
Cell Line Specificity: The sensitivity to ST-1926 can vary significantly between cell lines. The IC50 at 72 hours has been reported to be as low as 0.1 µM in U251 glioblastoma cells and as high as 10 µM in U118 cells.[7]
-
Development of Resistance: Prolonged exposure can lead to acquired resistance, often through mutations in the drug's target, POLA1.[2]
Quality Control and Purity Assessment
Ensuring the identity, purity, and concentration of ST-1926 is fundamental for reproducible and reliable experimental outcomes. The following tables and protocols outline standard QC procedures.
Physicochemical and Analytical Data
| Parameter | Value | Source |
| Chemical Name | E-3-(4'-Hydroxy-3'-adamantylbiphenyl-4-yl)acrylic acid | [4][8] |
| Synonyms | Adarotene | [5] |
| CAS Number | 496868-77-0 | [5] |
| Molecular Formula | C₂₅H₂₆O₃ | [5] |
| Molecular Weight | 374.47 g/mol | [5] |
| Appearance | White to green solid | [5] |
Purity Specification Table
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to reference spectra |
| Purity | HPLC-UV | ≥98% (by peak area) |
| Residual Solvents | GC-MS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of ST-1926, adapted from established methods for synthetic retinoids.[8][9][10]
1. Materials and Reagents:
-
ST-1926 reference standard and sample
-
HPLC-grade acetonitrile, methanol, water
-
Formic acid or acetic acid
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Notes |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | A C30 column may also be suitable for retinoid analysis.[11] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 70% B to 100% B over 15 min, hold at 100% B for 5 min | Optimize based on system and column. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 25°C | |
| Injection Vol. | 10 µL | |
| UV Detection | 340-360 nm | Determine optimal wavelength by UV scan. |
3. Procedure:
-
Prepare a 1 mg/mL stock solution of ST-1926 in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes.
-
Inject the sample and run the gradient method.
-
Calculate purity by dividing the main peak area by the total area of all peaks.
Protocol 2: Identity Confirmation by LC-MS/MS
This protocol confirms the molecular weight of ST-1926. A method for ST-1926 in plasma has been developed and can be adapted for QC purposes.[8]
1. Materials and Reagents:
-
Same as HPLC protocol.
-
Mass spectrometer with Electrospray Ionization (ESI) source.
2. LC-MS Conditions:
-
LC Method: Use the HPLC method described above.
-
Mass Spectrometer: ESI in negative ion mode.
-
Scan Range: m/z 100-500.
-
Expected Ion: The deprotonated molecule [M-H]⁻ at m/z 373.4.
3. Procedure:
-
Prepare the sample as described in the HPLC protocol.
-
Infuse the sample directly or run through the LC system into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode.
-
Confirm the presence of the expected parent ion at m/z 373.4. For further confirmation, perform fragmentation (MS/MS) and compare the resulting spectrum to a reference standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity on HPLC (<98%) | 1. Compound degradation due to improper storage (light, heat, air exposure).2. Contamination during synthesis or handling. | 1. Obtain a new, certified batch of the compound.2. Always store powder and solutions as recommended (cold, dark, sealed).3. Re-purify the compound if necessary and feasible. |
| Multiple Peaks in Chromatogram | 1. Presence of isomers or degradation products.2. Incomplete dissolution or precipitation in the mobile phase. | 1. Retinoids are prone to isomerization; check reference chromatograms.2. Ensure the sample is fully dissolved before injection; consider changing the sample solvent.3. Optimize the HPLC method (gradient, mobile phase) to improve separation. |
| Poor Solubility in Aqueous Media | 1. ST-1926 is highly lipophilic. | 1. Use a co-solvent like DMSO (final concentration <0.5% in culture).2. For in vivo use, specialized formulations (e.g., with cyclodextrins or Cremophor) may be required. |
| No/Low Signal in Mass Spec | 1. Incorrect ionization mode.2. Poor ionization efficiency. | 1. ST-1926 is an acid; negative ion mode (ESI-) is preferred for detection of [M-H]⁻.2. Optimize MS source parameters (e.g., capillary voltage, gas flow). Additives like ammonium acetate may aid ionization.[11] |
| Acquired Cellular Resistance in Long-Term Experiments | 1. Mutations in the POLA1 gene, the target of ST-1926.2. Upregulation of drug efflux pumps. | 1. Sequence the POLA1 gene in resistant cells to check for mutations.[2]2. Use the compound for shorter-term assays or use fresh, low-passage cells.3. Test for cross-resistance to its parent compound, CD437.[6] |
Visualizations
ST-1926 Quality Control Workflow
Caption: Workflow for the quality control assessment of a new batch of ST-1926.
Simplified Signaling Pathway of ST-1926
Caption: Simplified mechanism of action for ST-1926 in cancer cells.
References
- 1. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the atypical retinoid ST1926 in colorectal cancer: DNA damage and DNA polymerase α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel atypical retinoid ST1926 is active in ATRA resistant neuroblastoma cells acting by a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of Resistance to the Atypical Retinoid, ST1926, in the Lung Carcinoma Cell Line H460 Is Associated with Reduced Formation of DNA Strand Breaks and a Defective DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of ST1926, a novel oral antitumor agent, adamantyl retinoid derivative, in plasma of patients in a Phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]
- 10. jfda-online.com [jfda-online.com]
- 11. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and vomiting associated with the investigational agent AMG 193 in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of nausea and vomiting with AMG 193?
A1: In the dose-exploration phase of the first-in-human trial (NCT05094336), treatment-related nausea and vomiting were among the most common adverse events. Nausea was reported in 48.8% of patients, and vomiting in 30.0% of patients.[1] In the dose-expansion phase, any-grade nausea occurred in 57.5% of patients (Grade 3: 4.6%), and any-grade vomiting occurred in 34.5% of patients (Grade 3: 3.4%).[2]
Q2: What is the underlying mechanism of AMG 193-induced nausea and vomiting?
A2: The exact mechanism is not fully elucidated. AMG 193 is an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] PRMT5 is involved in various cellular processes, including RNA splicing and gene expression.[2][3] It is hypothesized that inhibition of PRMT5 in non-target tissues where PRMT5 plays a physiological role could lead to off-target effects, including gastrointestinal toxicity. Other PRMT5 inhibitors have also reported nausea and fatigue as common treatment-related adverse events, suggesting a potential class effect.
Q3: Is the nausea and vomiting associated with AMG 193 manageable?
A3: Yes. In the clinical trial setting, nausea and vomiting were generally reported as manageable and reversible with standard anti-emetic management.[2] These events were mostly low-grade and tended to resolve within 2 to 4 weeks of continued dosing.[2]
Q4: Does food intake affect AMG 193-related nausea and vomiting?
A4: Preliminary results from clinical trials suggest that food does not alter the exposure to AMG 193.[2] Consequently, the fasting requirement for the study was lifted, which may help to improve the nausea and vomiting profile of the drug.[2]
Troubleshooting Guides
Issue 1: Patient reports new onset of nausea after starting AMG 193.
Troubleshooting Steps:
-
Assess Severity: Grade the nausea according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Administer Prophylactic Antiemetics: Ensure the patient is receiving an appropriate prophylactic antiemetic regimen based on the moderate emetic risk of AMG 193. Refer to the Prophylactic Antiemetic Protocol for Moderate Emetic Risk Agents below.
-
Evaluate for Other Causes: Rule out other potential causes of nausea, such as concomitant medications, disease progression, or gastrointestinal obstruction.
-
Patient Counseling: Advise the patient to maintain hydration and consume small, frequent meals.
Issue 2: Patient experiences vomiting despite prophylactic antiemetics.
Troubleshooting Steps:
-
Assess Severity and Frequency: Grade the vomiting according to CTCAE and document the number of episodes in 24 hours.
-
Initiate Breakthrough Antiemetic Therapy: Administer a rescue antiemetic from a different drug class than the prophylactic agents. Refer to the Management of Breakthrough Nausea and Vomiting Protocol below.
-
Re-evaluate Prophylactic Regimen: If breakthrough vomiting occurs, consider escalating the prophylactic regimen for the next cycle of AMG 193.
-
Monitor Fluid and Electrolyte Status: Assess for signs of dehydration and electrolyte imbalance, and provide supportive care as needed.
Issue 3: Patient has persistent nausea and vomiting impacting daily activities and oral intake.
Troubleshooting Steps:
-
Consider Dose Interruption/Reduction: In cases of Grade 3 or higher nausea or vomiting, or if the symptoms are intolerable, consider a temporary interruption or dose reduction of AMG 193 as per the clinical trial protocol.
-
Intensify Antiemetic Support: Implement a more aggressive, multi-drug antiemetic regimen, potentially including agents like olanzapine.
-
Intravenous Hydration: If oral intake is significantly compromised, provide intravenous fluids to prevent dehydration.
-
Consult with Principal Investigator: Discuss the case with the principal investigator to determine the best course of action for the patient.
Data Presentation
Table 1: Incidence of Nausea and Vomiting with AMG 193 in Clinical Trials
| Adverse Event | Any Grade Incidence (Dose-Expansion Phase)[2] | Grade 3 Incidence (Dose-Expansion Phase)[2] | Any Grade Incidence (Dose-Exploration Phase)[1] |
| Nausea | 57.5% | 4.6% | 48.8% |
| Vomiting | 34.5% | 3.4% | 30.0% |
Experimental Protocols
Prophylactic Antiemetic Protocol for Moderate Emetic Risk Agents (Adapted from ASCO Guidelines)
This protocol is recommended for patients initiating treatment with AMG 193.
Objective: To prevent acute and delayed nausea and vomiting.
Methodology:
-
Agent Selection: A two-drug combination is recommended:
-
A 5-HT3 receptor antagonist (e.g., ondansetron, granisetron, palonosetron).
-
Dexamethasone.
-
-
Administration Schedule:
-
Day 1 (Prior to AMG 193 administration):
-
Administer the 5-HT3 receptor antagonist.
-
Administer dexamethasone.
-
-
Days 2-3:
-
Continue dexamethasone.
-
-
-
Dosage:
-
Ondansetron: 16-24 mg orally or 8-12 mg IV.
-
Granisetron: 2 mg orally or 1 mg IV.
-
Palonosetron: 0.5 mg orally or 0.25 mg IV (Day 1 only).
-
Dexamethasone: 12 mg orally or IV on Day 1, followed by 8 mg daily on Days 2-3.
-
Management of Breakthrough Nausea and Vomiting Protocol (Adapted from NCCN and ASCO Guidelines)
This protocol is for patients who experience nausea or vomiting despite prophylaxis.
Objective: To control breakthrough nausea and vomiting.
Methodology:
-
Agent Selection: Administer an agent from a different drug class than the prophylactic regimen. Options include:
-
Dopamine receptor antagonists (e.g., prochlorperazine, metoclopramide).
-
Phenothiazines (e.g., promethazine).
-
Atypical antipsychotics (e.g., olanzapine).
-
Benzodiazepines (e.g., lorazepam), particularly for anticipatory nausea.
-
Cannabinoids (e.g., dronabinol, nabilone), for refractory cases.
-
-
Administration:
-
Administer the selected agent at the onset of breakthrough symptoms.
-
Continue the agent on a scheduled basis (not as needed) until symptoms resolve.
-
-
Dosage Examples:
-
Prochlorperazine: 10 mg orally or IV every 6 hours.
-
Metoclopramide: 10-20 mg orally or IV every 6 hours.
-
Olanzapine: 5-10 mg orally daily.
-
Lorazepam: 0.5-2 mg orally or IV every 6 hours.
-
Mandatory Visualization
Caption: Simplified signaling pathway of AMG 193 in MTAP-deleted tumor cells.
Caption: Experimental workflow for managing AMG 193-related nausea and vomiting.
Caption: Decision-making flowchart for antiemetic selection with AMG 193.
References
Optimizing AMG 193 Dosing for Reduced Toxicity: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosing schedule of AMG 193 to minimize toxicity while maintaining anti-tumor efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193 and how does it relate to its toxicity profile?
A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1][2] It selectively targets tumor cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 10-15% of cancers.[1] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates. AMG 193 preferentially binds to the MTA-bound state of PRMT5, leading to potent inhibition of its enzymatic activity.[1][2] This selective inhibition in cancer cells, while sparing normal tissues with functional MTAP, is designed to create a synthetic lethal effect and a wider therapeutic window.[3][4] This tumor-selective mechanism of action is consistent with the observed lack of clinically significant myelosuppression, a dose-limiting toxicity often seen with first-generation, non-selective PRMT5 inhibitors.[1][3]
Q2: What are the most common toxicities observed with AMG 193 and at what doses do they typically occur?
A2: The most frequently reported treatment-related adverse events (TRAEs) in the phase I dose-exploration study were primarily gastrointestinal and constitutional. These include nausea, vomiting, and fatigue.[1][5] The majority of these toxicities were low-grade.[1] Dose-limiting toxicities (DLTs) were reported at doses of 240 mg and higher and included nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia.[5] The 1600 mg once-daily dose was not tolerated.[1]
Q3: What is the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) of AMG 193?
A3: The maximum tolerated dose (MTD) for AMG 193 was determined to be 1200 mg once daily (o.d.).[5] The ongoing dose-expansion phase of the clinical trial is evaluating the 1200 mg daily dose.[1]
Q4: How does the dosing schedule (once daily vs. twice daily) impact the toxicity profile of AMG 193?
A4: The phase I trial explored both once-daily and twice-daily (b.i.d.) dosing regimens. The 1200 mg dose was also administered as 600 mg twice daily.[1][5] While a direct comparison of toxicity profiles between the 1200 mg o.d. and 600 mg b.i.d. schedules from the provided information is not detailed, the 600 mg b.i.d. schedule was included in the "active and tolerable doses" for efficacy assessment, suggesting an acceptable safety profile.[5] The pharmacokinetic profile, with a half-life of 13 hours, supports the feasibility of once-daily dosing.[1]
Troubleshooting Guide
Issue 1: Managing Nausea and Vomiting
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Problem: Researchers observe significant nausea and vomiting in subjects, potentially leading to dose reductions or discontinuations.
-
Troubleshooting Steps:
-
Prophylactic Anti-Emetics: Implement standard anti-emetic management. In the clinical trial, nausea and vomiting were generally manageable and reversible with such interventions.[1]
-
Dose Fractionation: Consider exploring a twice-daily dosing schedule (e.g., 600 mg b.i.d. instead of 1200 mg o.d.) to potentially reduce peak drug exposure and associated gastrointestinal side effects.[1][5]
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Food Effect: Preliminary results suggest that food does not significantly alter the exposure to AMG 193.[1] Removing fasting requirements for drug administration may help improve the nausea and vomiting profile.[1]
-
Issue 2: Monitoring for and Managing Other Dose-Limiting Toxicities
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Problem: Emergence of other DLTs such as fatigue, hypersensitivity reactions, or hypokalemia.[5]
-
Troubleshooting Steps:
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Close Monitoring: Implement regular monitoring of electrolytes (especially potassium) and be vigilant for signs of hypersensitivity reactions.
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Dose Interruption and Reduction: As per the clinical trial protocol, dose interruptions and reductions were utilized to manage adverse events.[6] For grade 3 or higher toxicities, a temporary hold of AMG 193 administration until resolution, followed by a dose reduction upon re-initiation, is a standard approach.
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Supportive Care: Provide appropriate supportive care to manage symptoms of fatigue.
-
Data on Dosing Schedules and Associated Toxicities
Table 1: AMG 193 Dose Escalation and Tolerability in Phase I Trial
| Dose Level (once daily) | Tolerability | Key Observations |
| 40 mg - 480 mg | Generally Well-Tolerated | Dose-proportional increase in exposure.[5] |
| 800 mg | Active Dose | Part of the active and tolerable dose range for efficacy assessment.[1][5] |
| 1200 mg | Maximum Tolerated Dose (MTD) | Active dose; being evaluated in the dose-expansion phase.[1][5] |
| 1600 mg | Not Tolerated | Intolerable due to grade 3 nausea and fatigue.[1][6] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with AMG 193 (Dose-Expansion Phase)
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Nausea | 57.5% | 4.6% |
| Vomiting | 34.5% | 3.4% |
| Fatigue | 25.3% | 1.1% |
Data from the dose-expansion phase where patients were treated with the 1200 mg daily dose of AMG 193.[1]
Experimental Protocols
Protocol 1: Phase I Dose-Escalation Study Design (NCT05094336)
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Study Design: A first-in-human, multicenter, open-label, phase I study in patients with advanced MTAP-deleted solid tumors.[5]
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Dose Escalation: Patients received AMG 193 orally on a continuous 28-day cycle.[5] Doses ranged from 40 mg to 1600 mg once daily, with a 600 mg twice-daily cohort also explored.[1][5]
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Primary Objectives: To assess the safety and tolerability of AMG 193 and to determine the MTD.[5]
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Toxicity Assessment: Dose-limiting toxicities were evaluated to determine the MTD. Treatment-emergent adverse events were monitored and graded.[5]
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Pharmacokinetics: Blood samples were collected to characterize the pharmacokinetic profile of AMG 193.[5]
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Pharmacodynamics: Target engagement was confirmed by measuring the reduction in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity.[1]
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted tumor cells.
Caption: Workflow for managing AMG 193-related toxicities.
Caption: Experimental workflow for the AMG 193 Phase I clinical trial.
References
- 1. onclive.com [onclive.com]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
Technical Support Center: Overcoming Acquired Resistance to AMG 193 Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating challenges related to acquired resistance to AMG 193 therapy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 (Protein Arginine Methyltransferase 5) inhibitor.[1] It is designed to selectively target cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[1] The MTAP gene is often lost along with the tumor suppressor gene CDKN2A in about 10-15% of all cancers.[1]
The loss of MTAP leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells. AMG 193 preferentially binds to the PRMT5 enzyme when it is in a complex with MTA. This MTA-cooperative binding selectively and potently inhibits the enzymatic activity of PRMT5 in cancer cells while largely sparing healthy cells where MTA levels are low. The inhibition of PRMT5, a key enzyme that regulates various cellular processes including RNA splicing, DNA damage repair, and cell cycle progression, ultimately leads to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[1]
Q2: What are the potential mechanisms of acquired resistance to PRMT5 inhibitors like AMG 193?
While specific data on acquired resistance to AMG 193 is still emerging due to its novelty, studies on other PRMT5 inhibitors have revealed several potential mechanisms of resistance. These can be broadly categorized as on-target and off-target alterations.
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On-target mechanisms could theoretically involve mutations in the PRMT5 gene that prevent AMG 193 binding, though this has not yet been widely reported.
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Off-target mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of PRMT5. Preclinical studies with other PRMT5 inhibitors have identified the following key bypass pathways:
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Upregulation of mTOR Signaling: Research in mantle cell lymphoma models has shown that acquired resistance to PRMT5 inhibitors is associated with the upregulation of the mTOR (mammalian target of rapamycin) signaling pathway.[2]
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Transcriptional State Switching and STMN2 Upregulation: In lung adenocarcinoma models, resistance to PRMT5 inhibitors has been shown to arise from a drug-induced transcriptional state switch, rather than the selection of pre-existing resistant clones.[3][4] This resistant state is characterized by the upregulation of STMN2 (Stathmin-2), a microtubule regulator.[3][4] Interestingly, this upregulation of STMN2 also creates a new vulnerability, making the resistant cells more sensitive to taxane-based chemotherapies like paclitaxel.[3][4]
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Q3: How can I detect the emergence of resistance to AMG 193 in my cell line models?
The primary method for detecting resistance is to monitor the half-maximal inhibitory concentration (IC50) of AMG 193 over time. A significant increase (typically 2- to 10-fold or higher) in the IC50 value indicates the development of resistance.[2] This is typically done by performing regular cell viability assays (e.g., CellTiter-Glo) on your cell lines cultured with and without the drug.
Q4: What are the potential strategies to overcome or circumvent acquired resistance to AMG 193?
Based on the known mechanisms of resistance to PRMT5 inhibitors, several strategies can be explored:
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Combination Therapy: This is a promising approach to prevent or overcome resistance.
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Targeting Bypass Pathways: If resistance is associated with mTOR activation, combining AMG 193 with an mTOR inhibitor could be effective.[2]
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Exploiting Collateral Sensitivities: If resistance is linked to STMN2 upregulation, a combination with a taxane like paclitaxel could be synergistic.[3][4]
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Combination with KRAS Inhibitors: In cancers that harbor both an MTAP deletion and a KRAS mutation (such as KRAS G12C), combining AMG 193 with a KRAS inhibitor like sotorasib (AMG 510) is a rational strategy. Preclinical data suggests that PRMT5 and KRAS regulate distinct but convergent pathways essential for cancer cell growth, and their combined inhibition can lead to enhanced and more durable anti-tumor responses.
-
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Dose Escalation: In some cases, resistance may be overcome by increasing the dose of the drug, although this needs to be carefully evaluated for off-target toxicities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. Edge effects in multi-well plates. Incomplete mixing of assay reagent. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Follow the assay protocol for proper mixing, such as using an orbital shaker. |
| Loss of AMG 193 potency over time in sensitive cell lines. | Drug degradation. Cell line contamination or genetic drift. | Prepare fresh drug stocks from powder regularly. Perform regular cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
| Inability to generate a resistant cell line. | Drug concentration is too high, leading to widespread cell death. Insufficient duration of drug exposure. | Start with a drug concentration around the IC50 and increase the dose in small, gradual increments. Be patient; generating resistant cell lines can take several weeks to months.[2] |
| Resistant cell line reverts to a sensitive phenotype after drug withdrawal. | Resistance is due to a transient adaptive mechanism rather than a stable genetic or epigenetic change. | Maintain a low dose of AMG 193 in the culture medium to sustain the selective pressure. |
| Inconsistent Western blot results for PRMT5 target (SDMA). | Poor antibody quality. Suboptimal protein extraction or loading. Inefficient transfer. | Validate your primary antibody for specificity. Ensure complete cell lysis and accurate protein quantification. Optimize transfer conditions (time, voltage) and confirm transfer with Ponceau S staining. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of PRMT5 Inhibitors in Sensitive vs. Acquired Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Status | PRT-382 IC50 (nM) |
| Z-138 | Sensitive | 20 - 140 |
| Z-138-R | Acquired Resistant | 200 - 500 |
| CCMCL | Sensitive | 20 - 140 |
| CCMCL-R | Acquired Resistant | 200 - 500 |
| Rec-1 | Sensitive | 20 - 140 |
| Rec-1-R | Acquired Resistant | 200 - 500 |
| SP53 | Sensitive | 20 - 140 |
| SP53-R | Acquired Resistant | 200 - 500 |
Data generalized from studies on the PRMT5 inhibitor PRT-382.[2]
Table 2: Clinical Efficacy of Sotorasib (AMG 510) in Pretreated KRAS G12C-Mutated NSCLC (CodeBreaK 100 Phase 2)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 37.1% |
| Disease Control Rate (DCR) | 80.6% |
| Median Duration of Response | 10.0 months |
| Median Progression-Free Survival | 6.8 months |
[5]
Table 3: Clinical Efficacy of AMG 193 in MTAP-Deleted Solid Tumors (Phase 1 Dose Exploration/Expansion)
| Tumor Type | Objective Response Rate (ORR) |
| Non-Small Cell Lung Cancer (NSCLC) | 2 confirmed PRs, 3 unconfirmed PRs (out of 17 patients) |
| Pancreatic Ductal Adenocarcinoma | 2 confirmed PRs, 3 unconfirmed PRs (out of 23 patients) |
| Biliary Tract Cancer | 2 confirmed PRs (out of 19 patients) |
| Esophageal/Gastric Cancer | 1 confirmed PR, 1 unconfirmed PR (out of 6 patients) |
PR = Partial Response. Data from patients receiving active doses.[1]
Experimental Protocols
1. Protocol for Generating Acquired Drug-Resistant Cell Lines
This protocol describes a general method for generating cell lines with acquired resistance to a targeted therapy like AMG 193 through continuous exposure to escalating drug concentrations.[2]
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Materials:
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Parental cancer cell line of interest (sensitive to AMG 193)
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Complete cell culture medium
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AMG 193 (or other PRMT5 inhibitor)
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Cell viability assay kit (e.g., CellTiter-Glo®)
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Sterile culture flasks and plates
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CO2 incubator
-
-
Procedure:
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Determine the initial IC50: Culture the parental cell line and perform a dose-response curve with AMG 193 to determine the initial IC50 value using a cell viability assay.
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Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing AMG 193 at a concentration equal to the IC50.
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Monitor and Passage: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of AMG 193.
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Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of AMG 193 in the culture medium. A typical increase is 1.5 to 2-fold.
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Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. At each dose escalation, a subset of cells may die, and the surviving population will be selected for further culture.
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Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay on the drug-treated cell population and compare the IC50 value to that of the original parental cell line. A stable, significant increase in the IC50 confirms the generation of a resistant cell line.
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Cryopreservation: At each stage of resistance development, it is advisable to cryopreserve vials of the cells for future experiments.
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2. Protocol for Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions for determining cell viability based on ATP quantification.
-
Materials:
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Cells cultured in opaque-walled 96-well plates
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CellTiter-Glo® Reagent
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Luminometer
-
-
Procedure:
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Plate Cells: Seed cells in a 96-well plate at the desired density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
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Treat with Drug: Add various concentrations of AMG 193 to the wells and incubate for the desired treatment period (e.g., 72 hours). Include wells with untreated cells (vehicle control) and wells with medium only (background control).
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Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
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Add Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Mix: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
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Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure Luminescence: Record the luminescence using a luminometer.
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Data Analysis: Subtract the average background luminescence from all experimental readings. Plot the luminescence values against the log of the drug concentration and use a non-linear regression model to calculate the IC50.
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3. Protocol for Western Blotting for SDMA and Phospho-ERK
This protocol provides a general workflow for detecting changes in protein levels and phosphorylation status, which are key indicators of PRMT5 and KRAS pathway activity, respectively.
-
Materials:
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Cell lysates
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SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., anti-SDMA, anti-phospho-ERK, anti-total ERK, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate (ECL)
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Imaging system
-
-
Procedure:
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Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
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Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Repeat the washing step (step 6).
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Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
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Imaging: Capture the chemiluminescent signal using a digital imaging system. Analyze the band intensities and normalize to a loading control like GAPDH or total protein levels.
-
Visualizations
Caption: AMG 193 Mechanism of Action in MTAP-Deleted Cancer Cells.
Caption: Potential Bypass Pathways Leading to AMG 193 Resistance.
Caption: Workflow for Developing and Characterizing AMG 193 Resistance.
References
Troubleshooting inconsistent results in AMG 193 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AMG 193. The information is designed to help address common issues and ensure the generation of reliable and consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 193?
A1: AMG 193 is a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates. AMG 193 preferentially binds to the MTA-bound PRMT5, leading to enhanced inhibition of its methyltransferase activity. This selective inhibition in MTAP-deleted cells induces DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[1][4]
Q2: In which types of cancer cell lines is AMG 193 expected to be most effective?
A2: AMG 193 is most effective in cancer cell lines harboring a homozygous deletion of the MTAP gene.[1][4] This genetic alteration is found in approximately 10-15% of all cancers, with a higher prevalence in certain malignancies such as glioblastoma, mesothelioma, bladder cancer, pancreatic cancer, and non-small cell lung cancer.[5] The efficacy of AMG 193 is directly linked to the accumulation of MTA in these cells, which is a consequence of MTAP deficiency.
Q3: What are the recommended storage and handling conditions for AMG 193?
A3: For long-term storage, AMG 193 powder should be kept at -20°C for up to three years. Stock solutions can be stored at -80°C for up to one year. It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles. For in vitro experiments, AMG 193 is soluble in DMSO.[6] Ensure the use of fresh, anhydrous DMSO as moisture can reduce its solubility.[6]
Q4: What are the known off-target effects of AMG 193?
A4: Preclinical studies have shown that AMG 193 is well-tolerated and does not have significant effects on normal hematopoietic lineages.[1] Its mechanism of action, which relies on the presence of high MTA levels, confers a high degree of selectivity for MTAP-deleted cancer cells over normal cells.[1][2] In clinical trials, the most common treatment-related adverse events have been nausea, vomiting, and fatigue.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for AMG 193 vary significantly between experiments using the same MTAP-deleted cell line. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Culture Conditions | Ensure consistent cell culture conditions, including media composition, serum percentage, and incubator CO2 and temperature levels. Variations in these factors can alter cell growth rates and drug sensitivity.[1][4] Maintain a consistent cell passage number, as high passage numbers can lead to phenotypic drift. |
| Cell Seeding Density | Inconsistent cell seeding density can significantly impact IC50 values.[8] Optimize and strictly adhere to a standardized seeding protocol. Ensure even cell distribution in each well by thoroughly resuspending cells before plating. |
| Drug Preparation and Storage | Prepare fresh dilutions of AMG 193 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[6] Confirm the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Assay-Specific Variability | The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results.[9][10] Ensure the chosen assay is appropriate for your cell line and that the incubation times are optimized. Normalize results to untreated controls on the same plate to minimize plate-to-plate variation.[7] |
Issue 2: Weak or No Reduction in Symmetric Dimethylarginine (SDMA) Levels
Question: I am not observing the expected decrease in SDMA levels via Western blot after treating MTAP-deleted cells with AMG 193. Why might this be?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal AMG 193 concentration and treatment duration for observing a significant reduction in SDMA levels in your specific cell line. |
| Western Blotting Technique | Optimize your Western blot protocol. Ensure complete protein transfer, especially for lower molecular weight proteins. Use a validated primary antibody for SDMA and optimize its concentration. Employ an appropriate blocking buffer, as some may mask the epitope.[11][12] |
| Low Target Protein Abundance | If the basal level of SDMA is low in your cell line, detecting a further reduction can be challenging. Increase the amount of protein loaded onto the gel or consider using a more sensitive detection method.[13] |
| Incorrect Cell Line MTAP Status | Verify the MTAP deletion status of your cell line. The MTA-cooperative mechanism of AMG 193 is dependent on this genetic alteration. |
Issue 3: Inconsistent G2/M Cell Cycle Arrest
Question: I am seeing variable or no G2/M arrest in my flow cytometry data after AMG 193 treatment. What could be the issue?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Treatment | As with SDMA reduction, the induction of cell cycle arrest is dose- and time-dependent. Optimize the concentration and duration of AMG 193 treatment for your cell line. |
| Flow Cytometry Staining and Acquisition | Ensure proper cell fixation and permeabilization. Use an appropriate DNA-binding dye (e.g., propidium iodide) and ensure sufficient staining time.[5] Run samples at a low flow rate to improve resolution between cell cycle phases.[14] |
| Cell Proliferation State | For cell cycle analysis, it is crucial that the cells are in an exponential growth phase at the time of treatment. Contact inhibition in overly confluent cultures can lead to a G1 arrest, masking any drug-induced G2/M arrest.[15] |
| Data Analysis | Use appropriate software for cell cycle analysis and ensure correct gating of cell populations to distinguish between G0/G1, S, and G2/M phases. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed MTAP-deleted cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of AMG 193 in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest AMG 193 dose.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
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Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
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Measurement: Mix the contents on an orbital shaker to induce cell lysis. Measure luminescence using a plate reader.
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Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results and calculate the IC50 value using appropriate software.
Western Blot for SDMA
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Cell Lysis: Treat cells with AMG 193 for the optimized time and dose. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of AMG 193 in MTAP-deleted vs. wild-type cells.
References
- 1. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
- 12. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Improving the therapeutic window of PRMT5 inhibitors like AMG 193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRMT5 inhibitors, such as AMG 193.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and what is its role in cancer?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by adding methyl groups to arginine residues on histone and non-histone proteins.[1][2] This modification, known as symmetric dimethylation (SDMA), can regulate gene expression, RNA splicing, DNA repair, and signal transduction pathways.[3][4] In many cancers, PRMT5 is overexpressed and its activity is heightened, which is often associated with poor clinical outcomes.[3][4] By promoting cell proliferation, survival, and immune evasion, PRMT5 contributes to tumor growth and progression, making it an attractive therapeutic target.[3]
Q2: How do PRMT5 inhibitors like AMG 193 work?
PRMT5 inhibitors are a class of drugs designed to block the enzymatic activity of PRMT5.[1] AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor.[5] This means it preferentially binds to and inhibits PRMT5 when it is in a complex with methylthioadenosine (MTA).[6][7] This mechanism is particularly effective in cancers with a specific genetic deletion called MTAP (methylthioadenosine phosphorylase) deletion.[5][8] Loss of MTAP leads to an accumulation of MTA within cancer cells, making them highly sensitive to MTA-cooperative PRMT5 inhibitors like AMG 193, while sparing normal, healthy cells.[5][9] This targeted approach creates a "synthetic lethality" in MTAP-deleted tumors.[10]
Q3: What is the "therapeutic window" and why is it important for PRMT5 inhibitors?
The therapeutic window refers to the range of drug concentrations that produces a therapeutic effect without causing significant toxicity. For PRMT5 inhibitors, a wider therapeutic window is crucial because PRMT5 is also essential for the function of normal, healthy cells, particularly in the hematopoietic system.[11][12] First-generation PRMT5 inhibitors often had a narrow therapeutic window, leading to dose-limiting toxicities like anemia and thrombocytopenia.[5][9][12] MTA-cooperative inhibitors like AMG 193 are designed to have a wider therapeutic window by selectively targeting cancer cells with MTAP deletions, thus minimizing effects on normal tissues.[11][13]
Section 2: Troubleshooting Experimental Issues
Q1: I am not observing the expected decrease in cell viability after treating my cancer cell line with a PRMT5 inhibitor. What could be the reason?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Sensitivity:
-
MTAP Status: Confirm the MTAP status of your cell line. MTA-cooperative inhibitors like AMG 193 are most effective in MTAP-deleted cells.[5][6]
-
PRMT5 Dependence: Some cell lines may not be as dependent on PRMT5 for survival. You can assess PRMT5 dependence using RNAi or CRISPR knockdown experiments.[14]
-
-
Inhibitor Concentration and Incubation Time:
-
Dose-Response: Perform a dose-response curve with a wider range of inhibitor concentrations to determine the IC50 for your specific cell line.
-
Time Course: Extend the incubation time. The effects of PRMT5 inhibition on cell viability can be delayed, sometimes taking 48-96 hours or longer to become apparent.[15]
-
-
Experimental Conditions:
-
Reagent Quality: Ensure the inhibitor is properly stored and has not degraded.
-
Cell Culture Conditions: Maintain optimal cell culture conditions, as stressed cells may respond differently.
-
Q2: My Western blot for symmetric dimethylarginine (SDMA) is not showing a decrease after PRMT5 inhibitor treatment. What should I check?
-
Antibody Specificity: Ensure you are using a validated antibody that specifically recognizes the SDMA mark on your protein of interest or a global SDMA antibody.
-
Treatment Duration: The reduction in SDMA levels may take time. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal time point for observing a decrease.
-
Inhibitor Potency: Verify the concentration and activity of your PRMT5 inhibitor.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes.
Q3: My co-immunoprecipitation (Co-IP) experiment to validate a PRMT5 protein-protein interaction is failing. What are some common pitfalls?
-
Lysis Buffer: Use a gentle lysis buffer that preserves protein-protein interactions. Buffers with high salt concentrations or harsh detergents can disrupt these interactions.
-
Antibody Selection: Use an antibody that is validated for IP and recognizes the native conformation of your bait protein.[16] Polyclonal antibodies are often preferred for Co-IP as they can recognize multiple epitopes.[16]
-
Washing Steps: The number and stringency of wash steps are critical. Too many or too stringent washes can disrupt weak or transient interactions, while insufficient washing will result in high background.
-
Controls: Include appropriate positive and negative controls. A positive control could be a known interaction partner, while a negative control could be an isotype-matched antibody.[16]
Section 3: Improving the Therapeutic Window
Q1: How can the therapeutic window of PRMT5 inhibitors be improved?
Improving the therapeutic window of PRMT5 inhibitors is a key focus of current research. Strategies include:
-
Targeted Delivery: Developing methods to deliver the inhibitor specifically to tumor cells, minimizing exposure to healthy tissues.
-
Combination Therapies: Combining PRMT5 inhibitors with other anti-cancer agents can allow for lower, less toxic doses of each drug while achieving a synergistic effect.[17]
-
Next-Generation Inhibitors: Designing novel inhibitors with greater selectivity for cancer cells, such as MTA-cooperative inhibitors like AMG 193, which exploit tumor-specific vulnerabilities.[11]
Q2: What are some promising combination therapies with PRMT5 inhibitors?
Preclinical and clinical studies are exploring several combination strategies:
-
BCL-2 Inhibitors: Combining PRMT5 inhibitors with BCL-2 inhibitors like venetoclax has shown synergistic cell death in mantle cell lymphoma models.[17]
-
Chemotherapy: AMG 193 has shown synergy with chemotherapeutic agents like carboplatin and paclitaxel in preclinical models.[14]
-
Targeted Therapies: Combination with KRAS G12C inhibitors like sotorasib has demonstrated enhanced anti-tumor activity.[6][7]
-
Immune Checkpoint Inhibitors: MTA-cooperative PRMT5 inhibitors may enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy in MTAP-loss tumors.[18][19]
Section 4: Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of a PRMT5 inhibitor on cancer cell proliferation.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor (e.g., AMG 193)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[20]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[20]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for SDMA Levels
This protocol is to assess the pharmacodynamic effect of a PRMT5 inhibitor.
Materials:
-
6-well plates
-
Cancer cell line
-
PRMT5 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the PRMT5 inhibitor or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein interaction partners of PRMT5.
Materials:
-
Cell culture dishes
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Anti-PRMT5 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with a lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse cultured cells with Co-IP lysis buffer.[16]
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PRMT5 antibody or control IgG overnight at 4°C.[16]
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours.[16]
-
Wash the beads several times with wash buffer to remove non-specific binders.[16]
-
Elute the bound proteins from the beads using elution buffer.[16]
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.
Section 5: Quantitative Data
Table 1: Preclinical Efficacy of AMG 193 in MTAP-null vs. MTAP WT cells
| Cell Line | MTAP Status | AMG 193 IC50 |
| HCT116 | WT | > 4 µM[14] |
| HCT116 | Null | 0.1 µM[14] |
Table 2: Clinical Activity of AMG 193 in MTAP-deleted Solid Tumors (Phase 1 Trial) [5][21]
| Tumor Type | Objective Response Rate (ORR) |
| Non-Small Cell Lung Cancer (NSCLC) | 18.2% |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 12.5% |
| Biliary Tract Cancer | 18.2% |
Table 3: Common Treatment-Related Adverse Events of AMG 193 (Any Grade) [5][21]
| Adverse Event | Frequency |
| Nausea | 57.5% |
| Vomiting | 34.5% |
| Fatigue | 25.3% |
Section 6: Visualizations
Caption: Simplified PRMT5 signaling pathways in cancer.
Caption: Mechanism of action of AMG 193.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. onclive.com [onclive.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. tangotx.com [tangotx.com]
- 12. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5 inhibitors: Therapeutic potential in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. broadpharm.com [broadpharm.com]
- 21. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Pill burden and patient compliance with AMG 193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 193.
Frequently Asked Questions (FAQs)
General Information
-
What is AMG 193 and what is its mechanism of action? AMG 193 is a first-in-class, orally bioavailable, and CNS-penetrant small molecule inhibitor.[1] It functions as an MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[2][3] AMG 193 selectively targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3][4] This deletion leads to an accumulation of MTA in the cancer cells, and AMG 193 preferentially binds to the MTA-PRMT5 complex, leading to potent inhibition of PRMT5 activity.[2][4] This selective inhibition in MTAP-deleted cells spares normal tissues where MTA levels are low, inducing synthetic lethality in the cancer cells.[2][4][5]
-
What is the downstream effect of PRMT5 inhibition by AMG 193? Inhibition of PRMT5 by AMG 193 in MTAP-deleted cancer cells leads to several downstream effects, including the induction of DNA damage, cell cycle arrest (primarily in the G2/M phase), and an increase in aberrant alternative mRNA splicing.[2][6] These cellular consequences ultimately result in antitumor activity.[2][6][7]
Clinical Trial Information
-
What is the typical dosing regimen for AMG 193 in clinical trials and how does this relate to pill burden? In the phase I dose-escalation study (NCT05094336), AMG 193 was administered orally once daily (o.d.) or twice daily (b.i.d.).[1][8] Doses ranged from 40 mg to 1600 mg once daily, with a 600 mg twice-daily regimen also being explored.[1][8] The maximum tolerated dose was determined to be 1200 mg once daily.[1][8] High doses, such as the 1600 mg once-daily regimen, were found to be intolerable due to adverse events.[9] Dosing amendments were made in some cases due to gastrointestinal events stemming from an "excessive pill burden".[9]
-
What is known about patient compliance with AMG 193? While specific patient compliance rates are not detailed in the provided search results, the reported adverse events can pose challenges to compliance. The most common treatment-related adverse events were gastrointestinal in nature, including nausea, vomiting, and fatigue.[1][3] These side effects, particularly at higher doses, could potentially impact a patient's ability to adhere to the prescribed treatment regimen.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Potency (High IC50) in Cell Viability Assays | Cell line is not MTAP-deleted. | Confirm the MTAP status of your cell line. AMG 193 is significantly more potent in MTAP-null cells.[10] |
| Incorrect assay setup. | Ensure the assay is run at or below the Km for the substrates to favor competitive inhibitors.[11] | |
| Compound instability. | Check the stability of AMG 193 in your culture media. | |
| Inconsistent Results Between Experiments | Cell passage number and confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Reagent variability. | Use freshly prepared reagents and ensure consistent lot numbers for critical components. | |
| Off-Target Effects Observed | High compound concentration. | Use the lowest effective concentration of AMG 193 to minimize off-target effects.[12] Consider performing a dose-response curve to identify the optimal concentration. |
| Non-specific binding. | Include appropriate negative controls, such as a structurally related inactive compound or vehicle-only treatment.[12] |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Efficacy in Xenograft Models | Tumor model is not MTAP-deleted. | Verify the MTAP status of the cell line used for the xenograft. |
| Insufficient drug exposure. | Assess the pharmacokinetic profile of AMG 193 in your animal model to ensure adequate tumor exposure. | |
| Animal health issues. | Monitor animals for signs of toxicity, such as weight loss or changes in behavior, which could impact tumor growth. | |
| Toxicity Observed in Animal Models | High dosage. | Reduce the dose of AMG 193. The reported maximum tolerated dose in the phase I trial was 1200 mg o.d.[1][8] |
| Formulation issues. | Ensure the vehicle used for administration is well-tolerated by the animals. |
Data Presentation
Summary of Phase I Clinical Trial Data for AMG 193 (NCT05094336)
| Parameter | Details | Reference |
| Patient Population | Patients with advanced MTAP-deleted solid tumors. | [1][3] |
| Dosing Regimens | Oral, once daily (40-1600 mg) or twice daily (600 mg). | [1][8] |
| Maximum Tolerated Dose | 1200 mg once daily. | [1][8] |
| Objective Response Rate (ORR) | 21.4% in efficacy-assessable patients at active and tolerable doses (800 mg o.d., 1200 mg o.d., or 600 mg b.i.d.). | [1] |
| Common Treatment-Related Adverse Events (Any Grade) | Nausea (48.8%), fatigue (31.3%), vomiting (30.0%). | [1] |
| Dose-Limiting Toxicities | Nausea, vomiting, fatigue, hypersensitivity reaction, and hypokalemia at doses ≥240 mg. | [1] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Seed MTAP-deleted and wild-type cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of AMG 193 in culture medium.
-
Treatment: Treat the cells with varying concentrations of AMG 193 for 72-120 hours. Include a vehicle-only control.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of AMG 193 and use a non-linear regression model to calculate the IC50 value.
Western Blot for Symmetric Dimethylarginine (SDMA)
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for SDMA. Follow this with incubation with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Caption: General experimental workflow for small molecule inhibitor development.
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.biomol.com [resources.biomol.com]
Addressing dose-limiting toxicities of AMG 193
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 193. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3] In normal cells, PRMT5 activity is partially regulated by methylthioadenosine (MTA). Tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene accumulate high levels of MTA.[2][4] AMG 193 selectively binds to the PRMT5-MTA complex, leading to complete inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal, MTAP-wild-type cells.[1][5][6] This targeted inhibition induces DNA damage, cell cycle arrest at the G2/M phase, and alterations in mRNA splicing, ultimately leading to tumor cell death.[5][7]
Q2: What are the known dose-limiting toxicities (DLTs) of AMG 193 in clinical trials?
A2: The primary dose-limiting toxicities observed in the Phase 1 clinical trial (NCT05094336) of AMG 193 were nausea, vomiting, and fatigue.[8] Other reported DLTs at doses of 240 mg and higher included hypersensitivity reaction and hypokalemia.[8] A key finding from preclinical and clinical studies is the absence of clinically significant myelosuppression, such as thrombocytopenia and anemia, which were common with first-generation, non-selective PRMT5 inhibitors.[9]
Q3: How can nausea and vomiting associated with AMG 193 be managed in a clinical research setting?
A3: In the clinical trial setting, nausea and vomiting were generally manageable.[10] Standard anti-emetic medications, such as 5-HT3 receptor antagonists (e.g., ondansetron) and dopamine D2 receptor antagonists, can be considered for prophylaxis and treatment.[11][12] It is recommended to administer pre-medication with a two or three-drug combination regimen (e.g., dexamethasone with a 5-HT3 or NK1 receptor antagonist) for the prevention of chemotherapy-induced nausea and vomiting (CINV).[13] Providing patients with clear instructions for at-home management is also crucial.[13]
Troubleshooting Guides
Preclinical Assessment of AMG 193 Efficacy and Toxicity
Issue 1: High variability in cell viability assays (e.g., MTT assay) when assessing AMG 193 cytotoxicity.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Tip: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter to accurately determine cell concentration. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[14]
-
-
Possible Cause 2: Interference from serum components or phenol red in the culture medium.
-
Troubleshooting Tip: For the final step of the MTT assay, it is advisable to use serum-free medium to avoid background noise. If phenol red is present, use a medium without it or include appropriate background controls (medium only + MTT reagent).
-
-
Possible Cause 3: Incomplete solubilization of formazan crystals.
-
Troubleshooting Tip: After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle mixing or shaking on an orbital shaker for at least 15 minutes. Visually inspect the wells before reading the absorbance.
-
Issue 2: Difficulty in interpreting cell cycle analysis data after AMG 193 treatment.
-
Possible Cause 1: Cell clumping leading to inaccurate flow cytometry readings.
-
Troubleshooting Tip: When fixing cells with cold 70% ethanol, add it dropwise to the cell pellet while gently vortexing to prevent aggregation.[15] Ensure a single-cell suspension before acquiring data on the flow cytometer.
-
-
Possible Cause 2: RNA staining by propidium iodide (PI).
-
Possible Cause 3: Inappropriate gating during flow cytometry analysis.
-
Troubleshooting Tip: Use a dot plot of PI area versus height or width to gate out doublets and clumps, ensuring that only single cells are included in the final analysis.[1]
-
Data Presentation
Table 1: Summary of Treatment-Related Adverse Events (AEs) in the Dose-Expansion Phase of the AMG 193 Phase 1 Trial
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| Nausea | 57.5 | 4.6 |
| Vomiting | 34.5 | 3.4 |
| Fatigue | 25.3 | 1.1 |
Data from the NCT05094336 trial.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for assessing the effect of AMG 193 on the viability of adherent cancer cell lines.
Materials:
-
AMG 193 (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the final incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of AMG 193 and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Remove the culture medium and add 100 µL of serum-free medium to each well.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to AMG 193 treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[1]
Assessment of Target Engagement: Symmetric Dimethylarginine (SDMA) Assay
This protocol provides a general workflow for a competitive ELISA to measure SDMA levels in cell lysates or plasma.
Materials:
-
SDMA ELISA kit (commercial kits are available)
-
Cell lysis buffer or plasma samples
-
Microplate reader
Procedure:
-
Prepare cell lysates or collect plasma samples according to standard procedures.
-
Prepare standards and samples as per the ELISA kit manufacturer's instructions. This typically involves a derivatization step (acylation) to make SDMA immunoreactive.[16]
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the detection antibody (e.g., rabbit anti-SDMA antiserum) to each well.[16]
-
Incubate as specified in the kit protocol (often overnight at 4°C).[16]
-
Wash the plate multiple times to remove unbound reagents.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add the TMB substrate and incubate until color development.
-
Stop the reaction and read the absorbance at 450 nm. The signal intensity is inversely proportional to the SDMA concentration.[16]
Analysis of Alternative Splicing: RT-PCR
This protocol outlines a semi-quantitative RT-PCR method to detect changes in alternative splicing induced by AMG 193.
Materials:
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking the alternative splicing event of interest
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
Treat cells with AMG 193 or a vehicle control for the desired time.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Design PCR primers that flank the exon(s) subject to alternative splicing. This allows for the amplification of multiple isoforms in a single reaction.[17]
-
Perform PCR using the synthesized cDNA as a template.
-
Separate the PCR products by agarose gel electrophoresis. Different splice variants will appear as bands of different sizes.[17]
-
Quantify the band intensities using densitometry to determine the relative abundance of each splice isoform.
Visualizations
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells versus normal cells.
Caption: A logical workflow for troubleshooting unexpected experimental results with AMG 193.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled Semi-quantitative RT-PCR Assay for the Analysis of Alternative Splicing of Interleukin Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 8. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. manilatimes.net [manilatimes.net]
- 11. Nausea and Vomiting in 2021: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newest Drugs for Chronic Unexplained Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gilead.com [gilead.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. dld-diagnostika.de [dld-diagnostika.de]
- 17. bitesizebio.com [bitesizebio.com]
Technical Support Center: AMG 193 Preclinical Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of AMG 193 in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 193?
A1: AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor.[1][2] It selectively targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates.[5] AMG 193 preferentially binds to the PRMT5-MTA complex, leading to the inhibition of PRMT5 enzymatic activity.[3][6] This inhibition disrupts RNA splicing, gene expression, and DNA repair, ultimately causing cell cycle arrest and cell death in cancer cells while sparing normal tissues.[7]
Q2: How does AMG 193 achieve its selectivity for MTAP-deleted cancer cells?
A2: The selectivity of AMG 193 is driven by its MTA-cooperative mechanism. The deletion of the MTAP gene in cancer cells leads to a buildup of MTA.[5] AMG 193 has a higher affinity for PRMT5 when it is already bound to MTA.[3][6] This allows for potent inhibition of PRMT5 specifically in MTAP-deleted tumor cells where MTA levels are high, while having minimal effect on normal cells with functional MTAP and low MTA levels.[3][4]
Q3: What are the key downstream effects of PRMT5 inhibition by AMG 193 in preclinical models?
A3: In preclinical models, PRMT5 inhibition by AMG 193 in MTAP-deleted cells leads to several key downstream effects, including:
-
A reduction in symmetric dimethylarginine (SDMA) levels, a pharmacodynamic biomarker of PRMT5 activity.[1]
Troubleshooting Guide
Problem 1: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Incorrect formulation or administration.
-
Solution: Ensure the formulation is prepared correctly as a suspension in 2% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 at pH 2.0.[6] The suspension should be mixed well before each oral administration (PO).[6] Verify the accuracy of the dosing volume based on the most recent animal body weights.
-
-
Possible Cause 2: Variability in MTAP status of the tumor model.
-
Solution: Confirm the MTAP deletion status of the cell line or patient-derived xenograft (PDX) model being used. AMG 193 is most effective in models with homozygous MTAP deletion.[1] It is recommended to perform genomic or immunohistochemical analysis to verify MTAP status prior to initiating in vivo studies.
-
-
Possible Cause 3: Insufficient drug exposure.
-
Solution: Review the dosing regimen. Preclinical studies have shown dose-dependent tumor growth inhibition with daily oral administration.[6] Consider dose escalation studies to determine the optimal dose for your specific model. Pharmacokinetic analysis can also be performed to assess drug exposure in the animals.
-
Problem 2: Unexpected toxicity or adverse effects in study animals.
-
Possible Cause 1: Off-target effects at high doses.
-
Solution: While AMG 193 is generally well-tolerated in preclinical models with no significant impact on hematopoietic cell lineages, high doses may lead to adverse effects.[3][6] Monitor animal body weight twice weekly.[6] If significant weight loss or other signs of toxicity are observed, consider reducing the dose or the frequency of administration. In a phase 1 clinical trial, the 1600 mg dose was not tolerated due to grade 3 nausea and fatigue.[8]
-
-
Possible Cause 2: Formulation issues leading to poor tolerability.
-
Solution: Ensure the formulation is homogenous and the pH is correctly adjusted. Improper formulation could lead to gastrointestinal irritation.
-
Problem 3: Difficulty in assessing pharmacodynamic effects.
-
Possible Cause 1: Suboptimal sample collection timing.
-
Solution: To measure the reduction in the pharmacodynamic marker SDMA, time sample collection appropriately. In one study, tumors were collected 4 hours after the last dose for SDMA analysis.[9]
-
-
Possible Cause 2: Insensitive assay for SDMA detection.
-
Solution: Utilize a validated and sensitive method for SDMA detection, such as an SDMA ELISA, for tumor tissue analysis.[9]
-
Data Presentation
Table 1: In Vivo Efficacy of AMG 193 in Xenograft Models
| Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| HCT116 MTAP-deleted CDX | Colon Cancer | Daily PO administration | Dose-dependent tumor growth inhibition | [6] |
| H838 CDX | Non-Small Cell Lung Cancer | Daily PO administration | Significant tumor growth inhibition | [9] |
| Pancreatic PDX | Pancreatic Cancer | Daily PO administration | Tumor growth inhibition | [9] |
| Lung PDX | Lung Cancer | Daily PO administration | Tumor growth inhibition | [9] |
| Melanoma PDX | Melanoma | Daily PO administration | Tumor growth inhibition | [9] |
| Esophageal PDX | Esophageal Cancer | Daily PO administration | Tumor growth inhibition | [9] |
| BxPC-3 Xenograft | Pancreatic Cancer | 100 mg/kg QD, PO | 96% Tumor Growth Inhibition (TGI) | [5] |
| U87MG Xenograft | Glioblastoma | 100 mg/kg QD, PO | 88% Tumor Growth Inhibition (TGI) | [5] |
Table 2: Preclinical Dosing and Formulation of AMG 193
| Parameter | Details | Reference |
| Formulation | 2% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 in water, pH adjusted to 2.0 | [6] |
| Storage | 2°C–8°C, protected from light | [6] |
| Administration Route | Oral (PO) | [6] |
| Dosing Frequency | Typically once daily (QD) | [6] |
| Reported Doses | Up to 100 mg/kg in mice | [6] |
Experimental Protocols
Protocol 1: Preparation of AMG 193 Formulation for Oral Administration
-
Materials:
-
AMG 193 powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween-80
-
Sterile water
-
HCl or NaOH for pH adjustment
-
-
Procedure:
-
Prepare a 2% HPMC solution by slowly adding HPMC to sterile water while stirring.
-
Add 0.1% Tween-80 to the HPMC solution and mix thoroughly.
-
Weigh the required amount of AMG 193 powder and suspend it in the vehicle.
-
Adjust the pH of the suspension to 2.0 using HCl or NaOH.
-
Store the formulation at 2°C–8°C and protect it from light.
-
Before each use, ensure the suspension is mixed well to ensure homogeneity.
-
Protocol 2: In Vivo Xenograft Study Workflow
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG) for tumor cell implantation.
-
Tumor Implantation: Subcutaneously implant cancer cells with confirmed MTAP deletion into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor dimensions twice weekly using calipers.[6]
-
Randomization: Randomize animals into vehicle control and treatment groups.
-
Treatment Administration: Administer AMG 193 or vehicle orally once daily at the predetermined dose.
-
Monitoring: Monitor tumor volume and animal body weight twice weekly.[6]
-
Endpoint: Continue treatment for the specified duration or until tumors reach a predetermined endpoint.
-
Sample Collection: At the end of the study, collect tumors and blood for pharmacodynamic (e.g., SDMA levels) and pharmacokinetic analysis.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
ST-193 Demonstrates Superior Efficacy Over Ribavirin in the Treatment of Lassa Fever in a Guinea Pig Model
For Immediate Release
[City, State] – [Date] – A preclinical study evaluating the efficacy of the novel antiviral compound ST-193 compared to the current standard of care, ribavirin, for the treatment of Lassa fever has shown significantly better outcomes for this compound. The study, conducted in a lethal guinea pig model of Lassa virus (LASV) infection, revealed that this compound treatment resulted in a substantial survival benefit and a marked reduction in viral load, while ribavirin-treated animals succumbed to the disease. These findings position this compound as a promising therapeutic candidate for Lassa fever, a viral hemorrhagic fever endemic to West Africa with high mortality rates.
The direct comparison in strain 13 guinea pigs infected with a lethal dose of Lassa virus (Josiah strain) demonstrated that this compound conferred a 62.5% survival rate. In stark contrast, both the ribavirin-treated and vehicle control groups showed 0% survival.[1][2][3] Furthermore, this compound treatment led to a 2-3 log reduction in viremia compared to the vehicle-treated controls, indicating potent antiviral activity in vivo.[1][2][3]
Comparative Efficacy Data
The quantitative outcomes of the head-to-head comparison between this compound and ribavirin are summarized below.
| Efficacy Endpoint | This compound (25 mg/kg & 80 mg/kg) | Ribavirin (25 mg/kg) | Vehicle Control |
| Survival Rate | 62.5% (10/16)[1][2][3] | 0% (0/8)[1][2][3] | 0% (0/7)[1][2][3] |
| Viremia Reduction (Day 14) | 2-3 log reduction vs. control[1][2][3] | Minimal effect on viremia[1] | High viremia (2 x 10^5 pfu/ml)[1] |
| Mean Viremia (Day 14) | 4 x 10^2 pfu/ml[1] | 3.5 x 10^4 pfu/ml[1] | 2 x 10^5 pfu/ml[1] |
| Clinical Signs | Fewer signs of disease[1][2][3] | Severe disease progression[1][2][3] | Severe disease progression[1][2][3] |
| Body Temperature | Return to normal by day 19[1][2][3] | Remained elevated[1] | Remained elevated[1] |
Mechanisms of Action
The distinct mechanisms of action of this compound and ribavirin likely underlie their differing efficacy profiles.
This compound is a potent, small-molecule inhibitor of arenavirus entry.[1] It specifically targets the GP2 subunit of the Lassa virus envelope glycoprotein, a key component of the viral fusion machinery.[4] By inhibiting the pH-dependent membrane fusion step, this compound effectively blocks the virus from entering host cells, thereby preventing the initiation of viral replication.[4][5]
Ribavirin , a broad-spectrum antiviral nucleoside analog, has several proposed mechanisms of action.[6] However, in the context of Lassa virus infection, recent studies suggest its primary benefit may not be direct antiviral activity.[7][8] Instead, mathematical modeling and experimental data point towards a mechanism where ribavirin protects infected cells from dying, potentially by reducing the inflammatory response.[7][8][9] This immunomodulatory effect contrasts with the direct virus-targeting action of this compound.
Experimental Protocols
The comparative efficacy of this compound and ribavirin was evaluated in a well-established lethal model of Lassa fever using inbred strain 13 guinea pigs.
Animal Model and Virus:
-
Animal Model: In-bred strain 13 guinea pigs, a lethal model for Lassa fever.[1]
Treatment Regimen:
-
Group 1 (this compound): Administered 25 mg/kg of this compound intraperitoneally (i.p.).[1][2]
-
Group 2 (this compound): Administered 80 mg/kg of this compound i.p.[1][2]
-
Group 3 (Ribavirin): Administered 25 mg/kg of ribavirin i.p.[1][2]
-
Group 4 (Vehicle Control): Administered the vehicle solution i.p.[1][2]
-
Treatment was initiated one hour before infection with a lethal dose of Lassa virus and continued once daily for 14 days.[1][2]
Efficacy Assessment:
-
Survival: Animals were monitored daily for 30 days post-infection.[10]
-
Viremia: Blood samples were collected on days 7 and 14 post-infection to determine viral titers by plaque assay.[1]
-
Clinical Observations: Animals were monitored daily for clinical signs of disease, including changes in body weight, body temperature, and overall morbidity.[1]
Visualizing the Pathways and Processes
To further elucidate the experimental design and the molecular mechanisms of these antiviral agents, the following diagrams are provided.
Caption: Experimental workflow for the in vivo comparison of this compound and ribavirin.
Caption: Comparative mechanisms of action for this compound and Ribavirin against Lassa virus.
References
- 1. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Determining Ribavirin's mechanism of action against Lassa virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining Ribavirin’s mechanism of action against Lassa virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the arenavirus entry inhibitor ST-193 with other notable alternatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Introduction to Arenavirus Entry Inhibition
Arenaviruses, a family of enveloped RNA viruses, include several members that cause severe hemorrhagic fevers in humans, such as Lassa, Junín, Machupo, Guanarito, and Sabiá viruses. The entry of arenaviruses into host cells is a critical first step in their lifecycle and presents a key target for antiviral therapeutics. This process is mediated by the viral glycoprotein complex (GPC), which is composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP). After the virus binds to its cellular receptor and is taken into an endosome, the acidic environment of the endosome triggers a conformational change in the GPC, leading to the fusion of the viral and endosomal membranes and the release of the viral contents into the cytoplasm. Entry inhibitors are designed to block this process, thereby preventing infection.
Mechanism of Action of this compound and Related Inhibitors
This compound is a potent, broad-spectrum arenavirus entry inhibitor identified through high-throughput screening.[1][2] It belongs to a class of benzimidazole derivatives.[1] The primary mechanism of action for this compound and several other chemically distinct arenavirus entry inhibitors is the stabilization of the pre-fusion conformation of the viral GPC.[3] These inhibitors are thought to bind to a pocket at the interface of the GP2 and SSP subunits, preventing the pH-dependent conformational changes necessary for membrane fusion.[3][4] This mechanism has been supported by the identification of drug-resistance mutations in the transmembrane region of GP2.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other arenavirus entry inhibitors against various arenaviruses, primarily based on pseudovirus neutralization assays. It is important to note that IC50 and EC50 values can vary between studies due to different experimental conditions (e.g., cell lines, virus strains, assay formats).
Table 1: In Vitro Potency (IC50/EC50 in nM) of this compound and Analogs Against Arenavirus Pseudotypes
| Inhibitor | Lassa Virus (LASV) | Junín Virus (JUNV) | Machupo Virus (MACV) | Guanarito Virus (GTOV) | Sabiá Virus (SABV) | Tacaribe Virus (TCRV) | Chapare Virus (CHAPV) |
| This compound | 1.6[1][2] | 0.62[5] | 3.1[5] | 0.44[5] | 0.2 - 12[1][2] | inhibited | inhibited |
| LHF-535 | ~0.2-0.8 (2-6 fold more potent than this compound)[3] | more potent than this compound | more potent than this compound | more potent than this compound | more potent than this compound | more potent than this compound | more potent than this compound |
| ST-37 | 5 - 100 | 5 - 100 | 5 - 100 | 5 - 100 | 5 - 100 | - | - |
Note: this compound is reported to be more potent than ST-37.[3]
Table 2: In Vitro Potency (IC50 in µM) of Other Arenavirus Entry Inhibitors
| Inhibitor | Lassa Virus (LASV) | Junín Virus (JUNV) | Machupo Virus (MACV) | Guanarito Virus (GTOV) | Lymphocytic Choriomeningitis Virus (LCMV) | Pichinde Virus (PICV) |
| Arbidol | 1.42[3] | 0.55[3] | - | - | 2.51[3] | 7.4[3] |
| 8C1 | <1 | <1 | <1 | <1 | - | - |
| 16G8 | <1 | <1 | <1 | <1 | - | - |
| 17C8 | <1 | <1 | <1 | <1 | - | - |
| ST-294 | - | inhibited | inhibited | inhibited | - | - |
In Vivo Efficacy of this compound
This compound has demonstrated protective efficacy in a lethal Lassa virus challenge model in guinea pigs.[6] When administered intraperitoneally, this compound treatment resulted in a significant survival benefit compared to vehicle and ribavirin-treated controls.
Table 3: In Vivo Efficacy of this compound against Lassa Virus in Guinea Pigs
| Treatment Group | Dose | Survival Rate | Viremia Reduction | Reference |
| This compound | 25 or 80 mg/kg/day | 62.5% (10/16) | 2-3 log reduction | [6] |
| Ribavirin | 25 mg/kg/day | 0% (0/8) | - | [6] |
| Vehicle | - | 0% (0/7) | - | [6] |
Experimental Protocols
Pseudovirus Neutralization Assay
This assay is a common method to screen for and characterize viral entry inhibitors in a BSL-2 setting.
Principle: Replication-defective viral particles (e.g., lentivirus or VSV) are engineered to express the arenavirus GPC on their surface and a reporter gene (e.g., luciferase or GFP) in their genome. These "pseudoviruses" can infect target cells in a GPC-dependent manner, leading to the expression of the reporter gene. The activity of an entry inhibitor is measured by the reduction in reporter gene expression.
Detailed Methodology:
-
Cell Seeding: Seed target cells (e.g., HEK293T) in a 96-well plate at an appropriate density to reach confluence on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Virus-Inhibitor Incubation: Mix the pseudovirus with the diluted inhibitor and incubate at 37°C for 1 hour.
-
Infection: Add the virus-inhibitor mixture to the target cells.
-
Incubation: Incubate the infected cells at 37°C for 48-72 hours.
-
Readout: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, quantify the number of fluorescent cells using a microscope or flow cytometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
GP-Mediated Cell-Cell Fusion Assay
This assay specifically measures the ability of an inhibitor to block the fusion of cell membranes mediated by the arenavirus GPC.
Principle: Two populations of cells are used: "effector" cells that express the arenavirus GPC and a viral polymerase (e.g., T7 polymerase), and "target" cells that express a reporter gene (e.g., luciferase) under the control of the corresponding promoter (e.g., T7 promoter). When the two cell populations are mixed and exposed to a low pH buffer (mimicking the endosomal environment), the GPC on the effector cells will mediate fusion with the target cells. This fusion allows the polymerase from the effector cell to access and transcribe the reporter gene in the target cell. The activity of an inhibitor is measured by the reduction in reporter gene expression.
Detailed Methodology:
-
Cell Preparation: Prepare effector cells by transfecting them with a plasmid encoding the arenavirus GPC and infecting them with a vaccinia virus expressing T7 polymerase. Prepare target cells by infecting them with a vaccinia virus containing a T7 promoter-driven reporter gene.
-
Co-culture: Mix the effector and target cells in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the co-culture.
-
Fusion Induction: After a short incubation, trigger fusion by replacing the medium with a low pH buffer (e.g., pH 5.0) for a brief period (e.g., 15 minutes).
-
Recovery: Replace the low pH buffer with normal growth medium and incubate for several hours to allow for reporter gene expression.
-
Readout and Analysis: Lyse the cells and measure reporter gene activity. Calculate the IC50 as described for the pseudovirus neutralization assay.
Visualizations
Caption: Arenavirus entry pathway and the point of inhibition by entry inhibitors like this compound.
Caption: Workflow of a typical pseudovirus neutralization assay for screening entry inhibitors.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a broad-spectrum arenavirus entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral compound ST-193's efficacy against various arenavirus clades, supported by experimental data. We delve into its cross-reactivity, mechanism of action, and performance relative to other antiviral agents. Detailed experimental protocols and visual workflows are included to facilitate reproducibility and further research.
Executive Summary
This compound is a potent, small-molecule inhibitor of arenavirus entry with demonstrated broad-spectrum activity against both Old World and New World arenaviruses. It consistently exhibits low nanomolar to sub-nanomolar inhibitory concentrations (IC50) against highly pathogenic arenaviruses, including Lassa, Junín, Machupo, Guanarito, and Sabiá viruses. A notable exception is its lack of significant activity against the closely related Lymphocytic Choriomeningitis Virus (LCMV). This compound acts by targeting the viral glycoprotein 2 (GP2) subunit, thereby inhibiting pH-dependent membrane fusion and preventing viral entry into host cells. Preclinical studies in a guinea pig model of Lassa fever have shown that this compound can significantly reduce viremia and improve survival rates, highlighting its therapeutic potential.
Comparative Antiviral Activity of this compound
The antiviral activity of this compound has been evaluated against a panel of arenaviruses using pseudovirus and live virus assays. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other relevant antiviral compounds.
Table 1: In Vitro Anti-Arenaviral Activity of this compound
| Virus (Clade) | Strain | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| Old World Arenaviruses | |||||
| Lassa virus (LASV) | Josiah | Pseudovirus | HEK293T/17 | 1.4 - 1.6 | [1][2] |
| Lassa virus (LASV) | Various | Pseudovirus | HEK293T | 0.4 - 1.4 | [3] |
| Lymphocytic choriomeningitis virus (LCMV) | Armstrong | Pseudovirus | HEK293T/17 | >10,000 | [1][4] |
| New World Arenaviruses | |||||
| Junín virus (JUNV) | Romero | Pseudovirus | HEK293T/17 | 0.62 | [2][] |
| Machupo virus (MACV) | Carvallo | Pseudovirus | HEK293T/17 | 3.1 | [2][] |
| Guanarito virus (GTOV) | INH-95551 | Pseudovirus | HEK293T/17 | 0.44 | [2][] |
| Sabiá virus (SABV) | SP H 114202 | Pseudovirus | HEK293T/17 | 0.2 - 12 | [1][2] |
| Tacaribe virus (TCRV) | TRVL-11573 | Plaque Assay | Vero | ~50 | [4] |
Table 2: Comparative In Vitro Activity of Arenavirus Inhibitors
| Compound | Target | Lassa virus IC50 (nM) | Junín virus IC50 (nM) | Machupo virus IC50 (nM) | Reference(s) |
| This compound | GP2-mediated fusion | 0.4 - 1.6 | 0.62 | 3.1 | [1][2][3][] |
| LHF-535 | GP2-mediated fusion | <1 | <1 | <1 | [3][][6] |
| Ribavirin | RNA synthesis | 49,000 - 71,000 | 49,000 | 68,000 | [7] |
| Favipiravir (T-705) | RNA polymerase | 15,000 | 12,000 | 14,000 | [7] |
In Vivo Efficacy of this compound
The therapeutic potential of this compound has been assessed in a lethal Lassa fever guinea pig model.
Table 3: In Vivo Efficacy of this compound against Lassa Virus in Guinea Pigs
| Treatment Group | Dose | Route | Survival Rate | Viremia Reduction | Reference(s) |
| This compound | 25 or 80 mg/kg/day | Intraperitoneal | 62.5% | 2-3 log10 reduction | [8][9] |
| Ribavirin | 25 mg/kg/day | Intraperitoneal | 0% | Not specified | [8][9] |
| Vehicle Control | N/A | Intraperitoneal | 0% | N/A | [8][9] |
Mechanism of Action and Experimental Workflows
This compound functions as a viral entry inhibitor by targeting the arenavirus glycoprotein complex (GPC), specifically the GP2 subunit. This interaction prevents the pH-dependent conformational changes required for the fusion of the viral and endosomal membranes, thus halting the viral life cycle before the viral genome is released into the cytoplasm.
Caption: this compound inhibits arenavirus entry by blocking pH-dependent membrane fusion.
The evaluation of this compound's antiviral activity typically involves two key experimental workflows: the plaque reduction assay for live viruses and the pseudovirus neutralization assay.
Caption: Workflows for Plaque Reduction and Pseudovirus Neutralization Assays.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the ability of a compound to inhibit the infectivity of live arenaviruses.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live arenavirus stock of known titer
-
This compound or other test compounds
-
Semi-solid overlay medium (e.g., 1% methylcellulose in 2x MEM with 4% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus-Compound Incubation: Mix equal volumes of the diluted compound and a virus suspension containing approximately 100 plaque-forming units (PFU) per 100 µL. Incubate the mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: Aspirate the inoculum and add 2 mL of the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 5-7 days, or until plaques are visible.
-
Staining and Plaque Counting: Aspirate the overlay and stain the cell monolayer with crystal violet solution for 30 minutes. Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
IC50 Calculation: The percent inhibition is calculated relative to the virus-only control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Pseudovirus Neutralization Assay
This assay provides a safer alternative to using live hemorrhagic fever viruses and is suitable for high-throughput screening.
Materials:
-
HEK293T cells
-
Target cells (e.g., HEK293T or Vero)
-
Lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-)
-
Arenavirus glycoprotein (GP) expression plasmid
-
Packaging plasmid (e.g., psPAX2)
-
Transfection reagent
-
This compound or other test compounds
-
Luciferase assay reagent
-
96-well plates (white, clear bottom for cell culture; opaque for luciferase reading)
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the lentiviral backbone, arenavirus GP, and packaging plasmids using a suitable transfection reagent.
-
Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation and filtration.
-
-
Neutralization Assay:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Mix the diluted compound with the pseudovirus suspension and incubate for 1 hour at 37°C.
-
Add the pseudovirus-compound mixture to the target cells.
-
-
Incubation and Readout:
-
Incubate the plates for 48-72 hours at 37°C.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
-
IC50 Calculation:
-
The percent inhibition is calculated relative to the pseudovirus-only control wells. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
-
Conclusion
This compound is a promising broad-spectrum antiviral candidate against a wide range of pathogenic arenaviruses. Its potent in vitro activity and in vivo efficacy in a relevant animal model, combined with a well-defined mechanism of action, make it a strong candidate for further preclinical and clinical development for the treatment of arenaviral hemorrhagic fevers. The methodologies and comparative data presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ST-193 Structural Analogs and Their Antiviral Potency Against Arenaviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral potency of ST-193 and its structural analogs, a promising class of compounds targeting arenavirus entry. The data presented is compiled from preclinical studies and is intended to inform further research and development in the field of antiviral therapeutics.
Introduction
Arenaviruses, such as Lassa virus (LASV), Junin virus (JUNV), and Machupo virus (MACV), are emerging pathogens that can cause severe and often fatal hemorrhagic fevers in humans. There is a pressing need for effective antiviral therapies to combat these threats. This compound, a benzimidazole derivative, was identified as a potent inhibitor of arenavirus entry. Subsequent research has focused on developing structural analogs with improved potency, pharmacokinetic properties, and broader activity. This guide details the structure-activity relationships (SAR) of these analogs and their comparative efficacy.
Mechanism of Action: Inhibition of Viral Entry
This compound and its analogs act as arenavirus entry inhibitors. Their primary target is the viral glycoprotein complex (GPC), a key component for viral attachment and fusion with host cells. The GPC is comprised of three subunits: the stable signal peptide (SSP), the receptor-binding subunit GP1, and the transmembrane fusion subunit GP2. These inhibitors are believed to bind to the GP2 subunit, stabilizing the pre-fusion conformation of the GPC and preventing the pH-dependent conformational changes necessary for membrane fusion within the endosome. This mechanism effectively blocks the virus from releasing its genetic material into the host cell cytoplasm, thus halting the infection at an early stage.
Comparative Antiviral Potency
The following table summarizes the in vitro antiviral activity of this compound and its key structural analog, LHF-535, against various arenaviruses. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the compound required to inhibit viral activity by 50%.
| Compound | Core Structure | Virus | Assay Type | IC50 / EC50 (nM) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Benzimidazole | Lassa virus (LASV) pseudotype | Pseudovirus Neutralization | 1.6 | >10,000 nM | >6250 | [1] |
| Junin virus (JUNV) pseudotype | Pseudovirus Neutralization | 0.62 | >10,000 nM | >16129 | [2] | ||
| Machupo virus (MACV) pseudotype | Pseudovirus Neutralization | 3.1 | >10,000 nM | >3225 | [2] | ||
| Guanarito virus (GTOV) pseudotype | Pseudovirus Neutralization | 0.44 | >10,000 nM | >22727 | [2] | ||
| Sabia virus (SABV) pseudotype | Pseudovirus Neutralization | ~12 | Not Reported | Not Reported | [1] | ||
| Tacaribe virus (TCRV) | Plaque Reduction | Not Reported | Not Reported | Not Reported | [1] | ||
| LHF-535 | Benzimidazole Analog | Lassa virus (LASV) | Not Specified | Potent (2-6 fold > this compound) | Not Reported | Not Reported | [3] |
| Junin virus (JUNV) | Not Specified | Potent (2-6 fold > this compound) | Not Reported | Not Reported | [3] | ||
| Machupo virus (MACV) | Not Specified | Potent (2-6 fold > this compound) | Not Reported | Not Reported | [3] | ||
| Imidazopyridine Analog | Imidazopyridine | Lassa virus (LASV) pseudotype | Pseudovirus Neutralization | ~0.16 (10-fold > this compound) | Not Reported | Not Reported | [4] |
Note: Direct comparison of IC50/EC50 values should be made with caution as they can vary depending on the specific assay conditions, cell lines, and virus strains used.
Structure-Activity Relationship (SAR) Summary
-
Benzimidazole Core: The benzimidazole scaffold is crucial for the antiviral activity of this compound and its analogs.
-
Imidazopyridine Core: Replacement of the benzimidazole core with an imidazopyridine moiety has been shown to increase the inhibitory activity against LASV by approximately 10-fold.[4]
-
LHF-535: As an optimized analog of this compound, LHF-535 demonstrates 2- to 6-fold higher potency against a broad range of arenaviruses.[3] The specific structural modifications leading to this increased potency are proprietary.
-
GP2 Transmembrane Domain Interaction: Studies with resistant viral variants have identified mutations in the transmembrane domain of the GP2 subunit, indicating this region as the primary binding site for this class of inhibitors.[4]
Experimental Protocols
The antiviral potency of this compound and its analogs is primarily evaluated using two key in vitro assays: the pseudovirus neutralization assay and the plaque reduction assay.
Pseudovirus Neutralization Assay
This assay provides a safe and high-throughput method to screen for inhibitors of viral entry in a BSL-2 laboratory setting.
Principle: Replication-defective viral particles (e.g., lentivirus or VSV) are engineered to express the arenavirus GPC on their surface and carry a reporter gene (e.g., luciferase or GFP). The ability of a compound to block the entry of these pseudoviruses into susceptible cells is quantified by the reduction in reporter gene expression.
Methodology:
-
Cell Seeding: Susceptible cells (e.g., 293T) are seeded in 96-well plates.
-
Compound Preparation: The test compounds (this compound analogs) are serially diluted to various concentrations.
-
Incubation: The cells are pre-incubated with the diluted compounds.
-
Infection: A standardized amount of arenavirus pseudovirus is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Detection: Reporter gene activity is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control wells, and the IC50 value is determined.
Plaque Reduction Assay
This is the gold-standard assay to determine the antiviral activity against live, replication-competent viruses and must be performed in a BSL-4 facility for pathogenic arenaviruses.
Principle: The assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a monolayer of susceptible cells.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero E6) is prepared in multi-well plates.
-
Virus-Compound Incubation: The virus is pre-incubated with serial dilutions of the test compound.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques. The overlay medium also contains the respective concentrations of the test compound.
-
Incubation: The plates are incubated for several days until visible plaques are formed.
-
Staining: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The EC50 value is calculated as the compound concentration that reduces the plaque number by 50%.
In Vivo Efficacy
This compound has been evaluated in a guinea pig model of Lassa fever.[5][6] Treatment with this compound resulted in a significant reduction in viremia and increased survival rates compared to untreated controls, demonstrating its potential for in vivo efficacy.[5][6] Similarly, LHF-535 has shown protective effects in a lethal guinea pig model of Lassa pathogenesis.
Conclusion
This compound and its structural analogs represent a promising class of broad-spectrum arenavirus entry inhibitors. The optimization of the initial benzimidazole scaffold has led to the development of compounds like LHF-535 with enhanced potency. The detailed understanding of their mechanism of action and structure-activity relationships provides a solid foundation for the rational design of next-generation antiviral therapeutics against these high-consequence pathogens. Further preclinical and clinical development of these compounds is warranted.
References
- 1. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
ST-193: A Potent Arenavirus Inhibitor with a Narrow Antiviral Spectrum
For researchers, scientists, and drug development professionals, understanding the specificity of antiviral compounds is paramount. This guide provides a comparative analysis of ST-193, a potent small-molecule inhibitor of arenavirus entry, and examines its activity against other enveloped RNA viruses. Drawing upon available experimental data, this document clarifies the compound's spectrum of activity and compares it with alternative inhibitors.
This compound has emerged as a significant research compound due to its potent, nanomolar-level inhibition of several pathogenic arenaviruses. However, extensive investigation reveals that its antiviral activity is highly specific to the Arenaviridae family, with no significant evidence of inhibition against other families of enveloped RNA viruses.
Comparative Antiviral Activity of this compound
Experimental data consistently demonstrates that this compound is a highly effective inhibitor of New World arenaviruses, including the highly pathogenic Junín (JUNV), Machupo (MACV), Guanarito (GTOV), and Sabiá (SABV) viruses, as well as the Old World Lassa virus (LASV).[1][2][3] Its mechanism of action is targeted at the viral entry stage, specifically by inhibiting the pH-dependent membrane fusion mediated by the viral glycoprotein complex (GPC).[4][5]
Crucially, studies utilizing lentiviral pseudotypes have shown that this compound does not inhibit viruses with different envelope glycoproteins, such as vesicular stomatitis virus (VSV), an enveloped RNA virus from the Rhabdoviridae family.[3][6] Furthermore, it shows significantly reduced activity against the closely related Old World arenavirus, lymphocytic choriomeningitis virus (LCMV).[6] This high degree of specificity suggests that this compound's interaction is with a unique structural feature of the arenavirus glycoprotein, which is not conserved across other viral families.
At present, there is a lack of published data demonstrating any significant inhibitory activity of this compound against other major families of enveloped RNA viruses, such as Flaviviridae (e.g., Dengue, Zika, West Nile virus), Coronaviridae (e.g., SARS-CoV-2), Paramyxoviridae (e.g., measles virus), or Filoviridae (e.g., Ebola virus).
Comparison with Alternative Arenavirus Entry Inhibitors
Several other small molecules have been identified as inhibitors of arenavirus entry, providing a basis for comparison with this compound.
| Compound | Target Virus(es) | IC50 (nM) | Mechanism of Action | Reference(s) |
| This compound | Lassa virus (LASV) | 1.4 - 1.6 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [2][6] |
| Junín virus (JUNV) | 0.62 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [2][3] | |
| Machupo virus (MACV) | 3.1 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [2][3] | |
| Guanarito virus (GTOV) | 0.44 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [2][3] | |
| Sabiá virus (SABV) | 0.2 - 12 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [1] | |
| LHF-535 | Lassa virus (LASV) | 0.1 - 0.3 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [7][8] |
| Junín virus (JUNV) | ~0.1 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [9] | |
| Machupo virus (MACV) | ~0.1 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [9] | |
| ST-294 | Tacaribe virus (TCRV) | <55 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [10] |
| Junín virus (JUNV) | 100 - 1000 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [10] | |
| Machupo virus (MACV) | 100 - 1000 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [10] | |
| Guanarito virus (GTOV) | 100 - 1000 | Arenavirus Glycoprotein (GP2)-mediated entry inhibitor | [10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
LHF-535, an analog of this compound, generally exhibits more potent activity against a broad range of arenaviruses.[7][8] ST-294, while effective against New World arenaviruses, demonstrates a different spectrum of activity and potency compared to this compound.[10]
Experimental Methodologies
The antiviral activity of this compound and related compounds is primarily assessed through two key in vitro assays:
Lentiviral Pseudotype Infectivity Assay
This assay is a safe and effective method for studying the entry of highly pathogenic viruses without the need for high-containment facilities.
Protocol:
-
Production of Pseudotyped Virus: HEK293T cells are co-transfected with three plasmids:
-
A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).
-
A plasmid expressing the viral envelope glycoprotein of interest (e.g., Lassa virus GPC).
-
A packaging plasmid providing the necessary lentiviral proteins for particle assembly.
-
-
Harvesting and Titration: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection. The viral titer is determined by infecting target cells and measuring the reporter gene expression.
-
Inhibition Assay:
-
Target cells (e.g., Vero) are seeded in 96-well plates.
-
Serial dilutions of the test compound (e.g., this compound) are prepared.
-
A fixed amount of pseudotyped virus is pre-incubated with the compound dilutions before being added to the target cells.
-
Infectivity is measured 48-72 hours later by quantifying the reporter gene expression (e.g., luciferase activity).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
References
- 1. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Broad-Spectrum Arenavirus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of potent small molecule inhibitor of hemorrhagic fever New World arenaviruses - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of AMG 193's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of AMG 193, a first-in-class, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with alternative therapeutic strategies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion. The mechanism of action of AMG 193 is independently validated through a consistent body of evidence from multiple preclinical and early clinical studies, and by the similar mechanism and efficacy of other MTA-cooperative PRMT5 inhibitors such as MRTX1719.
Mechanism of Action: A Synthetically Lethal Approach
AMG 193 operates on the principle of synthetic lethality. Approximately 10-15% of cancers exhibit a homozygous deletion of the MTAP gene, which is located near the tumor suppressor gene CDKN2A on chromosome 9p21.[1][2] This deletion leads to the accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme.[1] MTA is a natural, weak inhibitor of PRMT5, an enzyme crucial for cell survival and proliferation through its role in RNA splicing, gene expression, and DNA damage repair.[1][3] In MTAP-deleted cancer cells, the elevated MTA levels partially inhibit PRMT5. AMG 193 is designed to preferentially bind to the MTA-bound PRMT5, forming a stable ternary complex that potently and selectively inhibits its methyltransferase activity.[4][5] This further suppression of an already partially compromised essential enzyme induces a synthetically lethal effect, leading to cancer cell death while largely sparing normal, MTAP-proficient cells where MTA levels are low.[4][5] The downstream effects of potent PRMT5 inhibition by AMG 193 in MTAP-deleted cancer cells include DNA damage, G2/M cell cycle arrest, and aberrant mRNA splicing.[4][5][6]
Preclinical Performance: AMG 193 and Alternatives
The preclinical efficacy of AMG 193 has been demonstrated in various in vitro and in vivo models of MTAP-deleted cancers. This section summarizes key quantitative data and compares it with other MTA-cooperative PRMT5 inhibitors and alternative therapeutic strategies.
In Vitro Cellular Activity
AMG 193 exhibits potent and selective inhibition of cell viability in MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts. This selectivity is a key feature of its mechanism of action.
| Cell Line | Cancer Type | MTAP Status | AMG 193 IC50 (µM) | MRTX1719 IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | >4 | 890 | [4][7] |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | ~0.1 | 12 | [4][7] |
| BxPC-3 | Pancreatic Adenocarcinoma | MTAP-deleted | Not Reported | Not Reported | [8] |
| U87MG | Glioblastoma | MTAP-deleted | Not Reported | Not Reported | [8] |
| LU99 | Non-Small Cell Lung Cancer | MTAP-deleted | Not Reported | Selective viability reduction | [7] |
| PK-1 | Pancreatic Cancer | Wild-Type | Not Reported | Not Reported | [7] |
| PK-1 | Pancreatic Cancer | MTAP-deleted | Not Reported | Not Reported | [7] |
Note: Direct head-to-head IC50 values for AMG 193 and MRTX1719 in the same studies are not always available. The data presented is compiled from different publications.
In Vivo Antitumor Activity
In xenograft models of MTAP-deleted cancers, orally administered AMG 193 has demonstrated robust, dose-dependent tumor growth inhibition.
| Xenograft Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| HCT116 (MTAP-deleted) | Colorectal Carcinoma | AMG 193 | Dose-dependent, significant inhibition | [5] |
| HCT116 (MTAP-WT) | Colorectal Carcinoma | AMG 193 | No significant inhibition | [5] |
| BxPC-3 (MTAP-deleted) | Pancreatic Adenocarcinoma | AMG 193 (100 mg/kg QD) | 96 | [8] |
| U87MG (MTAP-deleted) | Glioblastoma | AMG 193 (100 mg/kg QD) | 88 | [8] |
Pharmacodynamic Biomarkers
The inhibition of PRMT5 by AMG 193 leads to a reduction in symmetric dimethylarginine (SDMA) levels, a key pharmacodynamic biomarker of target engagement.
| Model | MTAP Status | Treatment | SDMA Inhibition | Reference |
| HCT116 cells | MTAP-deleted | AMG 193 | Potent and selective inhibition | [4] |
| HCT116 xenografts | MTAP-deleted | AMG 193 | Dose-dependent inhibition | [5] |
| MTAP-deleted solid tumors (clinical) | MTAP-deleted | AMG 193 (≥480 mg) | Complete intratumoral inhibition | [9] |
Alternative Therapeutic Strategies
Besides MTA-cooperative PRMT5 inhibitors, other strategies are being explored for MTAP-deleted cancers, primarily focusing on the synthetic lethal relationship with the methionine salvage pathway.
-
MAT2A Inhibitors: Methionine adenosyltransferase 2A (MAT2A) is a key enzyme in the synthesis of S-adenosylmethionine (SAM), the methyl donor for PRMT5. In MTAP-deleted cells, the accumulation of MTA makes them more dependent on MAT2A for SAM production. MAT2A inhibitors have shown preclinical efficacy in MTAP-deleted models by reducing SAM levels, thereby further crippling PRMT5 activity.[10][11][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of therapeutic agents. Below are representative protocols for key experiments used to characterize the mechanism of action of AMG 193 and similar inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of AMG 193 or alternative inhibitors in the growth medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using a non-linear regression model.
Western Blot for Symmetric Dimethylarginine (SDMA)
This technique is used to detect the levels of SDMA-modified proteins, a direct indicator of PRMT5 activity.
-
Sample Preparation:
-
Treat cells with the desired concentrations of AMG 193 or control for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against SDMA (e.g., rabbit anti-SDMA) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the SDMA signal to a loading control like β-actin or GAPDH.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Preparation:
-
Treat cells with AMG 193 or control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PRMT5 signaling pathway, the experimental workflow for inhibitor validation, and the logical relationship of AMG 193's mechanism of action.
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells treated with AMG 193.
References
- 1. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 14. filecache.investorroom.com [filecache.investorroom.com]
A Comparative Guide to AMG 193 and Other PRMT5 Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a promising therapeutic target. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and DNA damage repair.[1] Its overexpression has been implicated in numerous malignancies, making it an attractive target for inhibitor development.[1][2]
This guide provides a comprehensive comparison of AMG 193, a novel Methylthioadenosine (MTA)-cooperative PRMT5 inhibitor, with other PRMT5 inhibitors currently in clinical development. We will delve into their distinct mechanisms of action, present comparative preclinical and clinical data, and provide an overview of the experimental methodologies employed in their evaluation.
The Rise of MTA-Cooperative PRMT5 Inhibition
A key advancement in the field is the development of MTA-cooperative inhibitors. These molecules, including AMG 193, MRTX1719, and TNG908, leverage a synthetic lethal approach by selectively targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] MTAP deletion, present in approximately 10-15% of human cancers, leads to the accumulation of MTA.[3] MTA-cooperative inhibitors preferentially bind to the PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 in cancer cells while sparing healthy tissues where MTA levels are low.[3][4] This contrasts with first-generation, SAM-competitive inhibitors which can exhibit on-target hematologic toxicities due to their lack of selectivity for cancer cells.[4]
Signaling Pathway and Mechanism of Action
PRMT5 exerts its oncogenic functions through various pathways. It can repress tumor suppressor genes, modulate splicing of genes involved in cell cycle and apoptosis, and regulate the activity of key signaling molecules. The diagram below illustrates a simplified PRMT5 signaling pathway and the points of intervention by different classes of inhibitors.
References
A Head-to-Head Preclinical Comparison of MTA-Cooperative PRMT5 Inhibitors: AMG 193 and MRTX1719
For Researchers, Scientists, and Drug Development Professionals
The emergence of MTA-cooperative PRMT5 inhibitors has opened a new therapeutic avenue for cancers harboring MTAP (methylthioadenosine phosphorylase) deletions. This genetic alteration, present in approximately 10-15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), creating a specific vulnerability that can be exploited by this new class of drugs.[1][2] Two frontrunners in this class, AMG 193 by Amgen and MRTX1719 by Mirati Therapeutics, have shown promising preclinical activity. This guide provides a comprehensive head-to-head comparison of their preclinical performance based on publicly available data.
Mechanism of Action: A Shared Strategy
Both AMG 193 and MRTX1719 are orally bioavailable, small molecule inhibitors that selectively target the protein arginine methyltransferase 5 (PRMT5) enzyme when it is in complex with MTA.[3][4][5][6] In normal cells, MTAP metabolizes MTA. However, in MTAP-deleted cancer cells, the accumulation of MTA leads to the formation of an MTA-PRMT5 complex. AMG 193 and MRTX1719 preferentially bind to this complex, leading to the inhibition of PRMT5's methyltransferase activity. This selective inhibition in cancer cells, while sparing healthy cells, is a key feature of their synthetic lethal approach.[3][4][5][6] The inhibition of PRMT5 disrupts downstream processes, including mRNA splicing, DNA damage repair, and cell cycle regulation, ultimately leading to cancer cell death.[1][3][6][7]
In Vitro Performance: Potency and Selectivity
Both molecules have demonstrated potent and selective inhibition of cell viability and PRMT5 activity in MTAP-deleted cancer cell lines compared to their MTAP wild-type (WT) counterparts.
| Compound | Cell Line | Assay | IC50 (MTAP-deleted) | IC50 (MTAP WT) | Selectivity (WT/deleted) | Reference |
| AMG 193 | HCT116 | Cell Viability | ~0.1 µM | >4 µM | ~40-fold | [6] |
| AMG 193 | HCT116 | SDMA Inhibition | Not explicitly stated | Not explicitly stated | >100-fold | [6] |
| MRTX1719 | HCT116 | Cell Viability | Not explicitly stated | Not explicitly stated | >70-fold | [4] |
| MRTX1719 | HCT116 | SDMA Inhibition | 8 nM | >70-fold higher than MTAPdel | >70-fold | [8] |
| MRTX1719 | Panel | Cell Viability | Median IC50 = 90 nM | Median IC50 = 2.2 µM | ~24-fold | [9] |
Table 1: In Vitro Potency and Selectivity of AMG 193 and MRTX1719.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in mouse xenograft models have shown that both AMG 193 and MRTX1719 induce dose-dependent tumor growth inhibition across a range of MTAP-deleted cancer types.
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) | Reference |
| AMG 193 | HCT116 MTAP-deleted | Not specified | Dose-dependent and statistically substantial | [3] |
| AMG 193 | Pancreatic, Lung, Melanoma, Esophageal PDX | Not specified | Robust and statistically substantial | [3] |
| MRTX1719 | HCT116 MTAP-deleted | 50 and 100 mg/kg q.d. | Demonstrated tumor growth inhibition | [8] |
| MRTX1719 | LU99 Lung Cancer | 12.5, 25, 50, and 100 mg/kg q.d. | Dose-dependent tumor growth inhibition | [8] |
| MRTX1719 | Mesothelioma PDX | Not specified | Marked anti-tumor activity | [8] |
Table 2: In Vivo Efficacy of AMG 193 and MRTX1719 in Xenograft Models.
Pharmacokinetics
| Compound | Species | Parameter | Value | Reference |
| AMG 193 | Human (Phase 1) | Half-life | 13 hours | [1] |
| MRTX1719 | Cynomolgus Monkey | IV Half-life | 6.1 hours | [5] |
| MRTX1719 | Cynomolgus Monkey | Oral Bioavailability | 41% | [5] |
Table 3: Pharmacokinetic Parameters of AMG 193 and MRTX1719.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cells (both MTAP-deleted and MTAP WT) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (AMG 193 or MRTX1719) for a specified period (e.g., 5-6 days).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[10][11] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.[10][11]
-
Signal Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.[11]
-
Data Analysis: The luminescent signal is normalized to untreated control cells, and IC50 values are calculated using non-linear regression analysis.
Symmetric Dimethylarginine (SDMA) Western Blot
-
Protein Extraction: Cells or tumor tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[12]
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay such as the BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The SDMA levels are normalized to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (cell line-derived xenografts, CDX) or patient-derived tumor fragments (patient-derived xenografts, PDX) are implanted subcutaneously into immunocompromised mice (e.g., nude or NSG mice).[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and vehicle control groups.[5]
-
Drug Administration: The test compound (AMG 193 or MRTX1719) is administered orally (e.g., via oral gavage) at various doses and schedules (e.g., once daily, q.d.).[5][8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
References
- 1. onclive.com [onclive.com]
- 2. Mirati Therapeutics, Inc. Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers Through Novel Approach to MTA-Cooperative PRMT5 Inhibition | MarketScreener [marketscreener.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients With MTAP-Deleted Cancers. | Broad Institute [broadinstitute.org]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. ch.promega.com [ch.promega.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Comparing the safety profiles of first and second-generation PRMT5 inhibitors
A new frontier in cancer therapy is the targeting of protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in various malignancies, including hematologic and solid tumors.[1] The development of PRMT5 inhibitors has evolved from broad-acting first-generation agents to more targeted second-generation molecules, with a significant divergence in their safety profiles. This guide provides a comparative analysis of the safety of these two generations of PRMT5 inhibitors, supported by available clinical and preclinical data.
First-Generation PRMT5 Inhibitors: On-Target, Off-Tumor Toxicity
First-generation PRMT5 inhibitors are primarily S-adenosyl-L-methionine (SAM)-competitive or substrate-competitive, meaning they block the catalytic activity of PRMT5 in all cells, both cancerous and healthy. This lack of selectivity is the primary driver of their challenging safety profile.
Key First-Generation Inhibitors and Their Safety Profiles:
-
GSK3326595: In clinical trials, GSK3326595 has been associated with treatment-related adverse events (TRAEs) in a high percentage of patients. The most common TRAEs include fatigue, anemia, nausea, and thrombocytopenia.[2]
-
JNJ-64619178: This potent and selective oral PRMT5 inhibitor has shown dose-dependent toxicities. The most significant dose-limiting toxicity (DLT) identified in clinical studies is thrombocytopenia.[1][3] Preclinical toxicology studies in rats and dogs also indicated that JNJ-64619178 can lead to a decrease in reticulocytes and neutrophils.[4]
-
PF-06939999: Phase 1 studies of this inhibitor revealed dose-limiting toxicities that are primarily hematological, including thrombocytopenia, anemia, and neutropenia.[1][5] Other common TRAEs were dysgeusia and nausea.[1]
The recurring theme with first-generation PRMT5 inhibitors is on-target hematological toxicity. PRMT5 is essential for the proper function of hematopoietic stem and progenitor cells, and its systemic inhibition leads to myelosuppression.[6]
Second-Generation PRMT5 Inhibitors: A Shift Towards Tumor Selectivity
To address the dose-limiting toxicities of the first-generation agents, second-generation PRMT5 inhibitors were developed with a novel mechanism of action. These are methylthioadenosine (MTA)-cooperative inhibitors, which selectively target PRMT5 in cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.
MTAP gene deletion, present in approximately 10-15% of cancers, leads to an accumulation of MTA within the cancer cells.[1] This MTA binds to PRMT5, creating a unique conformation that the second-generation inhibitors are designed to recognize and bind to with high affinity. This selective binding leads to the inhibition of PRMT5 primarily in cancer cells, while sparing most healthy cells where MTA levels are low.
Key Second-Generation Inhibitors and Their Safety Profiles:
-
AMG 193: This MTA-cooperative inhibitor has demonstrated a more favorable safety profile in clinical trials. Notably, it has not been associated with significant myelosuppression. The most common treatment-related adverse events are gastrointestinal in nature, such as nausea, vomiting, and fatigue, particularly at higher doses.[7][8]
-
MRTX1719 (now BMS-986504): Early clinical data for MRTX1719 also indicate good tolerability, with a notable absence of the dose-limiting hematological toxicities seen with first-generation inhibitors.[9]
This improved safety profile is a direct result of the tumor-selective mechanism of action, which mitigates the on-target, off-tumor effects on the bone marrow.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety findings for representative first and second-generation PRMT5 inhibitors based on available clinical trial data. The grading of adverse events is based on the Common Terminology Criteria for Adverse Events (CTCAE).[10][11]
Table 1: Safety Profile of First-Generation PRMT5 Inhibitors
| Inhibitor | Key Dose-Limiting Toxicities | Common Treatment-Related Adverse Events (Any Grade) |
| GSK3326595 | Hematological | Decreased platelet count (27%), dysgeusia (23%), fatigue (20%), nausea (20%)[12] |
| JNJ-64619178 | Thrombocytopenia[1][3] | Thrombocytopenia, anemia, neutropenia, gastrointestinal issues[1][3] |
| PF-06939999 | Thrombocytopenia, Anemia, Neutropenia[1][5] | Anemia (43%), thrombocytopenia (32%), dysgeusia (29%), nausea (29%)[1] |
Table 2: Safety Profile of Second-Generation PRMT5 Inhibitors
| Inhibitor | Key Dose-Limiting Toxicities | Common Treatment-Related Adverse Events (Any Grade) |
| AMG 193 | Nausea, fatigue (at high doses)[7] | Nausea (48.8%), fatigue (31.3%), vomiting (30.0%)[13] |
| MRTX1719 | Not established at tested doses[9] | Generally well-tolerated with no significant hematological toxicities reported in early trials[9] |
Experimental Protocols
Detailed preclinical and clinical experimental protocols are extensive. Below is a summary of the general methodologies employed to assess the safety of these inhibitors.
Preclinical Safety and Toxicology Studies:
-
In Vitro Hematotoxicity Assays: To evaluate the direct effects on hematopoietic cells, in vitro assays using human bone marrow-derived CD34+ progenitor cells are often employed. Colony-forming unit (CFU) assays for different lineages (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) are used to determine the concentration-dependent inhibition of hematopoiesis.
-
In Vivo Toxicology Studies: These studies are conducted in at least two animal species (one rodent, one non-rodent) to assess the systemic toxicity of the inhibitor. Key aspects of these studies include:
-
Dose Range-Finding Studies: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Animals are administered the drug for a specified duration (e.g., 28 days) to evaluate the effects on various organs and systems.
-
Endpoints: Comprehensive evaluation includes clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Clinical Trial Safety Assessment:
The safety of PRMT5 inhibitors in humans is evaluated in Phase I, II, and III clinical trials.
-
Phase I Trials: These are primarily dose-escalation studies to determine the MTD and the recommended Phase 2 dose (RP2D). Patients are closely monitored for dose-limiting toxicities. The protocols for the clinical trials of the discussed inhibitors are registered and can be found under the following identifiers:
-
Safety Monitoring: Throughout the clinical trials, adverse events are systematically collected, graded according to the CTCAE, and assessed for their relationship to the study drug. Regular laboratory tests (hematology, clinical chemistry), physical examinations, and electrocardiograms are performed to monitor patient safety.
Mandatory Visualization
Caption: Mechanism of action and resulting toxicity profiles of first and second-generation PRMT5 inhibitors.
Caption: General workflow for assessing the safety of PRMT5 inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. onclive.com [onclive.com]
- 9. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 10. onclive.com [onclive.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Trial: NCT02783300 - My Cancer Genome [mycancergenome.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ascopubs.org [ascopubs.org]
AMG 193: A Comparative Guide to Monotherapy and Combination Therapy Outcomes in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, as both a monotherapy and in combination with other anticancer agents. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying biological pathways and experimental designs to support ongoing research and drug development efforts in the field of targeted oncology.
Introduction
AMG 193 is an investigational agent that selectively targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration, present in approximately 10-15% of human cancers, leads to the accumulation of MTA.[2] AMG 193 leverages this by preferentially binding to the MTA-PRMT5 complex, thereby inhibiting its methyltransferase activity and inducing synthetic lethality in MTAP-deleted tumors while sparing normal tissues.[1][3] This guide evaluates the therapeutic outcomes of AMG 193 alone and in combination with standard-of-care chemotherapies and other targeted agents.
Mechanism of Action: The PRMT5 Signaling Pathway
AMG 193's therapeutic strategy is rooted in the specific biochemical environment of MTAP-deleted cancer cells. The diagram below illustrates the signaling pathway and the mechanism of action of AMG 193.
Caption: AMG 193 Mechanism of Action.
Preclinical Efficacy: Monotherapy vs. Combination Therapy
Preclinical studies have demonstrated the potent and selective activity of AMG 193 in MTAP-deleted cancer models. Furthermore, these studies have explored the synergistic effects of AMG 193 with standard-of-care chemotherapies and targeted agents.
In Vitro Studies
In vitro assays consistently show that AMG 193 preferentially inhibits the viability of MTAP-deleted cancer cell lines compared to their wild-type counterparts.[3] Combination studies have revealed synergistic or additive effects with several chemotherapeutic agents and the KRAS G12C inhibitor, sotorasib.[1][3]
Table 1: In Vitro Efficacy of AMG 193 Monotherapy and Combination Therapy
| Cell Line | Cancer Type | Genotype | Treatment | Observation | Reference |
| HCT116 | Colorectal | MTAP-deleted | AMG 193 | 46-fold lower IC50 vs. MTAP-WT | [3] |
| H292 | NSCLC | MTAP-deleted | AMG 193 + Carboplatin | Synergistic | [3] |
| H292 | NSCLC | MTAP-deleted | AMG 193 + Paclitaxel | Moderately Synergistic | [3] |
| MIAPACA2 | Pancreatic | MTAP-deleted, KRAS G12C | AMG 193 + Sotorasib | Synergistic | [3] |
In Vivo Studies
Xenograft models using human cancer cell lines have corroborated the in vitro findings, showing significant tumor growth inhibition with AMG 193 monotherapy and enhanced efficacy in combination regimens.[1][3]
Table 2: In Vivo Efficacy of AMG 193 Monotherapy and Combination Therapy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosage and Schedule | Outcome | Reference |
| HCT116 (MTAP-deleted) | Colorectal | AMG 193 | Dose-dependent | Significant tumor growth inhibition | [3] |
| H292 | NSCLC | AMG 193 | Not specified | Tumor growth inhibition | [3] |
| H292 | NSCLC | Carboplatin | Not specified | Tumor growth inhibition | [3] |
| H292 | NSCLC | AMG 193 + Carboplatin | Not specified | Greater tumor growth inhibition than single agents | [3] |
| H292 | NSCLC | Paclitaxel | Not specified | Tumor growth inhibition | [3] |
| H292 | NSCLC | AMG 193 + Paclitaxel | Not specified | Greater tumor growth inhibition than single agents | [3] |
| MIAPACA2 | Pancreatic | AMG 193 | Orally, daily | Tumor growth inhibition | [3] |
| MIAPACA2 | Pancreatic | Sotorasib | Orally, daily | Tumor growth inhibition | [3] |
| MIAPACA2 | Pancreatic | AMG 193 + Sotorasib | Orally, daily | Substantial tumor growth inhibition compared to single agents | [3] |
Clinical Trial Outcomes: AMG 193 Monotherapy
The first-in-human Phase 1/2 trial (NCT05094336) of AMG 193 has shown promising preliminary results in patients with advanced MTAP-deleted solid tumors.[2][4][5]
Table 3: Preliminary Clinical Efficacy of AMG 193 Monotherapy (NCT05094336)
| Tumor Type | Number of Patients (n) | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Reference |
| NSCLC | 17 | 2 | 3 | 6 | 3 | 3 | [2] |
| Pancreatic Ductal Adenocarcinoma | 23 | 2 | 3 | 4 | 8 | 6 | [2] |
| Biliary Tract Cancer | 19 | 2 | 0 | 8 | 3 | 6 | [2] |
| Esophageal/Gastric Cancer | 6 | 1 | 1 | 2 | 2 | 0 | [2] |
The treatment was generally well-tolerated, with the most common treatment-related adverse events being nausea, fatigue, and vomiting.[4] Notably, there was no clinically significant myelosuppression, a dose-limiting toxicity observed with first-generation, non-selective PRMT5 inhibitors.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for key experiments cited in this guide.
In Vitro Cell Viability and Synergy Assays
Caption: Workflow for In Vitro Synergy Assays.
Protocol:
-
Cell Culture: MTAP-deleted human cancer cell lines (e.g., H292, MIAPACA2) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere, they are treated with a matrix of drug concentrations, including single-agent titrations and combination titrations of AMG 193 and the partner drug (e.g., carboplatin, paclitaxel, sotorasib).
-
Incubation: Plates are incubated for a period of 6 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: Dose-response curves are generated to calculate IC50 values. Synergy is quantified by calculating the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
In Vivo Xenograft Studies
Caption: Workflow for In Vivo Xenograft Studies.
Protocol:
-
Animal Models: Female nude mice are used for the implantation of human cancer cells.
-
Cell Implantation: MTAP-deleted cancer cells, such as H292 or MIAPACA2, are implanted subcutaneously.[3]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size before the commencement of treatment.
-
Treatment Groups: Mice are randomized into different treatment cohorts: vehicle control, AMG 193 monotherapy, combination agent monotherapy (e.g., carboplatin, paclitaxel, or sotorasib), and the combination of AMG 193 with the partner drug.
-
Drug Administration: AMG 193 and sotorasib are typically administered orally on a daily basis.[3] Chemotherapeutic agents like carboplatin and paclitaxel are administered intraperitoneally on a weekly schedule.[3]
-
Efficacy and Tolerability Assessment: Tumor volumes and body weights are measured regularly to assess anti-tumor efficacy and treatment tolerability.
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical analyses are performed to compare the different treatment groups.
Immunoblotting for Target Engagement
Protocol:
-
Lysate Preparation: Tumor tissue or cultured cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for symmetric dimethylarginine (SDMA) to measure PRMT5 activity and MTAP to confirm its absence.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Conclusion
AMG 193 demonstrates significant promise as a targeted therapy for MTAP-deleted cancers. Preclinical data strongly support its potent monotherapy activity and its potential for synergistic combinations with both chemotherapy and other targeted agents. Early clinical data for AMG 193 monotherapy are encouraging, showing objective responses across multiple tumor types with a manageable safety profile. Ongoing and future clinical trials will be crucial in defining the role of AMG 193, both as a single agent and as part of combination regimens, in the treatment of this patient population with a clear unmet medical need. The detailed experimental protocols provided in this guide are intended to facilitate further research into the promising therapeutic potential of AMG 193.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Unveiling the Power of ctDNA: A Comparative Guide to AMG 193 Response in MTAP-Deleted Cancers
For Immediate Release
A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the correlation between circulating tumor DNA (ctDNA) clearance and clinical response to AMG 193, a novel MTA-cooperative PRMT5 inhibitor for the treatment of MTAP-deleted solid tumors. This guide provides an objective comparison of AMG 193's performance with other emerging therapies, supported by the latest experimental data and detailed methodologies.
AMG 193 is a first-in-class investigational therapy that has shown promising clinical activity in patients with advanced solid tumors harboring a specific genetic alteration known as MTAP (methylthioadenosine phosphorylase) deletion.[1][2] This deletion, present in approximately 10-15% of all cancers, leads to the accumulation of methylthioadenosine (MTA), which sensitizes cancer cells to the inhibition of PRMT5 (protein arginine methyltransferase 5), a key enzyme involved in cell growth and survival.[1][2] AMG 193 selectively targets this vulnerability, leading to cell cycle arrest and tumor cell death.[1]
Recent findings from the ongoing Phase 1/2 clinical trial (NCT05094336) have highlighted the potential of ctDNA as a predictive biomarker for treatment response to AMG 193. Monitoring the levels of ctDNA, which are fragments of DNA shed from tumors into the bloodstream, can provide a real-time, non-invasive assessment of therapeutic efficacy.
Quantitative Data Summary: Correlating ctDNA Clearance with Clinical Response
The following table summarizes the key findings from the NCT05094336 clinical trial, demonstrating a strong correlation between the reduction in ctDNA levels and the clinical response observed in patients treated with AMG 193.
| Clinical Response Category | Number of Patients | ctDNA Clearance Level |
| Partial Response (PR) | 9 | >90% reduction in ctDNA |
| Stable Disease (SD) | 40 | 83% of patients had >50% reduction in ctDNA |
| Not Specified | - | Complete ctDNA clearance observed at doses of 480 mg and higher |
Data presented at the 2024 European Society for Medical Oncology (ESMO) Congress.[1]
Experimental Protocols
The monitoring of ctDNA in the AMG 193 clinical trial (NCT05094336) involved longitudinal plasma sample collection from patients to quantify changes in tumor-specific DNA fragments over the course of treatment. While the specific commercial assay used has not been publicly disclosed, the methodology is consistent with standard industry practices for ctDNA analysis in clinical trials.
1. Sample Collection and Processing:
-
Peripheral blood samples were collected from patients at baseline and at regular intervals during treatment.
-
Plasma was separated from whole blood through centrifugation to isolate cell-free DNA (cfDNA).
2. ctDNA Extraction and Quantification:
-
cfDNA, which contains ctDNA, was extracted from the plasma using specialized kits.
-
The total amount of cfDNA was quantified, typically using fluorometric methods.
3. Library Preparation and Next-Generation Sequencing (NGS):
-
DNA libraries were prepared from the extracted cfDNA. This process involves end-repair, A-tailing, and ligation of adapters with unique molecular identifiers (UMIs) to enable error correction and accurate quantification of DNA fragments.
-
Targeted gene panels, designed to detect mutations specific to the patient's tumor (identified from a baseline tumor biopsy or a broad cancer-associated gene panel), were used to enrich for ctDNA.
-
The enriched libraries were then sequenced using a high-throughput next-generation sequencing (NGS) platform.
4. Bioinformatic Analysis:
-
Sequencing data was analyzed to identify and quantify tumor-specific mutations.
-
The variant allele frequency (VAF) of the identified mutations was calculated to determine the fraction of ctDNA relative to total cfDNA.
-
ctDNA clearance was determined by the percentage reduction in VAF from baseline at subsequent time points.
Visualizing the Science
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: AMG 193 Signaling Pathway in MTAP-Deleted Cancer Cells.
Caption: Experimental Workflow for ctDNA Analysis.
Comparative Landscape
While AMG 193 is a frontrunner in the development of MTA-cooperative PRMT5 inhibitors, the therapeutic landscape for MTAP-deleted cancers is evolving. Several other companies are developing drugs that target the same or related pathways.
Caption: Therapeutic Alternatives for MTAP-Deleted Cancers.
The data presented in this guide underscore the potential of AMG 193 as a promising targeted therapy for MTAP-deleted cancers and highlight the utility of ctDNA monitoring as a valuable tool for assessing treatment response. As the field of precision oncology continues to advance, the integration of innovative therapies and sensitive biomarkers will be crucial for improving patient outcomes.
References
Safety Operating Guide
Proper Disposal of ST-193: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent broad-spectrum arenavirus inhibitor ST-193, adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste and disposed of through an approved waste management program. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety measures.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the this compound hydrochloride Safety Data Sheet.[1]
Personal Protective Equipment (PPE): When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound waste.
1. Waste Minimization: The first step in responsible chemical management is to minimize waste generation. This can be achieved by:
-
Accurately calculating the required amount of this compound for experiments to avoid excess.
-
Preparing only the necessary volume of this compound solutions for immediate use.
2. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless confirmed to be compatible. This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
-
Empty Containers: "Empty" containers of this compound must also be disposed of as hazardous waste, as they will retain residual amounts of the chemical. Do not rinse and reuse these containers.
3. Labeling of Waste Containers: All waste containers must be accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound hydrochloride"
-
The CAS Number: "489416-12-8"
-
The specific hazard warnings: "Toxic," "Harmful if Swallowed," and "Hazardous to the Aquatic Environment"
-
The date the waste was first added to the container.
4. Storage of Hazardous Waste: Store the labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from direct sunlight and sources of ignition.[1] Ensure that incompatible waste types are segregated.
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste. Follow their specific procedures for waste collection requests. Do not attempt to transport hazardous waste off-site yourself.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Comprehensive Handling Protocols for ST-193
FOR IMMEDIATE USE BY RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical guidance for the handling of ST-193, a potent broad-spectrum arenavirus inhibitor. Adherence to these protocols is critical to ensure a safe laboratory environment and the integrity of your research.
Hazard Identification and GHS Classification
This compound hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat) | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Required when handling the powder form to avoid inhalation. |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.
Handling:
-
Avoid inhalation of dust and aerosols.[1]
-
Prevent contact with eyes and skin.[1]
-
Use only in well-ventilated areas, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Short-term (powder): -20°C[1]
-
Long-term (in solvent): -80°C[1]
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
Safety Equipment: An accessible safety shower and eye wash station must be available in the immediate vicinity of where this compound is handled.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.
-
Unused Product: Dispose of as hazardous waste at an approved waste disposal plant.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.
-
Environmental Precaution: Avoid release to the environment. Collect any spillage.[1]
Experimental Protocols and Data
This compound is a potent inhibitor of arenavirus entry.[2][3][4] Its efficacy has been demonstrated against several arenaviruses.
In Vitro Antiviral Activity of this compound
| Virus | IC50 (nM) |
| Guanarito | 0.44[2][3][4] |
| Junin | 0.62[2][3][4] |
| Lassa | 1.4[2][3][4] |
| Machupo | 3.1[2][3][4] |
| Lassa (pseudotype) | 1.6[2][5] |
| Junín (pseudotype) | 0.2 - 12[2][5] |
| Machupo (pseudotype) | 0.2 - 12[2][5] |
| Guanarito (pseudotype) | 0.2 - 12[2][5] |
| Sabiá (pseudotype) | 0.2 - 12[2][5] |
Methodology for Pseudovirus Inhibition Assay:
-
Pseudovirus Production: Generate lentiviral pseudotypes incorporating the envelope glycoprotein (GP) of the arenavirus of interest. A common method involves co-transfecting HEK293T cells with a plasmid encoding the viral GP, a lentiviral backbone plasmid (e.g., expressing luciferase for reporter assays), and a plasmid encoding the necessary lentiviral packaging proteins.
-
Cell Culture: Plate target cells (e.g., Vero cells) in a 96-well plate and allow them to adhere.
-
Compound Dilution: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture media.
-
Infection: Add the diluted this compound to the target cells, followed by the addition of the pseudovirus.
-
Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Data Analysis: Measure the reporter gene activity (e.g., luciferase activity) to quantify the level of infection. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the viral infection compared to a vehicle control.
In Vivo Efficacy in a Guinea Pig Model for Lassa Fever:
-
Study Design: Strain 13 guinea pigs were infected with a lethal dose of Lassa virus (Josiah strain).[6] Treatment groups received either this compound (25 or 80 mg/kg), ribavirin (25 mg/kg), or a vehicle control via intraperitoneal injection daily for 14 days.[6]
-
Results:
Visualized Workflows and Pathways
Handling and Personal Protective Equipment (PPE) Workflow
Caption: A workflow for the safe handling of this compound, from preparation to post-handling procedures.
Arenavirus Entry Inhibition by this compound
Caption: The proposed mechanism of this compound, which inhibits arenavirus entry by blocking membrane fusion.
References
- 1. This compound hydrochlorid|489416-12-8|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochlorid|cas [dcchemicals.com]
- 4. This compound|CAS 489416-12-8|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Lassa antiviral compound this compound in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
